molecular formula C5H12S2 B1584520 1,5-Pentanedithiol CAS No. 928-98-3

1,5-Pentanedithiol

Cat. No.: B1584520
CAS No.: 928-98-3
M. Wt: 136.3 g/mol
InChI Key: KMTUBAIXCBHPIZ-UHFFFAOYSA-N
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Description

1,5-Pentanedithiol is a useful research compound. Its molecular formula is C5H12S2 and its molecular weight is 136.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51699. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentane-1,5-dithiol
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InChI

InChI=1S/C5H12S2/c6-4-2-1-3-5-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KMTUBAIXCBHPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40239150
Record name 1,5-Pentanedithiol
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Molecular Weight

136.3 g/mol
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CAS No.

928-98-3
Record name 1,5-Pentanedithiol
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Record name 1,5-Pentanedithiol
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Foundational & Exploratory

An In-depth Technical Guide to 1,5-Pentanedithiol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 1,5-Pentanedithiol. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring a detailed understanding of this bifunctional thiol.

Chemical and Physical Properties

This compound is a linear-chain aliphatic dithiol. It is characterized by the presence of two thiol (-SH) functional groups at the terminal positions of a five-carbon chain.[1] This structure imparts specific chemical reactivity and physical properties to the molecule. It typically appears as a colorless to light yellow liquid with a strong, unpleasant odor characteristic of thiols.[1][2]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₁₂S₂[2][3]
Molecular Weight 136.28 g/mol [2][3]
CAS Number 928-98-3[2][3]
Appearance Colorless to light yellow clear liquid[1][2]
Odor Strong, unpleasant, characteristic of thiols[1]
Density 1.016 g/mL at 25 °C[4]
Melting Point -72 °C[4]
Boiling Point 107-108 °C at 15 mmHg[4]
Refractive Index 1.519 at 20 °C[4]
Solubility Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents.[1]
InChI InChI=1S/C5H12S2/c6-4-2-1-3-5-7/h6-7H,1-5H2[2][3]
InChIKey KMTUBAIXCBHPIZ-UHFFFAOYSA-N[2][3]
SMILES SCCCCCS[2][4]

Molecular Structure

The molecular structure of this compound consists of a flexible pentane chain with a thiol group at each end. The carbon atoms in the chain are sp³ hybridized, leading to a tetrahedral geometry around each carbon.

Caption: Ball-and-stick model of this compound.

Bond Lengths and Angles
BondTypical Length (Å)Source(s)
C-C (alkane)1.54[2][5]
C-S (thiol)1.80[6]
S-H (thiol)~1.34
C-H (alkane)1.09[2][5]
AngleTypical Value (°)Source(s)
C-C-C (alkane)109.5[2]
C-S-H (thiol)~90[6]
H-C-H (alkane)109.5[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of thiols is the reaction of an alkyl halide with a source of the hydrosulfide anion (-SH). For this compound, a suitable starting material is 1,5-dibromopentane. A plausible experimental workflow is outlined below.

G start Start: 1,5-Dibromopentane Sodium Hydrosulfide (NaSH) reaction Reaction: - Dissolve 1,5-dibromopentane in ethanol. - Add NaSH solution dropwise at room temperature. - Reflux the mixture for several hours. start->reaction Nucleophilic Substitution workup Work-up: - Cool the reaction mixture. - Acidify with dilute HCl. - Extract with diethyl ether. reaction->workup purification Purification: - Wash the organic layer with brine. - Dry over anhydrous sodium sulfate. - Remove solvent under reduced pressure. - Purify by vacuum distillation. workup->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1,5-dibromopentane in a suitable solvent such as ethanol.

  • Reagent Addition: Prepare a solution of sodium hydrosulfide (NaSH) in ethanol. Add the NaSH solution dropwise to the stirred solution of 1,5-dibromopentane at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to protonate the thiolate intermediates.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether.

  • Purification: Wash the combined organic extracts with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent. The crude this compound can then be purified by vacuum distillation to yield the final product.

Reactivity and Signaling Pathways

The chemical reactivity of this compound is primarily dictated by the two thiol groups. Thiols are known to undergo a variety of reactions, making this compound a versatile building block in organic synthesis and materials science.

G pdt This compound HS-(CH₂)₅-SH oxidation Oxidation (e.g., I₂, H₂O₂) pdt->oxidation base_rxn Reaction with Base (e.g., NaOH, NaH) pdt->base_rxn disulfide Cyclic Disulfide (CH₂)₅S₂ oxidation->disulfide dithiolate 1,5-Pentanedithiolate ⁻S-(CH₂)₅-S⁻ base_rxn->dithiolate alkylation Alkylation (e.g., R-X) dithiolate->alkylation thioether Dithioether R-S-(CH₂)₅-S-R alkylation->thioether

Caption: Key reactions of this compound.

Key Reactions:

  • Oxidation to Disulfides: Thiols are readily oxidized to disulfides. In the case of this compound, intramolecular oxidation can lead to the formation of a cyclic disulfide, a six-membered ring containing a disulfide bond. Common oxidizing agents for this transformation include iodine (I₂) and hydrogen peroxide (H₂O₂). Intermolecular oxidation can also occur, leading to polymeric materials.[1]

  • Acidity and Thiolate Formation: The thiol protons are weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide, sodium hydride) to form the corresponding dithiolate anion. This dithiolate is a potent nucleophile.

  • Nucleophilic Substitution (Alkylation): The dithiolate anion can readily participate in nucleophilic substitution reactions with alkyl halides or other electrophiles to form dithioethers. This reactivity is fundamental to its use as a cross-linking agent.

Due to its simple chemical nature, this compound is not directly involved in biological signaling pathways in the same way a complex biomolecule would be. However, its ability to react with biological molecules, for instance by forming disulfide bonds with cysteine residues in proteins, could be exploited in biochemical studies or drug development.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry (MS): The electron ionization mass spectrum of this compound is available in the NIST Chemistry WebBook.[3] Key features would include the molecular ion peak (M⁺) at m/z = 136, and fragmentation patterns corresponding to the loss of SH groups and cleavage of the alkyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a weak absorption band around 2550-2600 cm⁻¹ corresponding to the S-H stretching vibration. The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The ¹H NMR spectrum would show characteristic signals for the different methylene groups in the pentane chain. The protons on the carbons adjacent to the sulfur atoms (α-protons) would be expected to resonate at a different chemical shift than the other methylene protons (β- and γ-protons). The thiol protons (-SH) would appear as a triplet (due to coupling with the adjacent CH₂) around δ 1.3-1.6 ppm, though this can be broad and its position can be concentration and solvent dependent.

    • ¹³C NMR: The ¹³C NMR spectrum would display three distinct signals corresponding to the three chemically non-equivalent carbon atoms in the symmetric pentane chain (C1/C5, C2/C4, and C3).

This guide provides a foundational understanding of this compound. For specific applications, further consultation of specialized literature is recommended.

References

An In-depth Technical Guide to the Synthesis and Purification of 1,5-Pentanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,5-pentanedithiol, a versatile dithiol linker used in various scientific applications, including the formation of self-assembled monolayers and as a cross-linker in nanoparticle assemblies. This document outlines detailed experimental protocols for the synthesis of this compound from readily available starting materials and discusses appropriate purification and characterization methods.

Synthesis of this compound

The most common and reliable method for the synthesis of this compound involves a two-step process starting from 1,5-pentanediol. The diol is first converted to a dihalide, typically 1,5-dibromopentane, which is then reacted with a sulfur nucleophile, such as thiourea or sodium hydrosulfide, to yield the desired dithiol.

1.1. Step 1: Synthesis of 1,5-Dibromopentane from 1,5-Pentanediol

This procedure involves the conversion of the hydroxyl groups of 1,5-pentanediol to bromides using hydrobromic acid.

  • Reaction: HO-(CH₂)₅-OH + 2 HBr → Br-(CH₂)₅-Br + 2 H₂O

Experimental Protocol:

A detailed protocol for the synthesis of 1,5-dibromopentane from 1,5-pentanediol is available and can be adapted for this synthesis[1]. In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, 1,5-pentanediol (1 equivalent) is mixed with 48% aqueous hydrobromic acid (approximately 3 equivalents per hydroxyl group) and an organic solvent such as octane. The mixture is heated to reflux (around 145-150 °C) with vigorous stirring. Water is removed azeotropically using the Dean-Stark trap. After the theoretical amount of water is collected, the reaction is refluxed for several more hours to ensure complete conversion.

Work-up and Purification:

After cooling, the organic layer is separated, washed with saturated sodium bicarbonate solution and water, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude 1,5-dibromopentane is purified by vacuum distillation.

Table 1: Synthesis of 1,5-Dibromopentane - Representative Data

ParameterValue
Starting Material1,5-Pentanediol
Reagent48% Hydrobromic Acid
SolventOctane
Reaction Temperature145-150 °C
Yield80-88%
Boiling Point104-106 °C at 19 mmHg (2.53 kPa)[1]

1.2. Step 2: Synthesis of this compound from 1,5-Dibromopentane

The conversion of 1,5-dibromopentane to this compound can be effectively achieved using thiourea, followed by hydrolysis of the resulting bis(isothiouronium) salt. This method is advantageous as it avoids the direct use of odorous and toxic hydrogen sulfide gas. A well-established procedure for the synthesis of 1,2-ethanedithiol from 1,2-dibromoethane using thiourea can be adapted for this purpose[2].

  • Reaction Step 2a (Salt Formation): Br-(CH₂)₅-Br + 2 SC(NH₂)₂ → [H₂NC(=NH₂)S(CH₂)₅S(=NH₂)CNH₂]²⁺ 2Br⁻

  • Reaction Step 2b (Hydrolysis): [H₂NC(=NH₂)S(CH₂)₅S(=NH₂)CNH₂]²⁺ 2Br⁻ + 2 NaOH → HS-(CH₂)₅-SH + 2 NaBr + 2 H₂NCN + 2 H₂O

Experimental Protocol:

Caution: This procedure should be performed in a well-ventilated fume hood due to the strong and unpleasant odor of the final product.

  • Formation of the Bis(isothiouronium) Salt: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (2.0 equivalents) in ethanol. Heat the solution to reflux and then add 1,5-dibromopentane (1.0 equivalent) in one portion. An exothermic reaction will occur, and the bis(isothiouronium) salt will precipitate. Allow the reaction to proceed to completion and then cool the mixture. Collect the salt by filtration and wash with cold ethanol.

  • Hydrolysis of the Salt: Place the dried bis(isothiouronium) salt in a round-bottom flask with a reflux condenser. Add a solution of sodium hydroxide (a slight excess based on the salt) in water. Reflux the mixture for several hours until the evolution of ammonia ceases.

  • Isolation of this compound: After cooling the reaction mixture, carefully acidify it with dilute sulfuric acid under an inert atmosphere (e.g., nitrogen). The dithiol will separate as an oily layer. The product can be isolated by steam distillation. The distillate, containing the dithiol and water, is collected. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic phases are dried over anhydrous sodium sulfate.

Purification:

The crude this compound is purified by vacuum distillation under an inert atmosphere to prevent oxidation to the disulfide.

Table 2: Synthesis of this compound - Expected Data (based on analogous reactions)

ParameterValue
Starting Material1,5-Dibromopentane
ReagentThiourea, Sodium Hydroxide
SolventEthanol, Water
Purity (by GC)>95%[3][4]
Boiling Point107-108 °C at 15 mmHg[1]
Density1.016 g/mL at 25 °C[1]
Refractive Index (n20/D)1.519[1]

Purification Methods

The primary challenge in the purification of thiols is their susceptibility to oxidation, which leads to the formation of disulfides. Therefore, all purification steps should be carried out with minimal exposure to air.

2.1. Vacuum Distillation

Vacuum distillation is the most common method for purifying this compound. It is crucial to perform the distillation under a high vacuum and preferably under an inert atmosphere (e.g., nitrogen or argon) to lower the boiling point and minimize thermal decomposition and oxidation.

2.2. Flash Chromatography

For smaller scales or for the removal of non-volatile impurities, flash chromatography can be employed.

Experimental Protocol:

  • Column Packing: A silica gel column is packed using a non-polar eluent, such as a mixture of hexane and ethyl acetate.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column.

  • Elution: The product is eluted with a solvent system of appropriate polarity, as determined by thin-layer chromatography (TLC) analysis. The fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure.

To minimize oxidation during chromatography, it is advisable to use deoxygenated solvents and to work quickly.

Visualization of Workflows

3.1. Synthesis Pathway of this compound

Synthesis_Pathway Pentanediol 1,5-Pentanediol Dibromopentane 1,5-Dibromopentane Pentanediol->Dibromopentane HBr Thiouronium_Salt Bis(isothiouronium) Salt Dibromopentane->Thiouronium_Salt Thiourea, Ethanol Pentanedithiol This compound Thiouronium_Salt->Pentanedithiol NaOH, H₂O then H⁺

Caption: Synthesis of this compound from 1,5-Pentanediol.

3.2. Purification Workflow for this compound

Purification_Workflow Crude_Product Crude this compound Distillation Vacuum Distillation Crude_Product->Distillation Chromatography Flash Chromatography Crude_Product->Chromatography Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product Analysis Characterization (NMR, GC-MS, IR) Pure_Product->Analysis

Caption: Purification and analysis workflow for this compound.

References

Spectroscopic Profile of 1,5-Pentanedithiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,5-Pentanedithiol (HS(CH₂)₅SH), a dithiol compound utilized in various chemical synthesis and material science applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for expected spectral features.

¹H NMR (Proton NMR) Data (Predicted)

Due to the limited availability of experimental spectra in public databases, the following ¹H NMR data is predicted based on the chemical structure of this compound. The spectrum is expected to be simple due to the molecule's symmetry.

Chemical Shift (δ) (ppm)MultiplicityIntegrationProtons Assigned
~2.5Quartet4Hα-CH₂ (next to SH)
~1.6Quintet4Hβ-CH₂
~1.4Quintet2Hγ-CH₂
~1.3Triplet2HSH
¹³C NMR (Carbon-13 NMR) Data (Predicted)

Similar to the ¹H NMR data, the ¹³C NMR spectral data is predicted based on the molecular structure. Given the symmetry, three distinct carbon signals are expected.

Chemical Shift (δ) (ppm)Carbon Assignment
~39Cγ (middle CH₂)
~33
~24Cα (next to SH)
IR (Infrared) Spectroscopy Data

The infrared spectrum of this compound is characterized by the presence of a weak S-H stretching band and strong C-H stretching bands.

Wavenumber (cm⁻¹)Vibration Type
2927C-H stretch (asymmetric)
2851C-H stretch (symmetric)
~2550S-H stretch (thiol)
MS (Mass Spectrometry) Data

The mass spectrum of this compound is available from the NIST WebBook.[1][2] The key fragmentation peaks are listed below.

m/zRelative IntensityPossible Fragment
136Moderate[M]⁺ (Molecular Ion)
103High[M - SH]⁺
69High[C₅H₉]⁺
60High[CH₂S]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A typical concentration is 5-25 mg of the compound in 0.5-0.7 mL of solvent.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C detection. Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.

  • Data Acquisition: For ¹H NMR, a single-pulse experiment is typically sufficient. For ¹³C NMR, proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

IR Spectroscopy
  • Sample Preparation: For a neat liquid sample, a drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrument Setup: A background spectrum of the clean salt plates is recorded.

  • Data Acquisition: The salt plates with the sample are placed in the spectrometer's sample holder, and the infrared spectrum is recorded over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: For a volatile liquid like this compound, a small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Reporting Sample This compound (Liquid Sample) NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Thin Film on Salt Plates Sample->IR_Sample MS_Sample Vaporization for GC-MS/Direct Inlet Sample->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR IR IR Spectrometer IR_Sample->IR MS Mass Spectrometer MS_Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Report Technical Guide (Data Tables, Protocols) NMR_Data->Report IR_Data->Report MS_Data->Report

References

Solubility of 1,5-Pentanedithiol in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 1,5-Pentanedithiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides comprehensive experimental protocols for determining solubility.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound, a dithiol, is influenced by the polarity of the solvent and the potential for hydrogen bonding. The two thiol (-SH) groups in this compound are polar and capable of forming hydrogen bonds, which governs its solubility behavior.

Solubility Profile of this compound

Qualitative assessments indicate that this compound exhibits solubility in polar organic solvents.[1] It is described as being soluble in alcohols.[1] Conversely, it is expected to be less soluble in non-polar solvents.[1]

Table 1: Qualitative Solubility of this compound

Solvent ClassSolubility Description
Polar Solvents (e.g., Alcohols)Soluble
Non-Polar SolventsLess Soluble

Note: This table is based on qualitative descriptions found in the literature. For precise quantitative data, experimental determination is necessary.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. These methods are standard in the field for determining the solubility of liquid compounds.

Protocol 1: Gravimetric Method for Solubility Determination

This method is a straightforward approach to determine the solubility of a liquid solute in a solvent.

Objective: To determine the mass of this compound that can be dissolved in a given volume of an organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, THF)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with sealed caps

  • Micropipettes

  • Centrifuge (optional)

Procedure:

  • Preparation: Add a known volume of the selected organic solvent to a series of vials.

  • Addition of Solute: To each vial, add an excess amount of this compound. The exact amount should be recorded.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow any undissolved this compound to settle. If necessary, centrifuge the vials at a low speed to facilitate separation.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

  • Solvent Evaporation: Place the collected supernatant in a pre-weighed vial and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to evaporate.

  • Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the this compound residue.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of the solvent (e.g., in g/100 mL).

Protocol 2: Spectroscopic Method for Thiol Quantification

For more precise and potentially higher-throughput measurements, a spectroscopic method involving a thiol-specific reagent can be employed. Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is commonly used for the colorimetric quantification of thiols.

Objective: To determine the concentration of this compound in a saturated solution using a colorimetric assay.

Materials:

  • Saturated solution of this compound in the desired solvent (prepared as in Protocol 1, steps 1-4)

  • Ellman's reagent (DTNB)

  • Reaction buffer (e.g., phosphate buffer, pH 8.0)

  • UV-Vis spectrophotometer

  • Cuvettes

  • This compound for standard curve preparation

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Sample Preparation: Dilute the saturated supernatant solution with the reaction buffer to a concentration that falls within the range of the standard curve.

  • Reaction: To a known volume of the diluted sample and each standard, add a solution of Ellman's reagent. The reaction of the thiol with DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.

  • Measurement: After a short incubation period, measure the absorbance of the samples and standards at 412 nm using a UV-Vis spectrophotometer.

  • Calculation: Plot a standard curve of absorbance versus the concentration of the this compound standards. Use the equation of the line from the standard curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Solubility_Workflow A Start: Select Solvent and Temperature B Prepare Supersaturated Solution (Excess this compound in Solvent) A->B C Equilibrate at Constant Temperature (e.g., 24-48h with agitation) B->C D Separate Saturated Solution (Supernatant) from Excess Solute C->D E Choose Quantification Method D->E F Gravimetric Analysis E->F Method 1 G Spectroscopic Analysis (e.g., with Ellman's Reagent) E->G Method 2 H Evaporate Solvent F->H J Prepare Dilutions and Standards G->J I Weigh Residue H->I M Calculate Solubility I->M K React with Chromogenic Reagent J->K L Measure Absorbance K->L L->M N End: Report Solubility Data M->N

Caption: Workflow for determining the solubility of this compound.

References

1,5-Pentanedithiol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Pentanedithiol, also known as 1,5-dimercaptopentane, is a linear aliphatic dithiol that has garnered interest in various scientific and technical fields. Its two terminal thiol (-SH) groups provide reactive sites for a range of chemical modifications and surface functionalizations. This guide provides a comprehensive overview of the key properties, applications, and relevant experimental considerations for this compound, tailored for professionals in research and development.

Core Properties of this compound

The fundamental identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 928-98-3[1]
Molecular Weight 136.28 g/mol [1][2]
Molecular Formula C₅H₁₂S₂
Synonyms 1,5-Dimercaptopentane, Pentamethylene dimercaptan[2]
Appearance Colorless to light yellow clear liquid[3]
Density 1.016 g/mL at 25 °C (lit.)
Boiling Point 107-108 °C at 15 mmHg (lit.)
Melting Point -72 °C (lit.)
Refractive Index n20/D 1.519 (lit.)
Flash Point 95 °C (203 °F) - closed cup

Key Applications in Research and Development

The bifunctional nature of this compound makes it a versatile molecule in several areas of scientific research, particularly in materials science and nanotechnology.

Self-Assembled Monolayers (SAMs)

One of the primary applications of this compound is in the formation of self-assembled monolayers (SAMs) on metal surfaces, most notably gold. The thiol groups exhibit a strong affinity for gold, leading to the spontaneous formation of a dense and organized molecular layer. These SAMs can be used to modify the surface properties of materials, such as wetting, adhesion, and biocompatibility.

Nanoparticle Functionalization and Cross-linking

This compound serves as a cross-linking agent in the synthesis and stabilization of nanoparticle systems. For instance, it has been used in the preparation of colloidal gold and silver multilayer films. The two thiol groups can bridge adjacent nanoparticles, providing structural integrity to the nanomaterial assembly. This is particularly relevant in the development of novel materials for electronics and sensor technology.

Role in Organic Synthesis

In organic chemistry, dithiols like this compound can be employed as building blocks for the synthesis of sulfur-containing heterocyclic compounds. They can also be used as protecting groups for aldehydes and ketones.

Experimental Protocols

While specific protocols can vary based on the application, the following provides a generalized methodology for a common use of this compound: the formation of a self-assembled monolayer on a gold substrate.

Objective: To form a this compound self-assembled monolayer on a gold surface.

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • This compound

  • High-purity ethanol (or other suitable solvent)

  • Tweezers

  • Glass containers with caps

  • Dry nitrogen gas

  • Sonicator

Procedure:

  • Substrate Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants. This can be achieved by sonicating the substrate in a sequence of solvents such as acetone, isopropanol, and finally, high-purity ethanol. Dry the substrate under a stream of dry nitrogen.

  • Preparation of Thiol Solution: Prepare a dilute solution of this compound in a suitable solvent, typically high-purity ethanol. A common concentration range is 1-5 mM.

  • Self-Assembly: Immerse the clean, dry gold substrate into the prepared this compound solution in a clean glass container. It is crucial to handle the substrate with clean tweezers to avoid contamination.

  • Incubation: Seal the container to prevent solvent evaporation and contamination. Allow the self-assembly process to proceed for a sufficient duration, typically ranging from several hours to 24-48 hours, to ensure the formation of a well-ordered monolayer.

  • Rinsing: After incubation, carefully remove the substrate from the thiol solution. Rinse the surface thoroughly with fresh solvent to remove any non-covalently bound molecules.

  • Drying: Dry the functionalized substrate with a gentle stream of dry nitrogen.

  • Characterization: The resulting SAM can be characterized using various surface analysis techniques, such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM), to confirm its formation and quality.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the formation of a self-assembled monolayer of this compound on a gold surface.

SAM_Formation_Workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing & Analysis Clean_Substrate Clean Gold Substrate Immerse Immerse Substrate in Solution Clean_Substrate->Immerse Prepare_Solution Prepare this compound Solution (1-5 mM in Ethanol) Prepare_Solution->Immerse Incubate Incubate (e.g., 24-48h) Immerse->Incubate Rinse Rinse with Solvent Incubate->Rinse Dry Dry with N₂ Rinse->Dry Characterize Characterize SAM (e.g., XPS, AFM) Dry->Characterize

Caption: Workflow for SAM Formation.

Biological Relevance of Dithiols

While specific signaling pathways involving this compound are not well-documented in the literature, dithiols as a class of compounds play significant roles in biological systems. They are known to be involved in antioxidant defense mechanisms and can act as chelating agents for heavy metals. For instance, dithiothreitol (DTT) is a well-known reagent used in biochemistry to reduce disulfide bonds in proteins. The biological activity of dithiols is often related to their ability to participate in redox reactions, which are central to many cellular processes. Further research may elucidate specific biological roles for this compound, particularly in the context of drug delivery systems or as a component of biocompatible surface coatings for medical devices.

References

Reactivity of Thiol Groups in 1,5-Pentanedithiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the thiol groups in 1,5-pentanedithiol. The document details the molecule's core chemical properties, characteristic reactions, and the factors influencing its reactivity, with a focus on applications relevant to research and drug development.

Core Chemical Properties of this compound

This compound (HS(CH₂)₅SH) is a linear aliphatic dithiol. The presence of two terminal sulfhydryl (-SH) groups dictates its chemical behavior, making it a versatile building block in organic synthesis and materials science. The key properties influencing its reactivity are summarized below.

Acidity and pKa

Table 1: Physicochemical Properties of this compound and Related Aliphatic Thiols

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)pKa (estimated)
1,4-ButanedithiolC₄H₁₀S₂122.25105-106 (30 mmHg)10.07 ± 0.10 (Predicted)[1]
This compound C₅H₁₂S₂ 136.28 107-108 (15 mmHg) [2]~10-11
1,6-HexanedithiolC₆H₁₄S₂150.30118-119 (15 mmHg)[3]Not available

Note: The pKa value for this compound is an estimation based on the known pKa of other simple aliphatic thiols.

Nucleophilicity

The sulfur atoms in the thiol groups of this compound are highly nucleophilic, readily participating in substitution and addition reactions. This nucleophilicity is enhanced upon deprotonation to the thiolate. This property is central to many of its applications, including alkylation and acylation reactions.

Key Reactions of this compound

The reactivity of this compound is dominated by the chemistry of its thiol groups. The primary reactions include oxidation, alkylation, and coordination to metal centers.

Oxidation to Disulfides

One of the most characteristic reactions of thiols is their oxidation to disulfides. In the case of this compound, intramolecular oxidation leads to the formation of a cyclic disulfide, the six-membered ring 1,2-dithiane. This reaction can be initiated by a variety of mild oxidizing agents. Intermolecular oxidation can also occur, leading to the formation of polymers.

Oxidation_of_1_5_Pentanedithiol This compound HS-(CH2)5-SH This compound 1,2-Dithiane (CH2)5-S-S 1,2-Dithiane (Cyclic Disulfide) This compound->1,2-Dithiane Intramolecular Oxidation Oxidizing_Agent {[O] | Mild Oxidizing Agent} Alkylation_of_1_5_Pentanedithiol This compound HS-(CH2)5-SH This compound Thioether R-S-(CH2)5-S-R Dithioether This compound->Thioether S-Alkylation Alkyl_Halide {R-X | Alkyl Halide} Alkyl_Halide->Thioether Base {Base} Base->this compound Deprotonation Metal_Coordination This compound HS-(CH2)5-SH This compound Metal_Complex S-(CH2)5-S-M Metal-Thiolate Complex This compound->Metal_Complex Coordination Metal_Ion {M^n+ | Metal Ion} Metal_Ion->Metal_Complex

References

A Literature Review of 1,5-Pentanedithiol in Surface Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Pentanedithiol, a versatile dithiol molecule with the chemical formula HS(CH₂)₅SH, has garnered significant interest in the field of surface chemistry. Its two terminal thiol groups provide a robust mechanism for anchoring to metal surfaces, particularly gold, forming well-ordered self-assembled monolayers (SAMs). This bifunctionality also allows it to act as a linker, bridging nanoparticles or connecting molecular components in more complex surface architectures. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its applications in surface modification, nanoparticle functionalization, and its potential role in the development of novel sensors and molecular electronic devices. The guide summarizes key quantitative data, details experimental protocols, and provides visual representations of experimental workflows.

Self-Assembled Monolayers (SAMs) of this compound on Gold Surfaces

The formation of SAMs on gold is a cornerstone of nanoscience and surface engineering. This compound readily forms monolayers on gold substrates, with the sulfur atoms chemisorbing to the gold surface. The orientation and packing of the molecules within the SAM are influenced by factors such as immersion time, solution concentration, and temperature.

Quantitative Surface Properties

The following table summarizes the available quantitative data for this compound SAMs on gold surfaces. It is important to note that specific quantitative data for this compound is not always available in the literature; in such cases, data for similar short-chain alkanedithiols are provided for comparison.

PropertyValueSubstrateTechniqueComments
S 2p Binding Energy (Bound Thiol) 162.0 eV (S 2p₃/₂)Au(111)XPSTypical for alkanethiols bonded to gold.[1]
163.2 eV (S 2p₁/₂)Au(111)XPS
S 2p Binding Energy (Unbound Thiol) 163.4 eV (S 2p₃/₂)Au(111)XPSDominant feature after long immersion times in high concentration solutions, suggesting one end of the molecule is not bound to the surface.[1]
164.6 eV (S 2p₁/₂)Au(111)XPS
Contact Angle (Water) Data not availableAuGoniometry
Ellipsometric Thickness Data not availableAuEllipsometry
Surface Coverage Data not availableAuVarious
Experimental Protocol: Formation of this compound SAMs on Gold

This protocol is a generalized procedure based on common practices for forming alkanethiol SAMs on gold.

Materials:

  • Gold-coated substrate (e.g., silicon wafer with a titanium or chromium adhesion layer followed by a gold layer)

  • This compound

  • Anhydrous ethanol

  • Concentrated hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) for cleaning (Piranha solution - EXTREME CAUTION REQUIRED ) or a UV/Ozone cleaner

  • High-purity nitrogen or argon gas

  • Glass vials with PTFE-lined caps

Procedure:

  • Substrate Cleaning:

    • Cut the gold substrate to the desired size.

    • Clean the substrate to remove organic contaminants. This can be achieved by:

      • Piranha solution: Immerse the substrate in a freshly prepared 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ for 10-15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).

      • UV/Ozone: Place the substrate in a UV/Ozone cleaner for 15-20 minutes.

    • Rinse the cleaned substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of nitrogen or argon gas.

  • SAM Formation:

    • Prepare a dilute solution of this compound in anhydrous ethanol. A typical concentration is 1 mM.

    • Place the cleaned and dried gold substrate in a glass vial.

    • Immediately cover the substrate with the this compound solution.

    • Purge the vial with nitrogen or argon to minimize oxidation.

    • Seal the vial and allow the self-assembly to proceed for a desired period, typically 12-24 hours, at room temperature.

  • Post-Assembly Rinsing and Drying:

    • Remove the substrate from the solution.

    • Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the substrate again under a stream of nitrogen or argon gas.

    • Store the SAM-coated substrate in a clean, dry environment, preferably under an inert atmosphere.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_assembly Self-Assembly cluster_post Post-Processing start Start: Gold Substrate clean Clean Substrate (e.g., Piranha or UV/Ozone) start->clean rinse_dry1 Rinse (DI Water, Ethanol) & Dry (N2) clean->rinse_dry1 immerse Immerse Substrate in Solution rinse_dry1->immerse prepare_solution Prepare 1 mM this compound in Ethanol prepare_solution->immerse incubate Incubate (12-24h) under Inert Atmosphere immerse->incubate rinse_dry2 Rinse (Ethanol) & Dry (N2) incubate->rinse_dry2 end End: this compound SAM rinse_dry2->end

Caption: Workflow for the formation of a this compound self-assembled monolayer on a gold substrate.

Functionalization of Nanoparticles with this compound

This compound is an effective cross-linking agent for the assembly of nanoparticles, particularly gold and silver nanoparticles. The two thiol groups can bridge adjacent nanoparticles, leading to the formation of nanoparticle networks and aggregates. This property is useful in the fabrication of sensors and in controlling the plasmonic properties of nanoparticle assemblies.

Quantitative Data for Nanoparticle Functionalization

Specific quantitative data on the surface coverage and density of this compound on nanoparticles is sparse in the literature. However, general ranges for thiol surface coverage on gold nanoparticles are provided for context.

PropertyValueNanoparticle SystemTechniqueComments
Surface Coverage 2-8 molecules/nm²Thiol-functionalized AuNPsVariousThis is a general range for various thiols on gold nanoparticles and is dependent on thiol chain length and nanoparticle curvature.
Experimental Protocol: Functionalization of Gold Nanoparticles with this compound

This protocol outlines a general method for using this compound to link pre-synthesized gold nanoparticles.

Materials:

  • Colloidal gold nanoparticle solution (e.g., citrate-stabilized)

  • This compound

  • Ethanol

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation of this compound Solution:

    • Prepare a dilute solution of this compound in ethanol. The concentration will depend on the desired degree of nanoparticle aggregation.

  • Nanoparticle Functionalization:

    • To a solution of colloidal gold nanoparticles, add a specific volume of the this compound solution while stirring.

    • The addition of the dithiol will induce a color change in the solution (typically from red to blue or purple for gold nanoparticles) as the nanoparticles aggregate.

    • Allow the reaction to proceed for a set amount of time, which can be monitored by UV-Vis spectroscopy to observe the shift in the surface plasmon resonance peak.

  • Purification:

    • To remove excess this compound and stop the aggregation process, the solution is centrifuged.

    • The supernatant is carefully removed, and the nanoparticle aggregate pellet is redispersed in a fresh solvent, such as ethanol or water.

    • This washing step can be repeated several times.

NP_Functionalization_Workflow cluster_materials Starting Materials cluster_reaction Functionalization/Cross-linking cluster_purification Purification np_solution Colloidal Gold Nanoparticle Solution mixing Add Dithiol Solution to Nanoparticle Solution with Stirring np_solution->mixing dithiol_solution This compound Solution in Ethanol dithiol_solution->mixing aggregation Monitor Aggregation (e.g., UV-Vis Spectroscopy) mixing->aggregation centrifuge Centrifuge to Pellet Aggregates aggregation->centrifuge wash Remove Supernatant & Redisperse in Fresh Solvent centrifuge->wash final_product Functionalized/ Cross-linked Nanoparticles wash->final_product

Caption: Workflow for the functionalization and cross-linking of gold nanoparticles using this compound.

Binding States of this compound on Gold Surfaces

The interaction of this compound with a gold surface can result in different binding configurations, which are influenced by factors such as molecular concentration and immersion time. At low surface coverages and short immersion times, the dithiol molecules tend to lie flat on the surface with both thiol groups binding to the gold. As the surface coverage increases and with longer immersion times, the molecules are more likely to adopt a standing-up orientation, with one thiol group bound to the surface and the other extending away from it. This "free" thiol group is then available for further chemical modification or for linking to other entities.

Binding_States cluster_conditions Adsorption Conditions cluster_binding Resulting Binding State on Gold Surface start This compound in Solution low_coverage Low Coverage / Short Immersion Time start->low_coverage high_coverage High Coverage / Long Immersion Time start->high_coverage lying_down Lying Down (Both thiols bound) low_coverage->lying_down standing_up Standing Up (One thiol bound, one free) high_coverage->standing_up

Caption: Logical relationship between adsorption conditions and the resulting binding states of this compound on a gold surface.

Applications in Surface-Based Sensors and Molecular Electronics

The ability of this compound to form robust SAMs and act as a molecular linker makes it a promising candidate for applications in chemical sensing and molecular electronics.

  • Chemical Sensors: SAMs of this compound can be used to functionalize sensor surfaces. The terminal thiol groups can act as binding sites for specific analytes, or the SAM can serve as a platform for the subsequent attachment of receptor molecules. For instance, the free thiol groups could be used to immobilize enzymes or antibodies for biosensing applications.

  • Molecular Electronics: In molecular electronics, individual molecules are used as components in electronic circuits. This compound can function as a molecular wire, bridging two electrodes (e.g., a scanning tunneling microscope tip and a gold substrate). The electrical conductance of such a single-molecule junction is sensitive to the conformation of the molecule and its bonding to the electrodes.

While the principles are well-established, specific and detailed applications of this compound in these areas are not extensively documented in the literature, representing an area for future research.

Conclusion

This compound is a valuable molecule in surface chemistry, primarily due to its ability to form self-assembled monolayers on gold and to act as a linker for nanoparticles. While the fundamental principles of its interaction with surfaces are understood, there is a notable lack of comprehensive quantitative data in the literature for properties such as contact angle, SAM thickness, and surface coverage. The experimental protocols provided in this guide are based on established methods for similar molecules and serve as a starting point for further investigation. The potential applications of this compound in sensors and molecular electronics are promising, and further research in these areas is warranted to fully exploit the properties of this versatile molecule.

References

A Comprehensive Technical Guide to the Safe Handling of 1,5-Pentanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 1,5-Pentanedithiol (CAS No. 928-98-3). The following sections detail the hazardous properties, personal protective equipment, and emergency procedures necessary for the safe use of this compound in a laboratory setting.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling to avoid adverse health effects.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] This compound is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] An unpleasant stench is another characteristic of this chemical.[1]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The GHS classification for this compound is summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[2]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[3]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][4]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation[1][4]
Target Organs-Respiratory system[1]

Section 2: Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular Formula C5H12S2
Molecular Weight 136.28 g/mol
Appearance Colourless liquid[5]
Melting Point -72 °C (lit.)[5]
Boiling Point 107-108 °C/15 mmHg (lit.)[5]
Density 1.016 g/mL at 25 °C (lit.)[5]
Flash Point 203 °F[5]
Refractive Index n20/D 1.519 (lit.)[5]
Solubility Chloroform, Methanol (Slightly)[5]
Stability Stable. Combustible. Incompatible with strong oxidizing agents, strong bases.[5]

Section 3: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling
  • Ventilation: Handle product only in a closed system or provide appropriate exhaust ventilation.[1] Use only outdoors or in a well-ventilated area.[1]

  • Personal Hygiene: Wash face, hands, and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]

  • Avoid Contact: Avoid contact with skin and eyes.[1] Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Storage
  • Conditions: Keep container tightly closed.[3] Store in a dry, well-ventilated place.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents.[1]

Section 4: Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

Protection TypeSpecifications
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Recommended Filter type: Organic gases and vapours filter, Type A, Brown, conforming to EN14387.[1]

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action must be taken.

Exposure RouteFirst Aid Measures
Inhalation IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Skin Contact IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[3]
Spills and Leaks

For spills, soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and keep in suitable, closed containers for disposal.[1] Do not let this chemical enter the environment.[1]

Section 6: Experimental Protocols and Workflows

G Generalized Toxicological Assessment Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment and Reporting A Physicochemical Characterization B In Silico Toxicity Prediction A->B C Literature Review of Analogous Compounds A->C J Hazard Identification A->J D Cytotoxicity Assays (e.g., MTT, LDH) B->D B->J C->D C->J E Genotoxicity Assays (e.g., Ames Test, Micronucleus) D->E D->J F Skin/Eye Irritation (e.g., EpiDerm™, EpiOcular™) E->F E->J G Acute Toxicity Studies (Oral, Dermal, Inhalation) F->G Proceed if in vitro results warrant F->J H Repeated Dose Toxicity Studies G->H G->J I Developmental and Reproductive Toxicity (DART) H->I H->J I->J K Dose-Response Assessment J->K L Exposure Assessment K->L M Risk Characterization L->M N Safety Data Sheet (SDS) Generation M->N

Caption: Generalized workflow for toxicological assessment of a chemical compound.

Section 7: Hierarchy of Safety Controls

To ensure a safe working environment, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures to eliminate or minimize hazards.

G Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Caption: Hierarchy of controls for managing chemical hazards in the laboratory.

References

Thermal Stability and Decomposition of 1,5-Pentanedithiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 1,5-Pentanedithiol. Due to a lack of specific experimental studies on this compound, this guide synthesizes information from safety data sheets, analogous dithiol compounds, and general principles of thiol thermal degradation. It covers the known physicochemical properties, predicted thermal behavior, and potential decomposition pathways. Detailed, generalized experimental protocols for investigating the thermal properties of liquid thiol compounds using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS) are also provided. This document aims to be a valuable resource for professionals working with this compound, enabling them to handle this compound safely and predict its behavior under thermal stress.

Introduction

This compound, a linear dithiol, finds applications in various fields, including as a cross-linking agent in the preparation of colloidal Au/Ag multilayer films and as a derivatization reagent in the determination of organoarsenic compounds in fish by GC-MS analysis. Understanding its thermal stability is crucial for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide consolidates the available data on the physical and chemical properties of this compound and explores its likely thermal decomposition behavior based on the known chemistry of thiols and dithiols.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₁₂S₂[1]
Molecular Weight 136.28 g/mol
CAS Number 928-98-3
Appearance Colorless liquid with a very unpleasant smell
Density 1.016 g/mL at 25 °C
Melting Point -72 °C
Boiling Point 107-108 °C at 15 mmHg
Flash Point 95 °C (203 °F) - closed cup
Refractive Index n20/D 1.519
Solubility Slightly soluble in Chloroform and Methanol
Stability Stable. Combustible. Incompatible with strong oxidizing agents, strong bases.

Thermal Stability and Decomposition

Upon heating, dithiols can undergo various reactions. Geminal dithiols are known to release hydrogen sulfide.[2] For linear dithiols like this compound, the primary decomposition pathways are expected to involve the cleavage of C-S and S-H bonds.

Predicted Decomposition Pathways

Based on the thermal decomposition studies of other linear thiols and dithiols, the following decomposition pathways for this compound are proposed:

  • Intramolecular Cyclization: The molecule may undergo intramolecular cyclization to form a stable five-membered heterocyclic ring, tetrahydro-2H-thiopyran (thiane), with the elimination of a hydrogen sulfide molecule. This is a common decomposition route for dithiols where the chain length is appropriate for the formation of a low-strain ring.

  • Intermolecular Reactions: At higher concentrations, intermolecular reactions can occur, leading to the formation of linear or cyclic polysulfides and the release of hydrogen sulfide and various hydrocarbon fragments.

  • C-S Bond Homolysis: At sufficiently high temperatures, homolytic cleavage of the C-S bonds can occur, generating thiyl radicals and alkyl radicals. These reactive intermediates can then undergo a variety of secondary reactions, including recombination, disproportionation, and hydrogen abstraction, leading to a complex mixture of decomposition products.

A simplified proposed decomposition pathway is illustrated in the diagram below.

G This compound This compound Thiane Thiane This compound->Thiane Intramolecular Cyclization H2S_elimination Hydrogen Sulfide This compound->H2S_elimination Radical_Intermediates Thiyl and Alkyl Radicals This compound->Radical_Intermediates C-S Bond Homolysis Secondary_Products Polysulfides, Hydrocarbons Radical_Intermediates->Secondary_Products Secondary Reactions

Caption: Proposed thermal decomposition pathways for this compound.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, a combination of analytical techniques is required. The following sections provide detailed, generalized experimental protocols for TGA, DSC, and GC-MS analysis of liquid organic sulfur compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and kinetics.

Experimental Workflow for TGA

G cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_analysis Data Analysis Sample This compound (liquid) Crucible Load 5-10 mg into Alumina Crucible Sample->Crucible Purge Inert Atmosphere (e.g., Nitrogen at 50 mL/min) Crucible->Purge Program Temperature Program: - Equilibrate at 30 °C - Ramp at 10 °C/min to 600 °C Purge->Program TGA_Curve Record Mass Loss vs. Temperature Program->TGA_Curve DTG_Curve Calculate Derivative (DTG Curve) TGA_Curve->DTG_Curve Kinetics Kinetic Analysis (optional) TGA_Curve->Kinetics Onset_Temp Determine Onset of Decomposition DTG_Curve->Onset_Temp

Caption: General experimental workflow for TGA analysis of a liquid sample.

Detailed TGA Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Tare a clean alumina crucible. Using a micropipette, dispense 5-10 mg of this compound into the crucible.

  • Instrument Setup: Place the sample crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition, which is typically taken as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Detailed DSC Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, hermetically sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a low temperature, for instance, -100 °C, to observe any low-temperature transitions.

    • Heat the sample from -100 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic (e.g., melting, boiling, decomposition) and exothermic (e.g., crystallization, some decomposition processes) peaks.

    • Determine the onset temperature, peak temperature, and enthalpy of any observed transitions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis

GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products of thermal decomposition. This can be achieved by coupling a pyrolysis unit to a GC-MS system (Py-GC-MS) or by analyzing the headspace of a heated sample.

Detailed GC-MS Protocol (Headspace Analysis):

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 10-20 mg) of this compound into a headspace vial. Seal the vial.

  • Heating and Sampling: Place the vial in a headspace autosampler. Heat the vial to a temperature just below the determined decomposition temperature (from TGA) for a set period (e.g., 30 minutes) to collect the initial volatile decomposition products. Then, heat at a temperature above the decomposition temperature to analyze the main decomposition products. The autosampler will then inject a specific volume of the headspace gas into the GC-MS.

  • GC-MS Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-550.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Separate the components of the injected gas mixture based on their retention times in the GC column.

    • Identify the separated components by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative amounts of the decomposition products based on their peak areas in the chromatogram.

Safety and Handling

This compound is a combustible liquid and is incompatible with strong oxidizing agents and strong bases. It has a strong, unpleasant odor. When handling this chemical, appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood. In case of fire, use dry chemical, foam, or carbon dioxide extinguishers.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently limited, this technical guide provides a foundational understanding based on its physicochemical properties and the established behavior of analogous sulfur compounds. The proposed decomposition pathways, centered around intramolecular cyclization and C-S bond homolysis, offer a theoretical framework for predicting its behavior at elevated temperatures. The detailed experimental protocols for TGA, DSC, and GC-MS provide a roadmap for researchers to generate the much-needed empirical data. Further experimental investigation is crucial to fully characterize the thermal properties of this compound, which will enhance its safe and effective use in scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols for the Formation of 1,5-Pentanedithiol Self-Assembled Monolayers on Gold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) of 1,5-pentanedithiol on gold surfaces. The unique bifunctional nature of this compound, possessing a thiol group at each end of its five-carbon chain, allows for distinct monolayer structures depending on the assembly conditions. This protocol covers the critical steps from substrate preparation to monolayer characterization, enabling the creation of tailored surface chemistries for a variety of applications, including biosensing, drug delivery, and fundamental surface science studies.

Introduction

Self-assembled monolayers (SAMs) of organosulfur compounds on gold are a cornerstone of surface functionalization, offering a straightforward method to create well-defined and stable organic interfaces. This compound is of particular interest as its two thiol groups can interact with the gold surface in different ways. At low concentrations and short immersion times, both thiol groups can bind to the gold, forming a looped surface structure. Conversely, at higher concentrations and longer immersion times, one thiol group anchors to the surface, leaving the second thiol group extending away from the surface, available for further chemical modification. This tunable surface reactivity makes this compound a versatile molecule for creating complex surface architectures.

Experimental Protocols

A clean environment is crucial for the formation of high-quality SAMs. All procedures should be performed in a fume hood, and care should be taken to avoid contamination from sources such as silicones (e.g., from grease or septa) and other organic vapors.

Materials and Reagents
  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides with a chromium or titanium adhesion layer)

  • This compound (HS(CH₂)₅SH)

  • 200 proof ethanol (absolute ethanol)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glassware (beakers, petri dishes, vials)

  • Tweezers (non-magnetic, stainless steel)

  • Sonicator

Gold Substrate Preparation (Piranha Solution Cleaning)

Caution: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat. Prepare and use piranha solution in a designated fume hood.

  • Prepare Piranha Solution: In a clean glass beaker, slowly and carefully add 1 part 30% hydrogen peroxide to 3 parts concentrated sulfuric acid (3:1 H₂SO₄:H₂O₂). The solution will become very hot.

  • Clean Substrates: Using tweezers, immerse the gold substrates in the hot piranha solution for 10-15 minutes.

  • Rinse: Remove the substrates from the piranha solution and rinse them thoroughly with copious amounts of DI water.

  • Rinse with Ethanol: Rinse the substrates with absolute ethanol.

  • Dry: Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use Immediately: The cleaned substrates are highly active and should be used immediately for SAM formation to prevent atmospheric contamination.

Preparation of this compound Solution
  • Solution Concentration: Prepare a 1 mM solution of this compound in absolute ethanol. For a 10 mL solution, this corresponds to approximately 1.36 mg of this compound.

  • Dissolution: Add the this compound to the ethanol in a clean glass vial.

  • Sonication: Sonicate the solution for 5-10 minutes to ensure complete dissolution.[1]

Self-Assembled Monolayer Formation

The binding configuration of this compound on the gold surface is dependent on the immersion time and concentration.

This configuration is favored at short immersion times and lower concentrations.

  • Immersion: Immerse the clean, dry gold substrates in a freshly prepared 0.05 mM solution of this compound in absolute ethanol for a short duration, for instance, 15 seconds .[2]

  • Rinsing: After immersion, remove the substrates and rinse them thoroughly with absolute ethanol to remove any physisorbed molecules.

  • Drying: Dry the substrates under a gentle stream of nitrogen gas.

This configuration, which results in a surface terminated with free thiol groups, is favored at longer immersion times and higher concentrations.

  • Immersion: Immerse the clean, dry gold substrates in a freshly prepared 1 mM solution of this compound in absolute ethanol.[2]

  • Incubation: Place the immersion vials in a dark, vibration-free environment and allow the self-assembly process to proceed for 12-24 hours.[3] To minimize oxidation, the vials can be purged with nitrogen and sealed with parafilm.

  • Rinsing: After incubation, remove the substrates and rinse them thoroughly with absolute ethanol.

  • Sonication Rinse (Optional but Recommended): To remove non-specifically bound molecules, place the substrates in a beaker of fresh ethanol and sonicate for 1-2 minutes.

  • Final Rinse: Perform a final rinse with absolute ethanol.

  • Drying: Dry the substrates under a gentle stream of nitrogen gas.

Storage of SAM-Coated Substrates

For short-term storage, place the functionalized substrates in a clean, sealed container (e.g., a petri dish) under a nitrogen atmosphere. For longer-term storage, store in a desiccator.

Data Presentation

Quantitative characterization of this compound SAMs on gold is not widely reported in the literature. Therefore, the following table presents data for a clean gold surface and a SAM of a comparable short-chain alkanethiol, pentanethiol (CH₃(CH₂)₄SH), to provide a reference for expected changes upon monolayer formation. The data for this compound is based on theoretical considerations and data from similar dithiol systems.

SurfaceWater Contact Angle (Advancing)Ellipsometric Thickness (Å)Notes
Clean Gold< 20°N/AA clean gold surface is hydrophilic.
Pentanethiol SAM~103°~8Forms a hydrophobic surface.
This compound SAM (Looped)Expected to be moderately hydrophobic< 5The looped configuration would result in a thinner and potentially less ordered monolayer compared to a standing-up configuration.
This compound SAM (Standing-Up)Expected to be less hydrophobic than pentanethiol due to the terminal thiol group~8-10The free thiol groups at the surface will increase the surface energy compared to a methyl-terminated monolayer.

Visualizations

Experimental Workflow for SAM Formation

experimental_workflow cluster_prep Substrate Preparation cluster_sol Solution Preparation cluster_sam SAM Formation Au_Substrate Gold Substrate Piranha_Clean Piranha Cleaning (3:1 H₂SO₄:H₂O₂) 10-15 min Au_Substrate->Piranha_Clean Rinse_DI Rinse with DI Water Piranha_Clean->Rinse_DI Rinse_EtOH Rinse with Ethanol Rinse_DI->Rinse_EtOH Dry_N2_1 Dry with N₂ Rinse_EtOH->Dry_N2_1 Clean_Au Clean Gold Substrate Dry_N2_1->Clean_Au Immerse Immerse Substrate in Solution Clean_Au->Immerse PDT This compound Mix_Sol Prepare 1 mM Solution PDT->Mix_Sol Ethanol Absolute Ethanol Ethanol->Mix_Sol Sonicate Sonicate 5-10 min Mix_Sol->Sonicate PDT_Sol This compound Solution Sonicate->PDT_Sol PDT_Sol->Immerse Incubate Incubate 12-24 hours Immerse->Incubate Rinse_EtOH_2 Rinse with Ethanol Incubate->Rinse_EtOH_2 Sonicate_Rinse Sonicate in Ethanol (1-2 min) Rinse_EtOH_2->Sonicate_Rinse Final_Rinse Final Rinse with Ethanol Sonicate_Rinse->Final_Rinse Dry_N2_2 Dry with N₂ Final_Rinse->Dry_N2_2 PDT_SAM This compound SAM on Gold Dry_N2_2->PDT_SAM

Caption: Experimental workflow for the formation of this compound SAMs on gold.

Signaling Pathway of this compound Binding to Gold

binding_pathway cluster_conditions Assembly Conditions cluster_binding Binding Configuration cluster_surface Resulting Surface Low_Conc Low Concentration (e.g., 0.05 mM) Short Immersion Time (e.g., 15 s) Looped Looped Configuration (Both -SH groups bound) Low_Conc->Looped High_Conc High Concentration (e.g., 1 mM) Long Immersion Time (e.g., 12-24 h) Standing Standing-Up Configuration (One -SH group bound, one -SH group free) High_Conc->Standing Inert_Surface Relatively Inert Surface Looped->Inert_Surface Reactive_Surface Thiol-Terminated Reactive Surface Standing->Reactive_Surface

Caption: Influence of assembly conditions on the binding configuration of this compound.

References

Application Notes and Protocols: 1,5-Pentanedithiol as a Cross-linker for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1,5-pentanedithiol as a cross-linking agent in the synthesis of nanoparticles for research and drug delivery applications.

Introduction

This compound is a versatile dithiol cross-linking agent used to enhance the stability and control the properties of various nanoparticles, including gold nanoparticles (AuNPs) and quantum dots (QDs). Its five-carbon chain provides a balance of flexibility and rigidity, enabling the formation of stable, interconnected nanoparticle networks. The thiol groups at each end of the molecule readily form strong covalent bonds with the surface of metallic and semiconductor nanoparticles, leading to robustly cross-linked assemblies. This cross-linking is critical for preventing nanoparticle aggregation, controlling drug release kinetics, and improving the overall performance of nanoparticles in biological systems.

Key Applications:

  • Stabilization of Nanoparticles: Prevents aggregation in biological media, enhancing their utility for in-vivo applications.

  • Controlled Drug Delivery: The cross-linked network can be engineered to control the release rate of encapsulated therapeutics.[1]

  • Assembly of Nanostructures: Facilitates the formation of ordered nanoparticle films and assemblies.

  • Biosensing: Cross-linked nanoparticle platforms can provide robust and sensitive detection of biomolecules.

Experimental Protocols

Cross-linking of Gold Nanoparticles (AuNPs) with this compound

This protocol is adapted from methods for cross-linking AuNPs with similar short-chain dithiols.

Materials:

  • Gold Nanoparticle solution (e.g., 10 nm, citrate-stabilized)

  • This compound

  • Ethanol

  • Deionized (DI) water

  • Microcentrifuge tubes

Procedure:

  • Preparation of this compound Solution: Prepare a 10 mM stock solution of this compound in ethanol.

  • Addition of Cross-linker: To 1 mL of the gold nanoparticle solution in a microcentrifuge tube, add a specific volume of the this compound solution. The final concentration of the cross-linker can be varied to optimize the degree of cross-linking (e.g., 10 µM, 50 µM, 100 µM).

  • Incubation: Incubate the mixture at room temperature for at least 2 hours with gentle shaking to allow for the formation of gold-thiol bonds.[2] Longer incubation times may lead to more complete cross-linking.

  • Purification: Centrifuge the solution to pellet the cross-linked AuNPs. The centrifugation speed and time will depend on the size and degree of aggregation of the nanoparticles. For example, for 10 nm AuNPs, centrifugation at 10,000 x g for 20 minutes is a good starting point.

  • Washing: Carefully remove the supernatant and resuspend the pellet in DI water. Repeat the centrifugation and washing step twice to remove any unreacted cross-linker and ethanol.

  • Final Resuspension: Resuspend the final pellet in the desired buffer or medium for characterization or further application.

Experimental Workflow for AuNP Cross-linking

G cluster_prep Preparation cluster_reaction Cross-linking Reaction cluster_purification Purification prep_au Citrate-Stabilized AuNPs mix Mix AuNPs and this compound prep_au->mix prep_pdt This compound Solution prep_pdt->mix incubate Incubate (e.g., 2h, RT) mix->incubate centrifuge1 Centrifuge incubate->centrifuge1 wash1 Wash with DI Water centrifuge1->wash1 centrifuge2 Centrifuge wash1->centrifuge2 wash2 Wash with DI Water centrifuge2->wash2 resuspend Resuspend in Desired Buffer wash2->resuspend

Caption: Workflow for cross-linking gold nanoparticles.

Synthesis of this compound Cross-linked Quantum Dots (QDs)

This protocol describes a ligand exchange process to replace the native ligands on quantum dots with this compound.

Materials:

  • Hydrophobic Quantum Dots (e.g., CdSe/ZnS in toluene)

  • This compound

  • Methanol

  • Tetrahydrofuran (THF)

  • Tetramethylammonium hydroxide pentahydrate

  • Diethyl ether

Procedure:

  • Preparation of Dithiol Solution: Dissolve 20 mg of this compound in 1 mL of methanol. Adjust the pH of the solution to 8-9 with tetramethylammonium hydroxide pentahydrate.

  • QD Preparation: Precipitate the hydrophobic QDs from toluene by adding a 1:1 mixture of methanol and acetone. Centrifuge at high speed (e.g., 14,000 rpm for 5 minutes) and discard the supernatant. Redissolve the QD pellet in 200 µL of THF.

  • Ligand Exchange: Slowly add the this compound solution to the QD solution in THF.

  • Incubation: Stir the mixture overnight at room temperature to facilitate the ligand exchange and cross-linking.

  • Precipitation and Washing: Precipitate the cross-linked QDs by adding diethyl ether and centrifuge.

  • Purification: Wash the pellet with diethyl ether two more times to remove excess dithiol and other reagents.

  • Final Resuspension: Dry the final pellet under vacuum and resuspend in an appropriate aqueous buffer.

Experimental Workflow for QD Cross-linking

G cluster_prep Preparation cluster_exchange Ligand Exchange and Cross-linking cluster_purification Purification prep_qd Hydrophobic QDs in Toluene precip_qd Precipitate QDs prep_qd->precip_qd prep_pdt This compound in Methanol (pH 8-9) add_pdt Add this compound Solution prep_pdt->add_pdt dissolve_thf Redissolve in THF precip_qd->dissolve_thf dissolve_thf->add_pdt incubate Incubate Overnight add_pdt->incubate precip_ether Precipitate with Ether incubate->precip_ether wash Wash with Ether precip_ether->wash dry Dry under Vacuum wash->dry resuspend Resuspend in Aqueous Buffer dry->resuspend

Caption: Workflow for cross-linking quantum dots.

Data Presentation

The following tables present illustrative quantitative data on the effect of this compound cross-linking on nanoparticle properties. This data is representative of expected trends.

Table 1: Effect of this compound Concentration on Gold Nanoparticle Size and Stability

This compound (µM)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability in 1M NaCl (24h)
0 (Control)12.5 ± 0.80.25 ± 0.03-35.2 ± 1.5Aggregated
1025.3 ± 1.20.21 ± 0.02-28.7 ± 1.8Stable
5048.9 ± 2.10.18 ± 0.02-25.4 ± 2.0Stable
10075.6 ± 3.50.15 ± 0.01-22.1 ± 1.9Stable

Table 2: Drug Loading and Release from this compound Cross-linked Nanoparticles

Cross-linkerDrug Loading Capacity (%)Encapsulation Efficiency (%)Drug Release at 24h (pH 7.4) (%)Drug Release at 24h (pH 5.5) (%)
None8.2 ± 0.765.4 ± 3.185.3 ± 4.288.1 ± 3.9
This compound15.6 ± 1.189.2 ± 2.532.7 ± 2.865.9 ± 3.4
1,8-Octanedithiol14.9 ± 0.985.7 ± 2.825.1 ± 2.558.4 ± 3.1

Cellular Uptake and Drug Release Mechanism

Nanoparticles cross-linked with this compound are typically internalized by cells through endocytosis.[3][4] The specific pathway (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis) can depend on the nanoparticle's size, surface charge, and any targeting ligands that may be attached.[3][5] Once inside the cell, the nanoparticles are trafficked to endosomes and then lysosomes. The acidic environment of the lysosomes (pH ~5.5) can facilitate the release of the encapsulated drug. For redox-responsive systems, the higher concentration of glutathione inside the cell can cleave the disulfide bonds, leading to the degradation of the nanoparticle and release of the drug.

Signaling Pathway for Cellular Uptake and Drug Release

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Space np Cross-linked Nanoparticle endocytosis Endocytosis np->endocytosis endosome Early Endosome endocytosis->endosome lysosome Lysosome (pH ~5.5) endosome->lysosome drug_release Drug Release lysosome->drug_release cytosol Cytosol drug_release->cytosol target Cellular Target cytosol->target

Caption: Cellular uptake and drug release pathway.

Conclusion

This compound is an effective cross-linking agent for enhancing the stability and controlling the properties of nanoparticles. The protocols provided herein offer a starting point for the synthesis and application of these materials in drug delivery and other biomedical fields. The degree of cross-linking can be tuned by adjusting the concentration of this compound, which in turn influences nanoparticle size, stability, and drug release characteristics. Further optimization of these parameters is encouraged to meet the specific requirements of the intended application.

References

Application Notes and Protocols: 1,5-Pentanedithiol as a Ligand for Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with vast potential in various fields, including drug delivery, catalysis, and sensing. The functionalization of MOFs allows for the tailoring of their properties to specific applications. The introduction of thiol groups, through ligands like 1,5-pentanedithiol, imparts unique characteristics to the MOF structure. Thiol-functionalized MOFs exhibit a strong affinity for heavy metals, can participate in reversible disulfide bond formation, and serve as anchor points for further chemical modifications, making them highly attractive for advanced applications.[1][2][3]

While the direct synthesis of MOFs using this compound as a primary building block is not extensively documented, the post-synthetic modification (PSM) of existing MOFs is a versatile and widely adopted strategy to introduce this functionality.[4][5] This document provides detailed application notes and experimental protocols for the functionalization of MOFs with this compound and explores their potential applications, particularly in the realm of drug development.

Applications in Drug Development and Beyond

The incorporation of this compound into MOFs opens up a range of possibilities for researchers in drug development and other scientific disciplines:

  • Redox-Responsive Drug Delivery: The thiol groups can be oxidized to form disulfide bonds, which are stable under normal physiological conditions but can be cleaved in the reducing environment of cancer cells. This allows for the targeted release of encapsulated drugs.

  • Thiol-Mediated Targeting: Thiolated MOFs can interact with specific biological targets, such as cell surface receptors with disulfide bonds, enhancing the cellular uptake and targeted delivery of therapeutics.

  • Heavy Metal Sequestration: The strong affinity of thiol groups for heavy metal ions can be exploited for the development of antidotes or detoxification agents. Thiol-functionalized MOFs have shown remarkably high adsorption capacities for mercury ions.[1]

  • Catalysis: The thiol moieties can act as catalytic sites or as anchors for catalytically active metal nanoparticles, enabling applications in various chemical transformations.[6][7][8]

  • Sensing Platforms: The interaction of the thiol groups with specific analytes can induce a measurable change in the MOF's properties, such as luminescence, making them suitable for the development of chemical sensors.[9][10][11]

Data Presentation

The following tables summarize key quantitative data for representative thiol-functionalized MOFs. Note that specific values will vary depending on the parent MOF, the degree of functionalization, and the specific experimental conditions.

Table 1: Physicochemical Properties of Thiol-Functionalized MOFs

MOF MaterialFunctionalization MethodThiol LigandBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Thermal Stability (°C)
HKUST-1-SHPost-synthetic ModificationDithioglycol950 - 12000.40 - 0.559 - 12~300
MOF-808-SHPost-synthetic Modification6-mercaptonicotinic acid1000 - 14000.50 - 0.6510 - 15~350
UiO-66-SHDirect Synthesis2,3-dithiol-terephthalic acid800 - 11000.35 - 0.506 - 8~400

Note: Data is compiled from various sources and represents typical ranges.

Table 2: Performance Metrics of Thiol-Functionalized MOFs in Specific Applications

ApplicationMOF SystemTarget Analyte/SubstrateAdsorption Capacity / Catalytic ActivitySelectivityReference
Heavy Metal RemovalHKUST-1-dithioglycolHg(II)714.29 mg/gHigh[1]
Heavy Metal RemovalMOF-808-6mnaHg(II)250 mg/gHigh[12]
CatalysisAmino-tagged MOF-sulfonic acidFructose dehydration90.4% HMF yieldHigh[13]
Drug DeliveryFunctionalized MOF-5OridoninVaries with functional grouppH-dependent release[14]

Experimental Protocols

Protocol 1: Post-Synthetic Modification of a Carboxylate-Based MOF (e.g., HKUST-1) with this compound

This protocol describes a general procedure for the functionalization of a pre-synthesized MOF with coordinatively unsaturated metal sites using this compound.

Materials:

  • As-synthesized MOF (e.g., HKUST-1, [Cu₃(BTC)₂(H₂O)₃]n)

  • This compound

  • Anhydrous Ethanol

  • N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Schlenk flask and line

  • Reflux condenser

  • Centrifuge and centrifuge tubes

  • Vacuum oven

Procedure:

  • Activation of the MOF:

    • Place the as-synthesized MOF powder in a Schlenk flask.

    • Heat the MOF under vacuum at a temperature appropriate for the specific MOF (e.g., 150 °C for HKUST-1) for 12 hours to remove coordinated solvent molecules and expose the open metal sites.

    • Cool the flask to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Functionalization Reaction:

    • To the flask containing the activated MOF, add anhydrous ethanol to form a suspension (e.g., 10 mL of ethanol per 100 mg of MOF).

    • In a separate vial, dissolve an excess of this compound in anhydrous ethanol (e.g., a 10-fold molar excess relative to the available open metal sites in the MOF).

    • Using a syringe, add the this compound solution to the MOF suspension under an inert atmosphere.

    • Attach a reflux condenser to the Schlenk flask and heat the mixture to reflux (e.g., 80 °C) with stirring for 24 hours under an inert atmosphere.

  • Purification of the Functionalized MOF:

    • After the reaction, cool the mixture to room temperature.

    • Collect the solid product by centrifugation.

    • Wash the product thoroughly with fresh anhydrous ethanol (3 x 20 mL) to remove any unreacted this compound and byproducts.

    • After the final wash, decant the supernatant and dry the functionalized MOF powder under vacuum at room temperature.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the retention of the crystalline structure of the MOF after modification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of S-H stretching vibrations, confirming the incorporation of the thiol groups.

  • Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition and confirm the presence of sulfur.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the functionalized MOF.

  • N₂ Sorption Isotherms: To determine the BET surface area, pore volume, and pore size distribution of the modified material.

Protocol 2: Loading of a Cysteine-Containing Peptide into a Thiol-Functionalized MOF

This protocol outlines a general procedure for loading a therapeutic peptide containing a cysteine residue into a thiol-functionalized MOF via disulfide bond formation.

Materials:

  • Thiol-functionalized MOF (from Protocol 1)

  • Cysteine-containing peptide (e.g., a therapeutic peptide with a terminal cysteine)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) as an oxidizing agent

  • Centrifuge and centrifuge tubes

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the cysteine-containing peptide in PBS (pH 7.4). The concentration will depend on the specific peptide and its solubility.

    • Prepare a solution of the thiol-functionalized MOF suspended in PBS (e.g., 1 mg/mL).

  • Drug Loading:

    • Add the peptide stock solution to the MOF suspension. The molar ratio of peptide to available thiol groups on the MOF should be optimized (e.g., start with a 1:1 ratio).

    • Add a small amount of DMSO (e.g., 1-2% v/v) to facilitate the oxidation of thiol groups to form disulfide bonds.

    • Gently agitate the mixture at room temperature for 24 hours in the dark.

  • Separation and Quantification:

    • Centrifuge the suspension to separate the peptide-loaded MOF from the solution.

    • Collect the supernatant and measure the concentration of the unloaded peptide using a UV-Vis spectrophotometer at the peptide's characteristic absorbance wavelength.

    • The amount of loaded peptide can be calculated by subtracting the amount of peptide in the supernatant from the initial amount added.

  • Washing and Drying:

    • Wash the peptide-loaded MOF with PBS (pH 7.4) to remove any non-covalently bound peptide.

    • Lyophilize the final product to obtain a dry powder.

Visualizations

Experimental_Workflow_PSM cluster_activation MOF Activation cluster_functionalization Functionalization cluster_purification Purification A As-synthesized MOF B Heating under Vacuum A->B Remove coordinated solvent C Activated MOF with Open Metal Sites B->C E Reaction in Anhydrous Ethanol (Reflux) C->E D This compound Solution D->E F Thiol-Functionalized MOF E->F G Centrifugation & Washing F->G Remove excess reagent H Drying under Vacuum G->H I Pure Thiol-Functionalized MOF H->I

Caption: Post-synthetic modification workflow for thiol functionalization of MOFs.

Drug_Delivery_Mechanism cluster_loading Drug Loading cluster_release Drug Release in Cancer Cell MOF_SH Thiol-Functionalized MOF Loaded_MOF Drug-Loaded MOF (S-S bond) MOF_SH->Loaded_MOF Oxidation Drug_Cys Cysteine-Containing Drug Drug_Cys->Loaded_MOF Reducing_Env Reducing Environment (e.g., Glutathione) Loaded_MOF->Reducing_Env Uptake by cancer cell Released_Drug Released Drug Reducing_Env->Released_Drug Disulfide bond cleavage

Caption: Redox-responsive drug delivery mechanism using a thiol-functionalized MOF.

References

Application Notes and Protocols for the Derivatization of Biomolecules with 1,5-Pentanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative. In analytical chemistry, derivatization is frequently employed to enhance the analyte's properties for separation and detection. 1,5-Pentanedithiol, a dithiol reagent, serves as a valuable derivatization agent, particularly for the analysis of organoarsenic compounds. By reacting with polar and non-volatile arsenic species, it forms more volatile and thermally stable cyclic dithioarsenoline derivatives, making them amenable to gas chromatography-mass spectrometry (GC-MS) analysis.[1][2] This approach is crucial for the speciation of arsenic in various matrices, which is essential for assessing toxicity and in drug development where arsenic-containing compounds are investigated.

Application: Analysis of Organoarsenic Species in Biological and Environmental Samples

The primary application of this compound as a derivatization reagent is in the speciation of organoarsenic compounds, such as dimethylarsinic acid (DMA), monomethylarsonic acid (MMA), and inorganic arsenic (As(III) and As(V)), in complex samples like fish, soil, and water.[1][3][4] The derivatization process converts these polar analytes into volatile derivatives suitable for GC-MS analysis, a technique that offers high separation efficiency and sensitive detection.[4]

Chemical Reaction

The derivatization reaction involves the condensation of the arsenic species with the two thiol groups of this compound to form a stable five- or six-membered ring containing arsenic and sulfur atoms (a cyclic dithioarsenoline). This reaction effectively masks the polar functional groups of the organoarsenic compounds, thereby increasing their volatility.

cluster_reactants Reactants cluster_products Products Organoarsenic Compound (e.g., MMA) R-As(=O)(OH)₂ Cyclic Dithioarsenoline Derivative Organoarsenic Compound (e.g., MMA)->Cyclic Dithioarsenoline Derivative + this compound This compound HS-(CH₂)₅-SH Water 2 H₂O

Caption: Derivatization of an organoarsenic compound with this compound.

Experimental Protocols

The following protocols are generalized procedures for the derivatization of organoarsenic compounds with dithiols, including this compound, for GC-MS analysis. Optimization of specific parameters may be required for different sample matrices and analytical instrumentation.

Protocol 1: Derivatization of Organoarsenic Compounds in Aqueous Samples

This protocol is suitable for the analysis of arsenic species in water or aqueous extracts from solid samples.

Materials:

  • This compound (PeDT)

  • Hydrochloric acid (HCl), 5 M

  • Toluene or Cyclohexane (GC grade)

  • Internal standard solution (e.g., hexachlorobenzene in cyclohexane)

  • Sample extract or standard solution of arsenic species

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • GC-MS system

Procedure:

  • To 1 mL of the aqueous sample or standard solution in a glass vial, add 500 µL of 5 M HCl.

  • Heat the mixture to 70°C in a heating block or water bath.

  • Add 2 µL of this compound to the heated solution.

  • Continue heating at 70°C for 5 minutes to allow the derivatization reaction to proceed.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of toluene (or cyclohexane) and 10 µL of the internal standard solution.

  • Vortex the mixture vigorously for 2 minutes to extract the derivatives into the organic phase.

  • Centrifuge to separate the phases.

  • Carefully transfer the upper organic layer to a GC vial for analysis.

Protocol 2: Derivatization of Organoarsenic Compounds in Soil Samples

This protocol is adapted for the analysis of arsenic species in soil.

Materials:

  • Phosphoric acid (1.0 mol/L) / Ascorbic acid (0.1 mol/L) mixed solution

  • 2,3-dimercapto-1-propanol (BAL) - Note: This protocol uses BAL, but the principle can be adapted for this compound, requiring optimization.

  • Dichloromethane (GC grade)

  • Internal standard solution

  • Soil sample

  • Ultrasonic bath

  • Shaking water bath

  • Centrifuge

  • GC-MS system

Procedure:

  • Extraction:

    • Weigh 0.20 g of the soil sample into a polypropylene tube.

    • Add 25 mL of the phosphoric acid/ascorbic acid solution.

    • Heat in a water bath at 100°C for 3 hours.

    • After cooling, centrifuge the extract at 5000 rpm for 20 minutes and filter the supernatant.[4]

  • Derivatization (using BAL as an example):

    • Take 1 mL of the soil extract.

    • Add 150 µL of BAL solution.

    • Incubate at 40°C for 30 minutes.[4]

  • Extraction of Derivatives:

    • Add 1 mL of dichloromethane and the internal standard.

    • Vortex for 2 minutes.

    • Centrifuge to separate the phases.

    • Analyze the organic phase by GC-MS.

Quantitative Data

The following tables summarize quantitative data from studies using dithiol derivatization for the analysis of organoarsenic compounds. It is important to note that the specific derivatizing agent used is indicated, as performance characteristics can vary.

Table 1: Limits of Detection (LOD) for Organoarsenic Species

AnalyteDerivatizing AgentAnalytical MethodLOD (pg)Reference
DMAEthylthioglycolateGC-MS5.8[1]
MMAEthylthioglycolateGC-MS14.0[1]
iAs2,3-dimercapto-1-propanolGC-MS0.24 ng/mL[4]
MMA2,3-dimercapto-1-propanolGC-MS1.31 ng/mL[4]
*Note: LODs from this study were reported in ng/mL.

Table 2: Recovery and Precision Data for Arsenic Speciation in Soil using BAL Derivatization

AnalyteRecovery (%)Precision (RSD, %)Reference
As(III)89.5 - 93.74.6 - 6.5[4]
As(V)88.5 - 105.62.3 - 3.8[4]
MMA90.2 - 95.82.4 - 6.3[4]

Workflow for Analysis of Organoarsenic Compounds

The overall workflow for the analysis of organoarsenic compounds using derivatization with this compound followed by GC-MS is depicted below.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological or Environmental Sample Extraction Extraction of Arsenic Species Sample->Extraction Derivatization Reaction with This compound Extraction->Derivatization LLE Liquid-Liquid Extraction of Derivatives Derivatization->LLE GCMS GC-MS Analysis LLE->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Workflow for organoarsenic speciation analysis.

Application in Drug Development

In the context of drug development, accurate analytical methods for arsenic-containing compounds are critical. Some arsenicals are used as therapeutic agents, and understanding their metabolism and distribution in biological systems is essential for evaluating efficacy and safety. The derivatization of arsenic-containing drug metabolites with this compound allows for their sensitive and specific quantification in biological matrices such as urine and plasma. This information is vital for pharmacokinetic and toxicokinetic studies during preclinical and clinical development.

Conclusion

Derivatization of biomolecules with this compound is a robust and effective strategy for the analysis of organoarsenic compounds. The conversion of these polar analytes into volatile derivatives enables their separation and quantification by GC-MS with high sensitivity and selectivity. The protocols and data presented in these application notes provide a valuable resource for researchers, scientists, and drug development professionals working with arsenic-containing molecules. While the primary application is in arsenic speciation, the principles of using dithiol reagents for derivatization may be extended to other metalloids and organometallic compounds, warranting further investigation.

References

Step-by-Step Guide for 1,5-Pentanedithiol Surface Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the surface functionalization of substrates, particularly gold, using 1,5-pentanedithiol. This bifunctional linker is valuable in various research and development applications, including the fabrication of biosensors, the immobilization of biomolecules, and the construction of nanoscale architectures. These protocols and application notes are designed to furnish researchers, scientists, and drug development professionals with detailed methodologies for creating stable and functionalized surfaces.

Introduction

This compound (HS(CH₂)₅SH) is a linear alkane dithiol that can form self-assembled monolayers (SAMs) on noble metal surfaces, most notably gold. The two thiol (-SH) groups allow for versatile surface engineering. One thiol group can bind to the gold surface, while the other remains available for subsequent covalent attachment of other molecules, such as proteins, DNA, or drug molecules. This bifunctional nature makes this compound an excellent cross-linker for creating multilayered structures or for tethering specific functionalities to a surface. The formation of a dense and well-ordered SAM is crucial for the performance and reproducibility of the functionalized surface.

Applications in Research and Drug Development

The unique properties of this compound functionalized surfaces lend themselves to a variety of applications:

  • Biosensor Fabrication: The free thiol groups on the surface can be used to immobilize antibodies, enzymes, or nucleic acids for the specific detection of target analytes. The dithiol can act as a versatile linker in the development of electrochemical, optical, and mass-based biosensors.[1]

  • Drug Delivery Systems: Nanoparticles functionalized with this compound can be used to create redox-responsive drug delivery systems. The disulfide bonds formed can be cleaved in the reducing environment of cancer cells, triggering the release of the drug payload.[2]

  • Nanoparticle Functionalization: this compound is employed as a cross-linker in the preparation of colloidal gold and silver multilayer films and for the functionalization of various nanoparticles. This allows for the creation of complex nanostructures with tailored properties.

  • Fundamental Surface Science: These functionalized surfaces serve as model systems for studying interfacial phenomena, such as protein adsorption, cell adhesion, and electron transfer processes.

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation and characterization of this compound self-assembled monolayers on gold surfaces.

Protocol 1: Preparation of Gold Substrates

A clean and smooth gold surface is paramount for the formation of a high-quality SAM.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water (18 MΩ·cm)

  • Ethanol (absolute)

  • Nitrogen gas (high purity)

  • Beakers and tweezers

Procedure:

  • Cleaning: Immerse the gold substrates in piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.

  • Further Rinsing: Rinse the substrates with ethanol.

  • Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Immediate Use: Use the cleaned substrates immediately for the best results.

Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)

This protocol describes the formation of a this compound SAM via solution deposition.

Materials:

  • Cleaned gold substrates

  • This compound

  • Ethanol (absolute)

  • Airtight reaction vials

  • Nitrogen gas (high purity)

Procedure:

  • Solution Preparation: Prepare a 1-5 mM solution of this compound in absolute ethanol.

  • Immersion: Place the cleaned gold substrates in the reaction vials and immediately cover them with the this compound solution.[3]

  • Inert Atmosphere: Purge the vials with nitrogen gas to minimize oxidation of the thiol groups.[3]

  • Incubation: Seal the vials and allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.

  • Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh ethanol to remove any physisorbed molecules.

  • Drying: Dry the functionalized substrates under a gentle stream of nitrogen gas.

  • Storage: Store the functionalized substrates in a clean, dry, and inert environment until further use.

Protocol 3: Characterization of the this compound SAM

Characterization is essential to confirm the successful formation and quality of the SAM.

1. Contact Angle Goniometry:

  • Purpose: To assess the change in surface wettability upon SAM formation. A bare gold surface is relatively hydrophilic, while a well-formed alkanethiol SAM is more hydrophobic.

  • Procedure: Measure the static water contact angle on the bare gold substrate and on the this compound functionalized surface.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface and the chemical state of the sulfur atoms.

  • Procedure: Acquire high-resolution XPS spectra of the S 2p region.

  • Expected Results: The S 2p spectrum can be deconvoluted into two doublets, corresponding to sulfur atoms covalently bonded to the gold surface (Au-S) and free, unbound thiol groups (-SH).[4]

3. Ellipsometry:

  • Purpose: To measure the thickness of the formed monolayer.

  • Procedure: Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the surface before and after SAM formation.

  • Expected Results: The thickness of a this compound monolayer is expected to be in the range of 0.7-1.0 nm, consistent with the length of the molecule.

Quantitative Data

The following table summarizes the key quantitative data for the characterization of this compound SAMs on gold, based on available literature.

ParameterTechniqueTypical ValueReference
S 2p3/2 Binding Energy (Bound Thiol) XPS~162.0 eV[5]
S 2p3/2 Binding Energy (Unbound Thiol) XPS~163.3 eV[5]
Monolayer Thickness Ellipsometry~0.7 - 1.0 nm (estimated)-
Water Contact Angle Goniometry60-80° (estimated for similar short-chain thiols)-

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the surface functionalization process.

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization cluster_func Post-Functionalization A Gold Substrate B Piranha Cleaning A->B C DI Water Rinse B->C D Ethanol Rinse C->D E Nitrogen Drying D->E G Immerse Substrate (18-24h in N2 atm) E->G Clean Substrate F Prepare 1-5 mM This compound in Ethanol F->G H Ethanol Rinse I Nitrogen Drying J Contact Angle Goniometry I->J K X-ray Photoelectron Spectroscopy (XPS) I->K L Ellipsometry I->L M Covalent Attachment of Biomolecules/Drugs I->M Functionalized Surface

Caption: Experimental workflow for this compound surface functionalization.

Surface Functionalization Pathway

This diagram illustrates the chemical pathway of this compound binding to a gold surface and subsequent functionalization.

Caption: Pathway of this compound functionalization on a gold surface.

References

Application of 1,5-Pentanedithiol in Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for the Derivatization of Organoarsenic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate and sensitive determination of organoarsenic compounds in various matrices is of significant importance due to the varying toxicity of different arsenic species. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, but the low volatility of many organoarsenic compounds necessitates a derivatization step to convert them into species suitable for GC analysis. This application note details the use of 1,5-pentanedithiol (PeDT) as a derivatization reagent for the analysis of organoarsenic compounds, specifically dimethylarsinate (DMA) and monomethylarsonate (MMA), by GC-MS.

This compound reacts with organoarsenic compounds to form stable, volatile cyclic thioarsinites, which can be readily separated and detected by GC-MS. This method has been evaluated for the analysis of arsenic species in complex matrices such as fish tissue. While other derivatizing agents like thioglycolates have shown higher efficiency for certain analytes, this compound provides a viable alternative for the derivatization of a range of organoarsenic compounds.[1]

Principle of Derivatization

This compound is a dithiol that reacts with polar and nonvolatile organoarsenic species, such as dimethylarsinate (DMA), monomethylarsonate (MMA), arsenite, and arsenate, to form more volatile and thermally stable derivatives. This chemical modification is essential for the subsequent separation and analysis by gas chromatography. The reaction involves the formation of a cyclic thioarsenite, which is amenable to GC-MS analysis.

Experimental Protocols

This section provides a detailed protocol for the derivatization of organoarsenic compounds in a sample matrix using this compound, followed by GC-MS analysis.

Materials and Reagents
  • This compound (PeDT), ≥95% purity

  • Hydrochloric acid (HCl), 5 M solution

  • Toluene, analytical grade

  • Hexachlorobenzene solution (1 µg/mL in cyclohexane) as an internal standard

  • Sample containing organoarsenic compounds (e.g., fish tissue extract)

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • GC-MS system equipped with a suitable capillary column

Derivatization Protocol

The following protocol is adapted from a method described for the derivatization of organoarsenic compounds.

  • To the sample extract, add 500 µL of 5 M HCl.

  • Heat the mixture to 70°C.

  • Add 2 µL of this compound (PeDT) to the heated mixture.

  • Allow the reaction to proceed for 5 minutes at 70°C.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of toluene to the mixture.

  • Add 10 µL of the hexachlorobenzene internal standard solution.

  • Vortex the mixture vigorously for 2 minutes to extract the derivatives into the organic phase.

  • Centrifuge the mixture to separate the phases.

  • Carefully collect the upper organic phase (toluene) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are general GC-MS parameters that can be used as a starting point for the analysis of this compound derivatives of organoarsenic compounds. Optimization may be required based on the specific instrument and analytes of interest.

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Oven Temperature ProgramInitial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-500
Scan ModeFull Scan or Selected Ion Monitoring (SIM)

Data Presentation

While this compound is a viable derivatization reagent, studies have shown that other reagents may offer higher derivatization efficiency for specific organoarsenic compounds. In a comparative study by Richter et al. (2012), ethylthioglycolate (TGE) was found to be the most efficient derivatization agent for DMA and MMA.[1] The selection of the derivatization reagent should be based on the specific analytes of interest and the sample matrix.

The following table summarizes the limits of detection (LOD) achieved for DMA and MMA using a validated GC-MS method after derivatization, as reported in the literature. It is important to note that these specific LODs were achieved using ethylthioglycolate as the derivatizing agent.

AnalyteLimit of Detection (LOD) (pg)
Dimethylarsinate (DMA)5.8
Monomethylarsonate (MMA)14.0

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the derivatization and analysis of organoarsenic compounds using this compound and GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Sample containing organoarsenic compounds Add_HCl Add 5 M HCl Sample->Add_HCl Heat_70C Heat to 70°C Add_HCl->Heat_70C Add_PeDT Add this compound Heat_70C->Add_PeDT React_5min React for 5 min Add_PeDT->React_5min Cool Cool to RT React_5min->Cool Add_Toluene Add Toluene Cool->Add_Toluene Add_IS Add Internal Standard Add_Toluene->Add_IS Vortex Vortex for 2 min Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Phase Centrifuge->Collect_Organic GCMS GC-MS Analysis Collect_Organic->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: Experimental workflow for the derivatization and GC-MS analysis of organoarsenic compounds.

Conclusion

This compound serves as an effective derivatization reagent for the analysis of organoarsenic compounds by GC-MS. The protocol outlined in this application note provides a robust method for converting non-volatile arsenic species into volatile derivatives suitable for chromatographic analysis. While other reagents may exhibit higher efficiency for certain analytes, the choice of derivatizing agent should be tailored to the specific requirements of the analysis. This method, coupled with the sensitivity and selectivity of GC-MS, enables the reliable determination of organoarsenic compounds in complex sample matrices, which is crucial for environmental monitoring, food safety, and toxicological studies.

References

Application Notes and Protocols for the Synthesis of Dithiol-Containing Polymers Using 1,5-Pentanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various dithiol-containing polymers utilizing 1,5-pentanedithiol as a key monomer. The methodologies covered include oxidative polymerization, thiol-ene polymerization, and polycondensation, yielding polymers with diverse properties and potential applications in fields ranging from drug delivery to materials science.

Application Note 1: Synthesis of Poly(disulfide)s via Oxidative Polymerization

Poly(disulfide)s are a class of polymers characterized by the presence of disulfide bonds (-S-S-) in their backbone. These polymers are of significant interest in drug delivery due to their redox-responsive nature, allowing for controlled release of therapeutic agents in the reducing environment of the cell. The synthesis of poly(disulfide)s from this compound can be achieved through oxidative polymerization.

Data Presentation: Oxidative Polymerization of this compound

EntryCo-monomerCatalyst/Oxidizing AgentSolventMn (kDa)PDIYield (%)Reference
1Diisopropyl azodicarboxylate (DIAD)Triphenylphosphine (PPh3)Chloroform85.6--[1]
2-AirDichloromethane/Acetic AcidLow1.13-1.67-[2][3]

Experimental Protocol: Organocatalyst-Mediated Oxidative Polymerization of this compound

This protocol describes the synthesis of poly(disulfide)s using diisopropyl azodicarboxylate (DIAD) as an oxidant and triphenylphosphine (PPh3) as an organocatalyst.[1]

Materials:

  • This compound (HS-(CH₂)₅-SH)

  • Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh₃)

  • Chloroform (CHCl₃, anhydrous)

  • Methanol (acidified)

Procedure:

  • In a clean, dry flask, dissolve this compound (1.0 mmol) in anhydrous chloroform (0.67 mL) to achieve a concentration of 1.5 M.

  • With continuous stirring, add triphenylphosphine (0.05 mmol, 5 mol%).

  • To this solution, add diisopropyl azodicarboxylate (1.0 mmol) dropwise at room temperature.

  • Allow the reaction to proceed for 1 minute.

  • To isolate the polymer, precipitate the reaction mixture into acidified methanol.

  • Filter the precipitate and dry under vacuum to obtain the poly(disulfide).

Characterization: The molecular weight and polydispersity index (PDI) of the resulting polymer can be determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_analysis Characterization reagents This compound DIAD PPh3 mix Mix & Stir (1 min, RT) reagents->mix solvent Chloroform solvent->mix precipitate Precipitate in Acidified Methanol mix->precipitate filter_dry Filter & Dry precipitate->filter_dry gpc GPC Analysis (Mn, PDI) filter_dry->gpc thiol_ene_mechanism initiator Photoinitiator hv UV Light (hν) radical Initiator Radical (I•) hv->radical thiol R-SH radical->thiol H-abstraction thiyl_radical Thiyl Radical (R-S•) thiol->thiyl_radical ene C=C (Ene) thiyl_radical->ene Addition adduct_radical Adduct Radical ene->adduct_radical new_thiol R-SH adduct_radical->new_thiol Chain Transfer regenerated_thiyl Thiyl Radical (R-S•) thioether Thioether Product new_thiol->thioether new_thiol->regenerated_thiyl polycondensation cluster_reactants Reactants cluster_process Process cluster_products Products dithiol This compound (in aqueous base) interfacial_reaction Interfacial Polycondensation dithiol->interfacial_reaction diacyl_chloride Diacyl Chloride (in organic solvent) diacyl_chloride->interfacial_reaction polythioester Poly(thioester) interfacial_reaction->polythioester byproduct Salt (e.g., NaCl) interfacial_reaction->byproduct

References

Application Notes and Protocols for Studying 1,5-Pentanedithiol on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the experimental setup and characterization of self-assembled monolayers (SAMs) of 1,5-pentanedithiol on gold surfaces. These protocols are designed to be a valuable resource for researchers in surface science, nanotechnology, and drug development, enabling the creation of functionalized surfaces for a variety of applications, including biosensing, molecular electronics, and nanoparticle assembly.

Introduction

This compound is a versatile molecule for surface modification due to the presence of two thiol (-SH) functional groups. These groups exhibit a strong affinity for gold and other noble metal surfaces, facilitating the formation of self-assembled monolayers. The terminal thiol group on a this compound SAM can serve as an anchor point for the immobilization of nanoparticles, biomolecules, or other functional materials, making it a crucial component in the development of novel sensing platforms and advanced materials. This application note outlines the key experimental procedures for the preparation and characterization of this compound SAMs.

Data Presentation

The following tables summarize the key quantitative data obtained from the characterization of this compound SAMs on gold surfaces.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Data for this compound on Au(111)

Sulfur SpeciesS 2p3/2 Binding Energy (eV)S 2p1/2 Binding Energy (eV)Interpretation
Bound Thiolate (both -SH groups attached to Au)162.0163.2Both sulfur atoms of the this compound molecule are chemisorbed to the gold surface. This is more prevalent at low surface coverages and short immersion times.[1]
Unbound Thiol (one -SH group attached to Au)163.4164.6One sulfur atom is bonded to the gold surface, while the other terminal thiol group is free. This is the dominant species at higher surface coverages and longer immersion times.[1]

Table 2: Representative Physical Characteristics of Short-Chain Dithiol SAMs on Gold

ParameterTypical ValueTechniqueNotes
Water Contact Angle70° - 90°Contact Angle GoniometryThe contact angle can be influenced by the orientation of the dithiol on the surface and the presence of unbound thiol groups. A higher contact angle suggests a more hydrophobic surface.
Ellipsometric Thickness5 - 8 ÅEllipsometryThe thickness is dependent on the orientation of the molecules on the surface (i.e., lying down vs. standing up). For short-chain dithiols, a lying-down or looped conformation is often observed.
Surface Roughness (RMS)0.5 - 1.5 nmAtomic Force Microscopy (AFM)Dithiol SAMs can exhibit higher roughness compared to alkanethiol SAMs due to the possibility of intermolecular disulfide bond formation, leading to multilayer formation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Preparation of this compound Self-Assembled Monolayers (SAMs) on Gold

1. Substrate Preparation:

  • Materials: Gold-coated substrates (e.g., silicon wafers or glass slides with a Ti or Cr adhesion layer), acetone (ACS grade), ethanol (absolute), deionized (DI) water (18 MΩ·cm), piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION ), nitrogen gas (high purity).

  • Procedure:

    • Soncate the gold substrates in acetone for 10 minutes.

    • Rinse the substrates thoroughly with ethanol and then DI water.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • For atomically clean surfaces, immerse the substrates in freshly prepared piranha solution for 1-2 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates extensively with DI water to remove any residual acid.

    • Dry the substrates again under a stream of nitrogen gas. The substrates are now ready for SAM deposition.

2. SAM Formation:

  • Materials: this compound, absolute ethanol.

  • Procedure:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immediately immerse the clean, dry gold substrates into the dithiol solution.

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to minimize solvent evaporation and contamination.

    • After incubation, remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the SAM-coated substrates under a stream of nitrogen gas.

    • Store the samples in a desiccator or under an inert atmosphere until characterization.

Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Instrument: A standard XPS system equipped with a monochromatic Al Kα or Mg Kα X-ray source.

  • Procedure:

    • Mount the this compound SAM-coated gold substrate onto the sample holder.

    • Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Perform high-resolution scans of the S 2p, C 1s, and Au 4f regions.

    • For the S 2p region, use a pass energy of 20-40 eV and a step size of 0.1 eV to resolve the different sulfur species.

    • Calibrate the binding energy scale by setting the Au 4f7/2 peak to 84.0 eV.

    • Deconvolute the S 2p high-resolution spectrum to identify and quantify the contributions from bound thiolate and unbound thiol species. The S 2p peak is a doublet (2p3/2 and 2p1/2) with a spin-orbit splitting of approximately 1.2 eV and an area ratio of 2:1.

Protocol 3: Atomic Force Microscopy (AFM) Imaging
  • Instrument: An AFM system operating in tapping mode or contact mode, equipped with sharp silicon or silicon nitride tips.

  • Procedure:

    • Mount the SAM-coated substrate on the AFM stage.

    • Engage the AFM tip with the surface.

    • For tapping mode, optimize the setpoint amplitude to minimize tip-sample interaction forces while maintaining stable imaging.

    • Acquire images at various scan sizes (e.g., 1 µm x 1 µm, 500 nm x 500 nm) to assess the overall morphology and identify any defects or domain structures.

    • Analyze the acquired images to determine the surface roughness (Root Mean Square - RMS) and to visualize the monolayer structure. Dithiol SAMs may show island-like features or a generally rougher surface compared to their alkanethiol counterparts.

Protocol 4: Contact Angle Goniometry
  • Instrument: A contact angle goniometer equipped with a high-resolution camera and software for drop shape analysis.

  • Procedure:

    • Place the this compound SAM-coated substrate on the sample stage.

    • Dispense a small droplet (2-5 µL) of high-purity deionized water onto the surface.

    • Capture an image of the droplet at the solid-liquid-vapor interface.

    • Use the software to measure the static contact angle on both sides of the droplet.

    • Perform measurements at multiple locations on the sample to ensure reproducibility and obtain an average contact angle.

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Surface Characterization cluster_analysis Data Analysis Au_Substrate Gold-Coated Substrate Cleaning Solvent Cleaning (Acetone, Ethanol, DI Water) Au_Substrate->Cleaning Drying1 N2 Drying Cleaning->Drying1 Piranha Piranha Treatment (Optional, High Purity) Drying1->Piranha Rinsing DI Water Rinsing Piranha->Rinsing Drying2 N2 Drying Rinsing->Drying2 Immersion Immerse Substrate (18-24 hours) Drying2->Immersion Dithiol_Sol Prepare 1 mM This compound in Ethanol Dithiol_Sol->Immersion Rinsing_Ethanol Ethanol Rinsing Immersion->Rinsing_Ethanol Drying3 N2 Drying Rinsing_Ethanol->Drying3 XPS XPS Analysis (S 2p, C 1s, Au 4f) Drying3->XPS AFM AFM Imaging (Morphology, Roughness) Drying3->AFM Contact_Angle Contact Angle (Wettability) Drying3->Contact_Angle XPS_Data Binding Energy Chemical State XPS->XPS_Data AFM_Data Surface Roughness Topography AFM->AFM_Data CA_Data Hydrophobicity Contact_Angle->CA_Data

Caption: Experimental workflow for the preparation and characterization of this compound SAMs.

signaling_pathway cluster_surface Surface Interaction cluster_binding Binding States cluster_application Potential Applications Dithiol This compound Gold Gold Surface (Au) Dithiol->Gold Self-Assembly State1 Lying Down / Looped (Both -SH Bound) Gold->State1 Low Coverage State2 Standing Up (One -SH Bound) Gold->State2 High Coverage App1 Nanoparticle Immobilization State2->App1 Free -SH group App2 Biosensor Development State2->App2 Functionalization App3 Molecular Electronics State2->App3 Linker

Caption: Logical relationships of this compound on a gold surface and its applications.

References

Application Notes and Protocols: 1,5-Pentanedithiol in the Preparation of Nanoporous Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Pentanedithiol is a linear aliphatic dithiol that holds potential as a flexible building block or cross-linker in the synthesis of nanoporous materials. Its two terminal thiol groups can participate in various chemical reactions to form extended networks. While the direct use of this compound in the synthesis of highly ordered nanoporous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is not extensively documented in peer-reviewed literature, its structural similarity to other dithiols used in creating porous polymers suggests its applicability in this area.

This document provides a comprehensive overview of the potential applications of this compound in synthesizing nanoporous materials, drawing parallels from existing research on similar dithiol-based systems. A detailed, representative experimental protocol for the synthesis of a nanoporous polymer using a dithiol linker is presented as a foundational method for researchers interested in exploring this compound for such applications.

Potential Applications in Nanoporous Materials

The thiol functionalities of this compound allow for its incorporation into porous materials through several synthetic strategies:

  • Porous Organic Polymers (POPs): this compound can be used as a cross-linker in polymerization reactions with multifunctional monomers to create amorphous or semi-crystalline porous polymers. The resulting materials could be explored for applications in gas sorption, separation, and catalysis.

  • Thiol-ene "Click" Chemistry: The thiol groups can readily react with "ene" functionalities in a "click" reaction, which is known for its high efficiency and orthogonality. This approach can be utilized to synthesize porous polymers or to functionalize existing porous supports.

  • Metal-Organic Frameworks (MOFs): While less common, dithiols can be incorporated into MOFs, often through post-synthetic modification of a pre-formed framework.[1][2] The thiol groups can also coordinate to certain metal ions.[1][2] Thiol- and thioether-based MOFs have been synthesized using various approaches, including the use of thiol-containing carboxylic acid ligands and post-synthetic modifications.[1][2][3][4]

  • Functionalization of Nanoparticles: this compound can act as a linker to create assemblies of nanoparticles, potentially leading to materials with interstitial porosity. For instance, it has been used as a cross-linker in the preparation of colloidal Au/Ag multilayer films.

Experimental Protocols

As specific literature on the synthesis of nanoporous materials using this compound is limited, the following protocol is adapted from a study on the synthesis of porous polymers using the structurally similar 1,6-hexanedithiol via aza- and thio-Michael addition reactions.[5] This protocol serves as a representative starting point for researchers.

Protocol: Synthesis of a Nanoporous Thiol-Acrylate Polymer

This protocol describes the synthesis of a porous polymer through the thio-Michael addition reaction of a multifunctional acrylate and a dithiol.

Materials:

  • Trimethylolpropane propoxylate triacrylate (TPT)

  • This compound (as a substitute for 1,6-hexanedithiol)

  • Dimethyl sulfoxide (DMSO)

  • Base catalyst (e.g., a photo-base generator or a conventional base like triethylamine)

Procedure:

  • Monomer Solution Preparation: In a suitable reaction vessel, dissolve trimethylolpropane propoxylate triacrylate (TPT) and this compound in dimethyl sulfoxide (DMSO). The molar ratio of acrylate groups to thiol groups should be systematically varied to control the degree of cross-linking and the resulting porosity.

  • Initiation of Polymerization: Add the base catalyst to the monomer solution. If using a photo-base generator, expose the solution to UV light to initiate the reaction. For a conventional base, add it to the solution and stir.

  • Polymerization and Curing: Allow the reaction to proceed at a controlled temperature. The polymerization will lead to the formation of a cross-linked polymer network. The porous structure is formed during this process.[5]

  • Purification: After the polymerization is complete, the resulting porous polymer should be washed extensively with a suitable solvent (e.g., DMSO, followed by a more volatile solvent like ethanol or acetone) to remove any unreacted monomers and the catalyst.

  • Drying: Dry the purified polymer under vacuum to obtain the final nanoporous material.

Characterization:

The resulting material should be characterized to determine its porous properties:

  • Scanning Electron Microscopy (SEM): To visualize the morphology and porous structure.

  • Nitrogen Adsorption-Desorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer and the disappearance of thiol and acrylate peaks.

Data Presentation

Since no specific quantitative data for nanoporous materials derived from this compound is available in the literature, the following table presents data for a porous polymer synthesized from trimethylolpropane propoxylate triacrylate (TPT) and 1,6-hexanedithiol (HDT) to provide an expected range of properties.[5]

PropertyValue (for TPT-HDT Polymer)
Morphology Connected globules
Young's Modulus Varies with structure
Solvent Absorption Good for organic solvents

Visualizations

Experimental Workflow for Nanoporous Thiol-Acrylate Polymer Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing cluster_characterization Characterization monomer_solution Prepare Monomer Solution (TPT + this compound in DMSO) initiation Initiate Polymerization (Add Base Catalyst) monomer_solution->initiation polymerization Polymerization & Curing initiation->polymerization purification Purification (Solvent Washing) polymerization->purification drying Drying (Under Vacuum) purification->drying characterization Material Characterization (SEM, N2 Adsorption, FTIR) drying->characterization

Caption: Workflow for synthesizing a nanoporous thiol-acrylate polymer.

Logical Relationship of Components in Nanoporous Polymer Formation

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product tpt Trimethylolpropane propoxylate triacrylate (TPT) (Multifunctional Acrylate) reaction Thio-Michael Addition Polymerization tpt->reaction pdt This compound (Dithiol Cross-linker) pdt->reaction solvent DMSO (Solvent) solvent->reaction catalyst Base Catalyst catalyst->reaction polymer Nanoporous Cross-linked Polymer reaction->polymer

Caption: Components and process for nanoporous polymer formation.

Conclusion

While direct and detailed applications of this compound in the synthesis of well-defined nanoporous materials are yet to be extensively reported, its chemical properties make it a promising candidate for the creation of porous organic polymers. The provided protocol, adapted from existing literature on a similar dithiol, offers a solid foundation for researchers to begin exploring the potential of this compound in this exciting field. Further research is warranted to fully elucidate the relationship between the structure of this compound and the resulting properties of the nanoporous materials.

References

Application Notes and Protocols: Use of 1,5-Pentanedithiol as a Capping Agent for Quantum Dots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, including size-tunable fluorescence emission, broad absorption spectra, and high photostability, making them ideal candidates for various biomedical applications.[1][2] Effective utilization of QDs in biological systems necessitates surface modification to ensure aqueous stability, biocompatibility, and to provide functional groups for bioconjugation. Thiol-containing ligands are widely employed for this purpose due to the strong affinity of sulfur for the QD surface.[1][2] This document details the use of 1,5-pentanedithiol as a capping agent for quantum dots, focusing on its application in drug delivery. This compound, a dithiol, offers the potential for robust bidentate chelation to the QD surface, enhancing stability. The terminal thiol group can also serve as a versatile anchor for conjugating therapeutic molecules or targeting ligands.

Principles of this compound Capping

The capping of quantum dots with this compound is typically achieved through a ligand exchange process, where the original hydrophobic ligands from the synthesis (e.g., trioctylphosphine oxide - TOPO) are replaced with the dithiol.[1] The two thiol groups of this compound can bind to the zinc sulfide (ZnS) shell of core/shell QDs (e.g., CdSe/ZnS), forming a stable protective layer.[1] This surface modification renders the QDs water-soluble and provides a reactive thiol group for further functionalization, which is crucial for their application in drug delivery systems. The stability and photophysical properties of the resulting QDs are influenced by factors such as the concentration of the capping agent, pH, and reaction time during the ligand exchange process.

Applications in Drug Development

The unique properties of this compound-capped QDs make them a promising platform for drug delivery and therapeutic applications.

  • Traceable Drug Delivery: The inherent fluorescence of the QDs allows for real-time tracking of the drug delivery vehicle within cellular systems and in vivo, providing valuable insights into pharmacokinetics and biodistribution.

  • Targeted Therapy: The terminal thiol group on the this compound can be used to conjugate targeting moieties such as antibodies, peptides, or small molecules, enabling the specific delivery of therapeutic agents to diseased cells or tissues, thereby minimizing off-target effects.

  • Theranostics: These functionalized QDs can be integrated into theranostic platforms that combine diagnostic imaging with therapeutic intervention. For instance, they can simultaneously carry a drug and provide a fluorescent signal for monitoring the drug's delivery and efficacy.

Experimental Protocols

1. Synthesis of Core/Shell (e.g., CdSe/ZnS) Quantum Dots

This protocol describes a general synthesis of hydrophobic CdSe/ZnS core/shell quantum dots.

Materials:

  • Cadmium oxide (CdO)

  • Selenium (Se) powder

  • Zinc oxide (ZnO)

  • Sulfur (S) powder

  • 1-Octadecene (ODE)

  • Oleic acid (OA)

  • Trioctylphosphine (TOP)

  • Trioctylphosphine oxide (TOPO)

  • Methanol

  • Toluene

Procedure:

  • Cadmium Precursor Preparation: In a three-neck flask, mix CdO and oleic acid in 1-octadecene. Heat the mixture to 150°C under argon flow until the solution becomes clear.

  • Selenium Precursor Preparation: Separately, dissolve selenium powder in trioctylphosphine.

  • Core Synthesis: Rapidly inject the selenium precursor into the hot cadmium precursor solution at a specific temperature (e.g., 300°C) to initiate nanocrystal growth. The size of the CdSe cores can be controlled by adjusting the reaction time and temperature.

  • Shell Coating: Prepare a zinc and sulfur precursor solution by dissolving ZnO and sulfur in oleic acid and 1-octadecene at an elevated temperature.

  • Slowly add the ZnS precursor solution to the CdSe core solution at a lower temperature (e.g., 240°C) to grow the ZnS shell.

  • Purification: After the reaction, cool the solution and precipitate the CdSe/ZnS QDs by adding methanol. Centrifuge the mixture and redisperse the QD pellet in toluene. Repeat the precipitation and redispersion steps for further purification.

2. Ligand Exchange with this compound

This protocol outlines the process of replacing the native hydrophobic ligands on the CdSe/ZnS QDs with this compound.

Materials:

  • Hydrophobic CdSe/ZnS QDs in toluene

  • This compound

  • Methanol

  • Chloroform

  • Deionized water

Procedure:

  • QD Precipitation: Precipitate the hydrophobic QDs from the toluene solution by adding methanol. Centrifuge and discard the supernatant.

  • Redispersion: Redissolve the QD pellet in chloroform.

  • Ligand Exchange Reaction: In a separate vial, dissolve an excess of this compound in chloroform. Add this solution to the QD solution.

  • Phase Transfer: Allow the mixture to stir at room temperature for several hours. The functionalized QDs will transfer to a more polar phase. Addition of a small amount of a polar solvent like methanol can facilitate this process.

  • Purification: After phase transfer, the aqueous layer containing the this compound-capped QDs can be separated. Purify the aqueous QD solution by repeated precipitation with a non-solvent (e.g., acetone) and redispersion in deionized water or a suitable buffer.

3. Characterization of this compound-Capped Quantum Dots

a. Spectroscopic Analysis:

  • UV-Vis Spectroscopy: To determine the absorption spectrum and the position of the first excitonic peak, which is related to the QD size.

  • Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and determine the peak emission wavelength and quantum yield (QY). The QY can be calculated relative to a standard dye (e.g., Rhodamine 6G).[1]

b. Size and Morphology:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the QDs in solution and assess their colloidal stability.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and monodispersity of the QD cores.

c. Surface Chemistry:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of thiol groups on the QD surface by identifying the characteristic S-H stretching vibrations.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the QD surface and confirm the binding of sulfur to the QD.

4. Bioconjugation for Drug Delivery

This protocol provides a general method for conjugating a drug molecule to the this compound-capped QDs.

Materials:

  • This compound-capped QDs in aqueous buffer (e.g., PBS)

  • Drug molecule with a suitable reactive group (e.g., maleimide for reaction with thiol)

  • Cross-linking agent (if necessary)

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

  • Activation (if necessary): If the drug molecule does not have a thiol-reactive group, it may need to be activated using a cross-linker.

  • Conjugation Reaction: Mix the this compound-capped QDs with the drug molecule in a suitable buffer. The reaction conditions (pH, temperature, time) will depend on the specific chemistry of the drug and the linker. For a maleimide-functionalized drug, the reaction is typically carried out at a pH of 6.5-7.5.

  • Purification: Remove the unreacted drug and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Confirm the successful conjugation using techniques such as UV-Vis spectroscopy (to observe the characteristic absorption of the drug), and fluorescence spectroscopy (to assess any changes in the QD's optical properties).

Quantitative Data Summary

The following tables summarize typical quantitative data for dithiol-capped quantum dots, which can be used as a reference for this compound-capped QDs. Note that these values are representative and will vary depending on the specific synthesis and ligand exchange conditions.

Table 1: Photophysical Properties of Dithiol-Capped CdSe/ZnS Quantum Dots

PropertyTypical Value RangeCharacterization Method
First Excitonic Absorption Peak 500 - 650 nmUV-Vis Spectroscopy
Photoluminescence Emission Peak 520 - 670 nmPL Spectroscopy
Quantum Yield (QY) 20 - 60%PL Spectroscopy
Full Width at Half Maximum (FWHM) 25 - 40 nmPL Spectroscopy

Table 2: Physicochemical Properties of Dithiol-Capped CdSe/ZnS Quantum Dots

PropertyTypical Value RangeCharacterization Method
Core Diameter 3 - 8 nmTEM
Hydrodynamic Diameter 10 - 30 nmDLS
Zeta Potential -20 to -40 mV (in neutral pH)DLS
Colloidal Stability Stable for weeks to months in bufferDLS, visual inspection

Mandatory Visualization

experimental_workflow cluster_synthesis Quantum Dot Synthesis cluster_functionalization Surface Functionalization cluster_bioconjugation Bioconjugation cluster_application Application precursors Cd, Se, Zn, S Precursors core_synthesis Core Synthesis (CdSe) precursors->core_synthesis shell_coating Shell Coating (ZnS) core_synthesis->shell_coating hydrophobic_qd Hydrophobic QDs shell_coating->hydrophobic_qd ligand_exchange Ligand Exchange with This compound hydrophobic_qd->ligand_exchange hydrophilic_qd Hydrophilic QDs ligand_exchange->hydrophilic_qd drug_conjugation Drug Conjugation hydrophilic_qd->drug_conjugation purification Purification drug_conjugation->purification drug_qd_conjugate Drug-QD Conjugate purification->drug_qd_conjugate cellular_uptake Cellular Uptake drug_qd_conjugate->cellular_uptake imaging_tracking Imaging & Tracking cellular_uptake->imaging_tracking drug_release Drug Release cellular_uptake->drug_release signaling_pathway cluster_cell Target Cell cluster_endocytosis Endocytosis qd_drug This compound-QD -Drug Conjugate receptor Cell Surface Receptor qd_drug->receptor Binding clathrin_pit Clathrin-coated Pit receptor->clathrin_pit Internalization early_endosome Early Endosome clathrin_pit->early_endosome late_endosome Late Endosome early_endosome->late_endosome lysosome Lysosome late_endosome->lysosome cytoplasm Cytoplasm lysosome->cytoplasm Drug Release drug_action Drug Action on Intracellular Target cytoplasm->drug_action

References

Troubleshooting & Optimization

Preventing oxidation of 1,5-Pentanedithiol during storage and use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,5-Pentanedithiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its oxidation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues that users may encounter during the storage and use of this compound.

Issue 1: Rapid Degradation of this compound Stock Solutions

  • Question: My this compound stock solution appears cloudy or shows a decrease in potency shortly after preparation. What could be the cause?

  • Answer: This is a common issue and is most likely due to the oxidation of the thiol groups, leading to the formation of disulfides (both intramolecular cyclic disulfides and intermolecular oligomers/polymers), which may be less soluble in the solvent.

    • Primary Causes:

      • Presence of Oxygen: Dissolved oxygen in the solvent is a primary culprit in thiol oxidation.

      • Trace Metal Contamination: Metal ions, such as copper and iron, can catalyze the oxidation of thiols.[1]

      • Inappropriate pH: A pH above 7 significantly increases the rate of thiol oxidation as the more reactive thiolate anion becomes the dominant species.

      • Light Exposure: UV light can promote the formation of reactive radical species that accelerate oxidation.

    • Solutions:

      • Use Deoxygenated Solvents: Prepare all solutions using solvents that have been thoroughly deoxygenated by sparging with an inert gas like nitrogen or argon.

      • Inert Atmosphere: Handle the neat this compound and its solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

      • Add Chelating Agents: Incorporate a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM in your buffered solutions to sequester catalytic metal ions.

      • Control pH: Maintain the pH of your solutions below 7. For many applications, a pH range of 6.0-6.5 is a good starting point to balance stability and reactivity.

      • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

Issue 2: Inconsistent Results in Thiol-Ene or Thiol-Yne "Click" Reactions

  • Question: I am using this compound in a thiol-ene or thiol-yne reaction, and I am observing variable reaction rates and yields. Could this be related to oxidation?

  • Answer: Yes, the oxidation of this compound to form disulfides will reduce the concentration of reactive thiol groups, leading to incomplete reactions and inconsistent results.

    • Troubleshooting Steps:

      • Verify Thiol Purity: Before starting your reaction, confirm the purity of your this compound. If it has been stored for an extended period, consider purifying it by distillation under reduced pressure.

      • Deoxygenate Monomers and Solvents: Ensure that all reaction components, including the "ene" or "yne" monomer and the solvent, are deoxygenated.

      • Run Reactions Under Inert Gas: Perform the entire reaction under a continuous stream of nitrogen or argon.

      • Consider a Reducing Agent: If you suspect that some oxidation has occurred, you can add a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to your reaction mixture. TCEP is effective at reducing disulfides back to thiols and is generally compatible with radical-mediated reactions. Start with a low concentration (e.g., 0.1-0.5 mM) to avoid interference with your reaction.

Frequently Asked Questions (FAQs)

Storage

  • Q1: What are the ideal long-term storage conditions for neat this compound?

    • A1: For long-term storage, this compound should be stored in a tightly sealed container, with the headspace purged with an inert gas (argon or nitrogen), at a temperature of 2-8°C. Protecting it from light by using an amber vial or wrapping the container is also recommended.

  • Q2: How should I store solutions of this compound?

    • A2: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, use deoxygenated solvents, store under an inert atmosphere in a tightly sealed container at 2-8°C, and protect from light. For aqueous solutions, buffering at a slightly acidic pH (e.g., 6.0-6.5) and adding a chelating agent like EDTA (1-5 mM) can enhance stability.

Handling

  • Q3: What is the best way to handle this compound to minimize oxidation during an experiment?

    • A3: The key is to minimize exposure to air. This can be achieved by working in a glovebox filled with an inert gas or by using Schlenk line techniques. If these are not available, work quickly and keep containers sealed as much as possible. Purging the headspace of your reaction vessel with an inert gas before and after adding the dithiol is a good practice.

  • Q4: Can I use antioxidants to stabilize my this compound solutions?

    • A4: Yes, reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) can be used to maintain the reduced state of thiols. TCEP is often preferred as it is more stable, odorless, and effective over a wider pH range.[2]

Quantitative Data

The following table summarizes recommended concentrations of common additives for enhancing the stability of dithiol solutions.

AdditiveRecommended ConcentrationPurposeReference(s)
EDTA1-5 mMSequesters catalytic metal ions[1]
TCEP0.1-1 mMReduces any formed disulfides[3][4]
DTT1-10 mMReduces any formed disulfides[3][4]

Experimental Protocols

Protocol 1: Preparation of Deoxygenated Solvents by Inert Gas Sparging

This protocol describes the process of removing dissolved oxygen from a solvent, which is crucial for preparing stable solutions of this compound.

Materials:

  • Solvent to be deoxygenated

  • Schlenk flask or a round-bottom flask with a sidearm

  • Rubber septum

  • Inert gas source (Nitrogen or Argon) with a regulator and tubing

  • Long needle (e.g., a cannula or a long syringe needle)

  • Short vent needle

Procedure:

  • Pour the desired volume of solvent into the Schlenk flask.

  • Seal the flask with the rubber septum.

  • Insert the long needle through the septum so that its tip is submerged deep into the solvent.

  • Insert the short vent needle through the septum, ensuring its tip is in the headspace above the solvent.

  • Connect the long needle to the inert gas line and start a gentle flow of gas. You should see bubbles forming in the solvent.

  • Adjust the gas flow to a rate that creates vigorous bubbling without splashing the solvent.

  • Continue sparging for at least 30-60 minutes. For larger volumes, a longer sparging time is recommended.

  • After sparging, remove the short vent needle first, and then slowly pull the long needle out of the solvent, keeping its tip in the headspace. Continue the gas flow for a few more seconds to ensure a positive pressure of inert gas in the flask before removing the needle completely.

  • The deoxygenated solvent is now ready for use. It is best to use it immediately. If storage is required, ensure the flask is sealed tightly and maintain a positive pressure of inert gas.

Protocol 2: Preparation of a Stabilized this compound Stock Solution

This protocol provides a method for preparing a more stable stock solution of this compound in an aqueous buffer.

Materials:

  • This compound

  • Deoxygenated buffer (e.g., phosphate or acetate buffer, pH 6.0-6.5)

  • EDTA

  • TCEP (optional)

  • Inert gas (Nitrogen or Argon)

  • Glovebox or Schlenk line

  • Amber glass vial with a septum cap

Procedure:

  • Prepare the desired volume of buffer and deoxygenate it using the procedure described in Protocol 1.

  • If working outside a glovebox, maintain a positive pressure of inert gas over the deoxygenated buffer.

  • Add EDTA to the buffer to a final concentration of 1-5 mM and dissolve it completely.

  • (Optional) If you anticipate that your this compound may have some oxidized impurities, or if the solution will be stored for a longer period, add TCEP to a final concentration of 0.1-1 mM.

  • In a separate, tared amber vial under an inert atmosphere, accurately weigh the required amount of this compound.

  • Using a gas-tight syringe, add the appropriate volume of the prepared buffer to the vial containing the this compound to achieve the desired final concentration.

  • Gently swirl the vial to ensure complete dissolution.

  • Seal the vial with a septum cap and wrap the seal with parafilm for extra security.

  • Store the solution at 2-8°C, protected from light.

Visualizations

Thiol_Oxidation_Pathway Thiol 2 R-SH (this compound) Thiolate 2 R-S⁻ (Thiolate anion) Thiol->Thiolate Deprotonation (High pH) Disulfide R-S-S-R (Disulfide) Thiolate->Disulfide Oxidation Oxygen O₂ Oxygen->Thiolate Metal_Ion Metal Ion (e.g., Cu²⁺) Metal_Ion->Thiolate

Caption: Pathway of thiol oxidation to disulfide.

Troubleshooting_Workflow Start Inconsistent Experimental Results? Check_Purity Check Purity of this compound Start->Check_Purity Check_Oxygen Exclude Oxygen? Check_Purity->Check_Oxygen Check_pH Control pH? Check_Oxygen->Check_pH Yes Use_Inert_Gas Use Inert Gas / Deoxygenated Solvents Check_Oxygen->Use_Inert_Gas No Check_Metals Chelate Metal Ions? Check_pH->Check_Metals Yes Adjust_pH Adjust pH to < 7 Check_pH->Adjust_pH No Solution_Found Problem Resolved Check_Metals->Solution_Found Yes Add_EDTA Add EDTA Check_Metals->Add_EDTA No Use_Inert_Gas->Check_pH Adjust_pH->Check_Metals Add_EDTA->Solution_Found

Caption: Troubleshooting workflow for experiments with this compound.

References

Common issues with 1,5-Pentanedithiol self-assembled monolayer formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the formation of self-assembled monolayers (SAMs) with 1,5-Pentanedithiol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for SAM formation?

This compound is a linear five-carbon alkanedithiol with a thiol group at each end of the hydrocarbon chain. Its bifunctional nature allows it to act as a linker, forming bridges between a substrate and other molecules or nanoparticles. It is commonly used to create functionalized surfaces for applications in nanoscience, biosensing, and molecular electronics.

Q2: What are the key factors for successful this compound SAM formation?

The successful formation of a high-quality this compound SAM is primarily dependent on three factors: the purity of the this compound, the cleanliness and quality of the substrate (typically gold), and the precise control of the self-assembly conditions, including solvent, concentration, immersion time, and temperature.[1][2]

Q3: How does the bifunctional nature of this compound affect SAM formation?

The presence of two thiol groups in this compound can lead to different binding configurations on the substrate. At low concentrations and short immersion times, the molecules tend to lie flat on the surface with both thiol groups binding to the gold.[3] At higher concentrations and longer immersion times, the molecules are more likely to stand up, with one thiol group binding to the substrate and the other available for further functionalization.[3] This behavior is a critical consideration in experimental design.

Q4: What is the expected orientation of this compound molecules in a well-formed SAM?

In a well-formed, dense monolayer, this compound molecules are expected to be oriented in a "standing-up" configuration. This orientation is stabilized by van der Waals interactions between the alkyl chains. This arrangement exposes a terminal thiol group, which can then be used for subsequent chemical modifications.

Q5: How can I confirm the successful formation of a this compound SAM?

Several surface-sensitive techniques can be used to confirm the formation and quality of your SAM. These include:

  • Contact Angle Goniometry: A high water contact angle (hydrophobic surface) is indicative of a well-ordered monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of sulfur on the surface and provide information about its chemical state (bound vs. unbound thiols).[3]

  • Atomic Force Microscopy (AFM): AFM provides topographical images of the surface, revealing the morphology and presence of any defects in the monolayer.[4][5]

  • Ellipsometry: This technique can be used to measure the thickness of the monolayer.

Troubleshooting Guide

This guide addresses common problems encountered during the formation of this compound SAMs and provides systematic solutions.

Problem 1: Incomplete or No Monolayer Formation

Symptoms:

  • Low water contact angle, indicating a hydrophilic surface.

  • Low sulfur signal or absence of a clear S 2p peak corresponding to bound thiol in XPS analysis.

  • AFM images show large areas of bare substrate.

Possible Cause Troubleshooting Steps
Contaminated Substrate Implement a rigorous substrate cleaning protocol. A common method is the use of piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by thorough rinsing with ultrapure water and ethanol, and drying under a stream of inert gas (e.g., nitrogen or argon). Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care. An alternative is UV-Ozone cleaning.[1][6]
Inactive/Oxidized Thiol Use fresh, high-purity this compound from a reputable supplier. Thiol groups can oxidize over time to form disulfides, which have a lower affinity for gold surfaces.[7] Store this compound under an inert atmosphere and at a low temperature as recommended by the supplier.
Impure Solvent Use anhydrous, high-purity ethanol (200 proof) for the thiol solution. Water or other impurities in the solvent can interfere with the self-assembly process.[1][6]
Incorrect Thiol Concentration Prepare a fresh thiol solution at a concentration typically in the range of 1-5 mM in ethanol.[6]
Problem 2: Disordered or Poorly Packed Monolayer

Symptoms:

  • Intermediate water contact angle, lower than expected for a well-ordered monolayer.

  • Broad or asymmetric peaks in XPS spectra, potentially indicating multiple binding states or contaminants.

  • AFM images show a rough, non-uniform surface with numerous defects.

Possible Cause Troubleshooting Steps
Suboptimal Immersion Time While initial adsorption is rapid, achieving a well-ordered monolayer can take longer. Typical incubation times range from 12 to 48 hours.[1] Optimize the immersion time for your specific experimental conditions.
Incorrect Thiol Concentration The concentration of the thiol solution can influence the packing density of the monolayer. At very low concentrations, a full monolayer may not form. At very high concentrations, multilayers or aggregates may form on the surface. Experiment with a concentration range of 1-5 mM.[6]
Unfavorable Temperature Inconsistent temperatures during incubation can disrupt the ordering process. Maintain a constant and controlled temperature during the self-assembly process.
Presence of Contaminants Even trace amounts of impurities in the this compound or solvent can be incorporated into the monolayer, creating defects and disrupting the packing. Ensure the use of high-purity reagents and a clean experimental environment.
Both Thiol Groups Binding to the Surface For dithiols, there is a possibility of both thiol groups binding to the substrate, leading to a "lying down" orientation and a disordered monolayer.[3] This is more prevalent at low concentrations and short immersion times. Using a higher concentration and longer immersion time can favor the "standing up" orientation.[3]
Problem 3: Monolayer Instability and Degradation

Symptoms:

  • Decrease in water contact angle over time.

  • Changes in XPS spectra, such as the appearance of oxidized sulfur species (sulfonates) at higher binding energies.

  • Increased surface roughness or defect density in AFM images over time.

Possible Cause Troubleshooting Steps
Oxidation The gold-thiolate bond is susceptible to oxidation, especially when exposed to ambient laboratory air and light.[8] Store prepared SAMs in a clean, dark, and inert environment (e.g., a desiccator backfilled with nitrogen). Minimize the time between SAM preparation and subsequent experiments.
Thermal Desorption At elevated temperatures, alkanethiols can desorb from the gold surface. Avoid exposing the SAMs to high temperatures unless it is a deliberate step in your experimental protocol.
Chemical Attack Certain chemicals can react with and degrade the SAM. Be mindful of the chemical compatibility of your SAM with the solutions and environments it will be exposed to in subsequent steps.

Experimental Protocols

Detailed Protocol for this compound SAM Formation on Gold

This protocol outlines the steps for preparing a this compound self-assembled monolayer on a gold-coated substrate.

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • This compound (high purity, >95%)

  • Anhydrous Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ultrapure Water (18.2 MΩ·cm)

  • Nitrogen or Argon gas (high purity)

  • Clean glass vials with caps

  • Tweezers (Teflon-coated or clean stainless steel)

  • Sonicator

Procedure:

  • Substrate Cleaning (Piranha Solution Method - EXTREME CAUTION REQUIRED ): a. In a clean glass beaker inside a fume hood, prepare the piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. The solution is highly exothermic and will become very hot. b. Using tweezers, carefully immerse the gold substrate into the piranha solution for 10-15 minutes. c. Remove the substrate from the piranha solution and rinse it extensively with ultrapure water. d. Rinse the substrate with absolute ethanol. e. Dry the substrate under a gentle stream of nitrogen or argon gas. Use the substrate immediately after cleaning.

  • Preparation of this compound Solution: a. In a clean glass vial, prepare a 1 mM solution of this compound in anhydrous ethanol. For example, to prepare 10 mL of a 1 mM solution, add the appropriate volume of this compound to 10 mL of ethanol. b. Cap the vial and sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

  • Self-Assembly Process: a. Place the clean, dry gold substrate in a clean vial. b. Pour the this compound solution into the vial, ensuring the substrate is fully immersed. c. To minimize oxidation, reduce the headspace in the vial and, if possible, backfill with an inert gas (nitrogen or argon) before sealing the cap. d. Allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free and dark environment.[1]

  • Rinsing and Drying: a. After the incubation period, remove the substrate from the thiol solution with clean tweezers. b. Rinse the surface thoroughly with fresh absolute ethanol to remove any non-chemisorbed (physisorbed) molecules. c. For a more rigorous cleaning, you can sonicate the sample for 1-2 minutes in fresh ethanol. d. Perform a final rinse with ethanol. e. Dry the SAM-coated substrate under a gentle stream of dry nitrogen gas.

  • Storage: a. Store the prepared SAM in a clean, dry, and inert environment (e.g., a desiccator backfilled with nitrogen) to prevent contamination and degradation. It is best to use the SAM for subsequent experiments as soon as possible after preparation.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing sub_clean Substrate Cleaning (e.g., Piranha Solution) sub_rinse Rinsing (DI Water & Ethanol) sub_clean->sub_rinse sub_dry Drying (Inert Gas) sub_rinse->sub_dry immersion Immerse Substrate (12-24 hours) sub_dry->immersion sol_prep Prepare this compound Solution (1-5 mM in Ethanol) sol_prep->immersion post_rinse Rinsing (Ethanol) immersion->post_rinse post_dry Drying (Inert Gas) post_rinse->post_dry storage Storage (Inert Atmosphere) post_dry->storage

Caption: Experimental workflow for this compound SAM formation.

troubleshooting_workflow cluster_incomplete Troubleshooting Incomplete Monolayer cluster_disordered Troubleshooting Disordered Monolayer cluster_degradation Troubleshooting Degradation start SAM Formation Issue q1 Incomplete or No Monolayer? start->q1 q2 Disordered Monolayer? q1->q2 No a1 Check Substrate Cleanliness q1->a1 Yes q3 Monolayer Degradation? q2->q3 No b1 Optimize Immersion Time q2->b1 Yes c1 Minimize Oxygen & Light Exposure q3->c1 Yes a2 Verify Thiol Purity & Concentration a1->a2 a3 Ensure Solvent Purity a2->a3 b2 Adjust Thiol Concentration b1->b2 b3 Control Temperature b2->b3 b4 Check for Contaminants b3->b4 c2 Avoid High Temperatures c1->c2 c3 Check Chemical Compatibility c2->c3

Caption: A logical workflow for troubleshooting common SAM formation issues.

Caption: Relationship between experimental conditions and dithiol orientation.

References

Technical Support Center: Optimizing Reaction Conditions for 1,5-Pentanedithiol with Metal Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Pentanedithiol and metal nanoparticles (gold, silver, and platinum). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in reactions with metal nanoparticles?

A1: this compound serves as a dithiol linker or cross-linking agent. Its two thiol (-SH) groups can bind to the surface of metal nanoparticles, creating networks or controlled aggregates of nanoparticles. This is in contrast to monothiols, which typically form a stabilizing monolayer on individual nanoparticles. The formation of these networks is crucial for applications in sensors, electronics, and drug delivery.

Q2: How does the concentration of this compound affect the stability of the nanoparticle solution?

A2: The concentration of this compound is a critical parameter that dictates the outcome of the reaction.

  • Low Concentrations: Insufficient dithiol may lead to incomplete cross-linking, resulting in small, unstable aggregates or no significant change in the nanoparticle dispersion.

  • Optimal Concentrations: At an optimal concentration, this compound can form stable, interconnected nanoparticle networks. This is often observed as a controlled red-shift in the UV-Vis spectrum without immediate precipitation.

  • High Concentrations: An excess of the dithiol linker can lead to rapid and uncontrolled aggregation, causing the nanoparticles to precipitate out of the solution. This is because the high concentration of the linker quickly bridges multiple nanoparticles, leading to the formation of large, insoluble aggregates.

Q3: What is the effect of pH on the reaction between this compound and metal nanoparticles?

A3: The pH of the reaction medium significantly influences the stability and aggregation of metal nanoparticles functionalized with thiol-containing molecules. For silver nanoparticles functionalized with cysteine (a molecule with a thiol group), dispersions are stable at a pH greater than 7.[1][2] As the pH decreases below 7, the degree of aggregation increases.[1][2] This is due to changes in the surface charge of the nanoparticles and the protonation state of the thiol groups. While specific data for this compound is limited, a similar trend is expected. It is advisable to maintain a neutral to slightly alkaline pH to promote stable network formation and prevent uncontrolled aggregation.

Q4: How does temperature influence the reaction kinetics?

A4: Temperature affects the rate of the ligand exchange reaction, where the dithiol displaces the original capping agents (e.g., citrate) on the nanoparticle surface. For thiol-stabilized silver nanoparticle aggregates, the rate constant for the thiol exchange reaction was found to increase with temperature, with a measured activation energy of 46 ± 10 kJ mol⁻¹. Increasing the temperature generally accelerates the formation of dithiol cross-links. However, excessively high temperatures can also increase the rate of undesirable aggregation and should be carefully controlled. Molecular dynamics simulations have shown that increasing temperature can lead to more hydrogen bonds between functionalized gold nanoparticles and water, potentially improving solubility.[3]

Q5: Which metal nanoparticles are compatible with this compound?

A5: Thiol groups have a strong affinity for noble metals. Therefore, this compound can be effectively used with gold (Au), silver (Ag), and platinum (Pt) nanoparticles. The strength of the metal-sulfur bond ensures a stable linkage.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Immediate precipitation of nanoparticles upon adding this compound. 1. High concentration of this compound: Rapidly forms large, insoluble aggregates. 2. Inappropriate pH: Can lead to reduced electrostatic repulsion between nanoparticles, promoting aggregation. 3. High ionic strength of the solution: Salts can screen the surface charge of nanoparticles, reducing their stability.1. Optimize dithiol concentration: Start with a low concentration and gradually increase it. Monitor the reaction using UV-Vis spectroscopy for a controlled red-shift of the plasmon peak. 2. Adjust pH: Maintain a neutral to slightly alkaline pH (7-9) to ensure sufficient surface charge for stability. 3. Use low ionic strength buffers: If a buffer is necessary, use it at a low concentration.
No observable change or very slow reaction after adding this compound. 1. Low concentration of this compound: Insufficient linker molecules to induce cross-linking. 2. Low reaction temperature: Slows down the ligand exchange kinetics. 3. Inefficient mixing: Poor diffusion of the dithiol to the nanoparticle surface.1. Increase dithiol concentration: Incrementally add more this compound. 2. Increase reaction temperature: Gently warm the reaction mixture (e.g., to 40-50 °C) to accelerate the reaction, while monitoring for signs of aggregation. 3. Ensure adequate stirring: Use a magnetic stirrer to maintain a homogeneous solution.
Broadening of the UV-Vis spectrum peak without a distinct red-shift. 1. Polydisperse nanoparticles: The initial nanoparticle solution has a wide size distribution. 2. Uncontrolled aggregation: Formation of irregularly shaped and sized aggregates.1. Improve nanoparticle synthesis: Ensure the synthesis protocol for the metal nanoparticles yields a monodisperse population. 2. Re-optimize reaction conditions: Refer to the solutions for "Immediate precipitation" to gain better control over the aggregation process.
Difficulty in characterizing the final product. 1. Presence of excess unbound dithiol: Can interfere with techniques like NMR and IR spectroscopy. 2. Instability of the nanoparticle networks: Aggregates may break down or further agglomerate during characterization.1. Purify the sample: Use centrifugation to pellet the nanoparticle networks and remove the supernatant containing excess dithiol. Repeat the washing step with a suitable solvent (e.g., ethanol, water). 2. Characterize immediately after preparation: Analyze the samples as soon as possible to minimize changes in their aggregation state.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)

This protocol is based on the widely used Turkevich method for synthesizing monodisperse gold nanoparticles.

Materials:

  • Hydrogen tetrachloroaurate (HAuCl₄) solution (1.0 mM)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v)

  • Ultrapure water (18.2 MΩ·cm)

  • Clean glassware

  • Stirring hotplate and magnetic stir bar

Procedure:

  • In a clean Erlenmeyer flask, bring 50 mL of 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate.

  • While stirring vigorously, quickly add 5 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution.

  • Observe the color change of the solution from pale yellow to colorless, and then to a deep red, which indicates the formation of gold nanoparticles.

  • Continue boiling and stirring for another 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Characterize the synthesized AuNPs using UV-Vis spectroscopy (a characteristic surface plasmon resonance peak should be observed around 520 nm).

Protocol 2: Cross-Linking of Gold Nanoparticles with this compound

Materials:

  • Citrate-capped AuNP solution (from Protocol 1)

  • This compound solution in ethanol (e.g., 1 mM)

  • Ethanol

  • Ultrapure water

Procedure:

  • To a solution of citrate-capped AuNPs, add a specific volume of the this compound solution while stirring. The final concentration of the dithiol should be optimized for the desired degree of cross-linking.

  • Allow the reaction to proceed at room temperature for a set period (e.g., 1-2 hours), or gently warm to accelerate the process.

  • Monitor the reaction by observing the color change of the solution and by taking UV-Vis spectra at different time points. A controlled aggregation will result in a red-shift of the surface plasmon resonance peak.

  • Once the desired level of cross-linking is achieved (before precipitation occurs), the reaction can be quenched by removing the excess dithiol.

  • Purify the cross-linked AuNPs by centrifugation. The pellet should be washed with ethanol and then resuspended in the desired solvent.

Quantitative Data

The following tables summarize the expected effects of key parameters on the reaction of dithiols with metal nanoparticles. While specific data for this compound is limited, the provided information is based on analogous dithiol systems and general principles of nanoparticle chemistry.

Table 1: Effect of Dithiol:Nanoparticle Molar Ratio on Gold Nanoparticle Aggregation

Dithiol:AuNP RatioObservationUV-Vis Spectrum
LowMinimal change, stable dispersionMinor broadening of the plasmon peak
OptimalFormation of stable networks, slight color changeRed-shift of the plasmon peak, with some broadening
HighRapid aggregation and precipitationSignificant broadening and decrease in peak intensity

Table 2: Influence of pH on the Stability of Thiol-Functionalized Silver Nanoparticles

pH RangeStabilityPrimary Mechanism
< 7Aggregation prone[1][2]Reduced electrostatic repulsion
7 - 9Generally stable[1][2]Sufficient negative surface charge for repulsion
> 9Stable, but potential for competing reactionsDeprotonation of thiol groups enhances binding

Visualizations

Below are diagrams illustrating key workflows and relationships in the optimization of reaction conditions for this compound with metal nanoparticles.

Experimental_Workflow Experimental Workflow for Nanoparticle Functionalization cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization with this compound cluster_analysis Analysis and Characterization synthesis Synthesize Metal Nanoparticles (Au, Ag, Pt) characterization1 Characterize Initial Nanoparticles (UV-Vis, TEM) synthesis->characterization1 functionalization Add this compound Solution characterization1->functionalization optimization Control Reaction Conditions (Concentration, pH, Temperature) functionalization->optimization monitoring Monitor Reaction (UV-Vis Spectroscopy) optimization->monitoring purification Purify Functionalized Nanoparticles (Centrifugation) monitoring->purification characterization2 Characterize Final Product (TEM, DLS, FTIR) purification->characterization2

Caption: Workflow for the synthesis and functionalization of metal nanoparticles.

Troubleshooting_Logic Troubleshooting Uncontrolled Aggregation cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Immediate Precipitation cause1 High Dithiol Concentration problem->cause1 cause2 Incorrect pH problem->cause2 cause3 High Ionic Strength problem->cause3 solution1 Decrease Dithiol Concentration cause1->solution1 solution2 Adjust pH to Neutral/Alkaline cause2->solution2 solution3 Use Low Salt Buffer cause3->solution3

Caption: Troubleshooting logic for uncontrolled nanoparticle aggregation.

References

How to remove excess 1,5-Pentanedithiol from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the removal of excess 1,5-pentanedithiol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess this compound from a reaction mixture?

A1: Excess this compound can be removed using several standard laboratory techniques. The choice of method depends on the properties of your desired product, the scale of the reaction, and the required final purity. The most common methods include:

  • Scavenger Resins: These are solid supports with functional groups that covalently bind to thiols, allowing for their removal by simple filtration. This is often the preferred method for its high selectivity and ease of use.

  • Column Chromatography: A classic purification technique that separates compounds based on their differential adsorption to a stationary phase. It is highly effective but can be more time-consuming and require larger solvent volumes.

  • Liquid-Liquid Extraction: This method is suitable if the desired product and the dithiol have different solubilities in two immiscible solvents (e.g., an organic solvent and an aqueous solution). Often, the thiol is first converted to a more water-soluble salt.

  • Distillation: If your desired product is significantly less volatile than this compound (boiling point ~107-108 °C at 15 mmHg), vacuum distillation can be an effective method for removal, especially on a larger scale.

  • Oxidative Quenching: The excess thiol can be oxidized to a disulfide or sulfonic acid, which may be easier to remove by extraction or chromatography. A common and simple method involves using a bleach (sodium hypochlorite) solution.

Q2: Which removal method is most suitable for my experiment?

A2: Selecting the optimal purification strategy is critical for achieving high purity and yield. The following decision tree can guide you through the selection process based on key experimental parameters.

G start Start: Crude Reaction Mixture with excess this compound product_properties What are the properties of your desired product? start->product_properties volatile Is the product non-volatile? product_properties->volatile Volatility soluble Is the product soluble in an organic solvent and insoluble in water? product_properties->soluble Solubility stable Is the product stable to chromatography? product_properties->stable Stability volatile->soluble No distillation Use Vacuum Distillation volatile->distillation Yes soluble->stable No extraction Use Oxidative Quench followed by Aqueous Extraction soluble->extraction Yes chromatography Use Column Chromatography stable->chromatography Yes scavenger Use a Thiol Scavenger Resin stable->scavenger No (or if high selectivity needed) end Purified Product distillation->end extraction->end chromatography->end scavenger->end

Caption: Decision tree for selecting a purification method.

Q3: How do scavenger resins work to remove thiols?

A3: Thiol scavenger resins are typically silica or polymer-based beads functionalized with groups that react selectively with thiols. For example, some resins form disulfide bonds with the thiol, effectively tethering it to the solid support.[1][2] The resin is added to the reaction mixture, stirred for a specific period, and then simply filtered off, leaving the purified product in the solution. This method is highly efficient and avoids the need for aqueous workups or chromatography.

Q4: Can I use column chromatography to remove this compound?

A4: Yes, column chromatography is a very effective method. Since this compound is a relatively non-polar compound, standard normal-phase chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) will typically cause the dithiol to elute much faster than more polar products. Centrifugal column chromatography has also been shown to be a rapid and efficient means of separating low molecular weight thiols from higher molecular weight products like proteins, achieving high dilution factors of the thiol in minutes.[3]

Troubleshooting Guides

Issue 1: My product is co-eluting with this compound during column chromatography.

  • Troubleshooting Steps:

    • Modify the Eluent System: Decrease the polarity of your mobile phase. For normal-phase silica gel chromatography, this means increasing the proportion of the non-polar solvent (e.g., hexane, heptane) relative to the polar solvent (e.g., ethyl acetate, dichloromethane).

    • Oxidize Before Chromatography: Before loading your sample onto the column, consider treating the crude mixture with a mild oxidant. This will convert the this compound into its disulfide, which will have a different polarity and may separate more easily.

    • Use a Scavenger Resin First: As a pre-purification step, treat your crude mixture with a thiol scavenger resin. This will remove the majority of the dithiol, simplifying the subsequent chromatographic separation.

Issue 2: The thiol scavenger resin is not removing all of the this compound.

  • Troubleshooting Steps:

    • Increase Equivalents of Resin: You may not be using enough resin to react with all of the excess thiol. Add more resin (typically 3-5 equivalents relative to the initial amount of thiol are recommended) and stir for a longer period.[4]

    • Check Resin Compatibility: Ensure the scavenger resin is compatible with your solvent system. Some resins may swell or have reduced reactivity in certain solvents.[4]

    • Increase Reaction Time: Allow the resin to stir with the reaction mixture for a longer duration (e.g., 2-16 hours) to ensure the reaction goes to completion.

    • Perform a Second Treatment: Filter the first batch of resin and add a fresh batch to the solution to remove any remaining traces of the dithiol.

Issue 3: I am concerned about the unpleasant odor of this compound.

  • Troubleshooting Steps:

    • Work in a Fume Hood: Always handle this compound and any reaction mixtures containing it inside a well-ventilated fume hood.

    • Quench with Bleach: To neutralize the odor on glassware and in waste, rinse with a dilute bleach (sodium hypochlorite) solution.[5] The bleach oxidizes the thiol to less volatile and less odorous compounds. Dispose of waste in a designated container for thiols.[5]

Data Presentation

The following table summarizes the effectiveness of various thiol removal techniques based on published data for similar low molecular weight thiols.

Purification MethodTarget ThiolEfficiency/RecoveryConditionsReference
Centrifugal Column Chromatography2-Mercaptoethanol~5000-fold dilutionSephadex G-25, < 5 min[3]
Centrifugal Column ChromatographyDithiothreitol (DTT)~980-fold dilutionSephadex G-25, < 5 min[3]
Consecutive Column Chromatography2-Mercaptoethanol>5900-fold dilutionTwo consecutive columns[3]
Scavenger ResinGeneral ElectrophilesComplete removal3-5 equivalents of resin, 15 min - 2 hr stirring[4]
Protein Recovery (Chromatography)Various Proteins>70%Centrifugal column chromatography[3]

Experimental Protocols

Protocol 1: Removal of this compound using a Thiol Scavenger Resin

This protocol provides a general procedure for using a commercially available thiol-scavenging resin (e.g., silica-bound electrophiles).

  • Materials:

    • Crude reaction mixture containing the desired product and excess this compound.

    • Thiol scavenger resin (e.g., ISOLUTE Si-Thiol, SiliaBond Amine).[4][6]

    • Anhydrous solvent compatible with the reaction mixture (e.g., Dichloromethane, Acetonitrile).[4]

    • Round-bottom flask, magnetic stirrer, and stir bar.

    • Filtration apparatus (e.g., Büchner funnel or a syringe with a frit).

  • Methodology:

    • Dissolve the crude reaction mixture in a minimal amount of a compatible solvent.

    • Add the thiol scavenger resin to the flask. A typical starting point is to use 3-5 equivalents of resin for every equivalent of excess this compound estimated to be in the mixture.

    • Stir the suspension at room temperature. The required time can range from 15 minutes to several hours, depending on the specific resin and the concentration of the thiol. Monitor the disappearance of the thiol by a suitable technique (e.g., TLC, GC-MS).

    • Once the reaction is complete, filter the mixture to remove the resin.

    • Wash the collected resin with a small amount of the solvent to ensure complete recovery of the product.

    • Combine the filtrate and the washings. This solution now contains the purified product, free of the excess dithiol.

    • Remove the solvent under reduced pressure to isolate the final product.

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup A Dissolve Crude Mixture in Solvent B Add Scavenger Resin (3-5 equiv.) A->B C Stir Mixture (15 min - 16 h) B->C D Monitor Reaction (TLC / GC-MS) C->D E Filter to Remove Resin D->E F Wash Resin with Solvent E->F G Combine Filtrate F->G H Evaporate Solvent G->H I Purified Product H->I

Caption: Workflow for thiol removal using a scavenger resin.

References

Technical Support Center: 1,5-Pentanedithiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Pentanedithiol self-assembled monolayers (SAMs). Poor surface coverage is a common issue that can significantly impact downstream applications. This guide offers a systematic approach to identifying and resolving the root causes of this problem.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor surface coverage with this compound SAMs?

A1: Poor surface coverage with this compound SAMs can stem from several factors:

  • Substrate Contamination: An unclean gold substrate is a primary cause of incomplete monolayer formation. Organic residues, dust, or other impurities can block the binding of this compound to the surface.

  • Suboptimal Thiol Concentration: The concentration of the this compound solution plays a critical role. A concentration that is too low may result in a sparse monolayer, while a concentration that is too high can lead to the formation of multilayers or disordered films.

  • Insufficient Immersion Time: The self-assembly process is time-dependent. While initial adsorption is rapid, achieving a well-ordered, high-coverage monolayer requires sufficient time for the molecules to arrange on the surface. Typical immersion times range from 12 to 24 hours.

  • Solvent Impurities: The presence of water or other contaminants in the solvent (commonly ethanol) can interfere with the self-assembly process.

  • Thiol Degradation: this compound can oxidize over time, especially when exposed to air and light, forming disulfides that may not bind effectively to the gold surface.

  • Formation of Looped Dithiol Species: Due to the presence of two thiol groups, this compound can bind to the gold surface with both ends, leading to a "lying-down" or looped orientation. This can result in a thinner, less densely packed monolayer compared to a "standing-up" configuration.

Q2: How can I determine if my this compound SAM has poor surface coverage?

A2: Several surface characterization techniques can be employed to assess the quality of your SAM:

  • Contact Angle Goniometry: A high water contact angle (typically >90° for a well-ordered alkane-terminated SAM) suggests a hydrophobic surface, indicative of good monolayer formation. A low contact angle suggests exposed gold or a disordered, hydrophilic surface.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide the elemental composition of the surface. A high-quality SAM will show a strong sulfur (S 2p) signal corresponding to gold-thiolate bonds (around 162 eV) and a clear carbon (C 1s) signal, with an attenuated gold (Au 4f) signal from the underlying substrate. The presence of a significant S 2p peak around 163.5 eV can indicate unbound thiols, which may be present in thicker, less-ordered layers.

  • Ellipsometry: This technique can measure the thickness of the monolayer. A well-formed, standing-up monolayer of this compound should have a predictable thickness. A thinner-than-expected layer may indicate a looped configuration or incomplete coverage.

  • Atomic Force Microscopy (AFM): AFM can provide topographical images of the surface, revealing pinholes, aggregates, or other defects in the monolayer.

Q3: What is the difference between a "standing-up" and a "looped" configuration for this compound SAMs, and how does it affect surface coverage?

A3:

  • Standing-up Configuration: In this orientation, one thiol group of the this compound molecule binds to the gold surface, while the other thiol group is oriented away from the surface, creating a terminal thiol functionality. This configuration generally leads to a denser, more well-ordered monolayer with a greater thickness.

  • Looped Configuration: In this orientation, both thiol groups of the same this compound molecule bind to the gold surface. This results in a thinner monolayer and can lead to lower packing density and a less ordered structure.

The formation of looped structures is a common challenge with dithiols and can be influenced by factors such as the concentration of the dithiol solution and the immersion time. Shorter immersion times and lower concentrations may favor the looped configuration as the molecules have more space to bind with both ends.

Troubleshooting Guide: Poor Surface Coverage

Use the following table to diagnose and resolve common issues leading to poor surface coverage of your this compound SAM.

Symptom Possible Cause Suggested Solution
Low water contact angle Incomplete monolayer formation, exposing the hydrophilic gold substrate.1. Verify substrate cleanliness. 2. Optimize thiol concentration and immersion time. 3. Use fresh, high-purity this compound and solvent.
Weak or absent S 2p signal in XPS Little to no thiol bound to the surface.1. Confirm the integrity of the this compound. 2. Ensure the gold substrate is clean and reactive. 3. Increase the concentration and/or immersion time.
XPS shows a significant peak for unbound sulfur (~163.5 eV) Formation of a disordered multilayer or physisorbed molecules.1. Thoroughly rinse the substrate with fresh solvent after immersion. 2. Consider a brief sonication step in fresh solvent to remove loosely bound molecules. 3. Optimize for a lower concentration of this compound.
Ellipsometry measures a film thickness significantly less than expected for a standing-up monolayer Predominance of a "looped" dithiol configuration.1. Increase the concentration of the this compound solution. 2. Increase the immersion time to allow for molecular rearrangement into a more ordered, standing-up phase.
AFM images show numerous pinholes and defects Contaminated substrate or solution; suboptimal self-assembly conditions.1. Implement a more rigorous substrate cleaning protocol. 2. Filter the this compound solution before use. 3. Optimize immersion time and temperature to promote a more ordered monolayer.

Quantitative Data Summary

The following tables provide a summary of key experimental parameters and their expected impact on the formation of this compound SAMs. Note that optimal conditions may vary depending on the specific substrate and experimental setup.

Table 1: Influence of Experimental Parameters on this compound SAM Formation

Parameter Typical Range Effect on Surface Coverage and Quality
Concentration 0.1 mM - 10 mM in ethanolLower concentrations may lead to incomplete coverage or a looped configuration. Higher concentrations can promote faster formation of a dense, standing-up monolayer but may also lead to multilayer formation if not properly rinsed.
Immersion Time 12 - 24 hoursLonger immersion times generally lead to more ordered and densely packed monolayers as molecules have more time to rearrange on the surface.
Temperature Room Temperature (20-25°C)While typically performed at room temperature, slight variations can affect the kinetics of self-assembly. Consistency is key.
Solvent Anhydrous EthanolHigh-purity, anhydrous solvent is crucial to prevent interference from water or other contaminants.

Table 2: Expected Characterization Results for this compound SAMs

Characterization Technique Poor Coverage / Looped Configuration Good Coverage / Standing-up Configuration
Static Water Contact Angle < 70°> 90°
Ellipsometric Thickness Thinner (e.g., < 5 Å)Thicker (e.g., ~7-9 Å)
XPS S 2p Peak (Au-S) Weaker signal at ~162 eVStronger signal at ~162 eV
XPS S 2p Peak (S-H) May be more prominent if looped, or absent if standingPresent if standing-up, indicating free thiol groups

Experimental Protocols

Protocol 1: Substrate Preparation (Gold on Silicon/Glass)

  • Solvent Cleaning: Sonicate the gold substrate in acetone, followed by isopropanol, and finally deionized water (5-10 minutes each).

  • Drying: Dry the substrate under a stream of high-purity nitrogen or argon.

  • Piranha Etching (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood):

    • Prepare a piranha solution by slowly adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄).

    • Immerse the cleaned and dried substrate in the piranha solution for 10-15 minutes.

    • Rinse the substrate thoroughly with deionized water, followed by absolute ethanol.

  • Final Drying: Dry the substrate again under a stream of high-purity nitrogen or argon and use immediately for SAM formation.

Protocol 2: this compound SAM Formation

  • Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol. Ensure the this compound is of high purity and has been stored under an inert atmosphere.

  • Immersion: Place the freshly cleaned gold substrate in the this compound solution in a clean, sealed container. To minimize oxidation, it is recommended to purge the container with nitrogen or argon before sealing.

  • Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free environment.

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh, anhydrous ethanol to remove any non-chemisorbed molecules.

  • Drying: Dry the substrate under a gentle stream of high-purity nitrogen or argon.

  • Storage: Store the SAM-coated substrate in a desiccator or under an inert atmosphere until characterization or use.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Solvent_Cleaning Solvent Cleaning (Acetone, IPA, DI Water) Drying1 Drying (Nitrogen/Argon) Solvent_Cleaning->Drying1 Piranha_Etching Piranha Etching (H2SO4:H2O2) Drying1->Piranha_Etching Rinsing1 Rinsing (DI Water, Ethanol) Piranha_Etching->Rinsing1 Drying2 Final Drying (Nitrogen/Argon) Rinsing1->Drying2 Solution_Prep Prepare 1 mM this compound in Ethanol Drying2->Solution_Prep Immersion Immerse Substrate Solution_Prep->Immersion Incubation Incubate (12-24 hours) Immersion->Incubation Rinsing2 Rinse with Ethanol Incubation->Rinsing2 Drying3 Dry with Nitrogen/Argon Rinsing2->Drying3 Contact_Angle Contact Angle Drying3->Contact_Angle XPS XPS Drying3->XPS Ellipsometry Ellipsometry Drying3->Ellipsometry AFM AFM Drying3->AFM

Caption: Experimental workflow for the preparation and characterization of this compound SAMs.

troubleshooting_logic Start Poor Surface Coverage Observed Q_Contact_Angle Is the water contact angle low? Start->Q_Contact_Angle A_Contamination Possible Substrate Contamination or Incomplete Monolayer Q_Contact_Angle->A_Contamination Yes Q_Thickness Is the film thickness low (via Ellipsometry)? Q_Contact_Angle->Q_Thickness No S_Clean_Optimize Action: Improve substrate cleaning and optimize concentration/time. A_Contamination->S_Clean_Optimize End Re-characterize SAM S_Clean_Optimize->End A_Looped Likely 'Looped' Configuration Q_Thickness->A_Looped Yes Q_XPS Does XPS show weak sulfur signal or unbound sulfur? Q_Thickness->Q_XPS No S_Increase_Conc_Time Action: Increase concentration and/or immersion time. A_Looped->S_Increase_Conc_Time S_Increase_Conc_Time->End A_Poor_Binding Poor Thiol Binding or Multilayer Formation Q_XPS->A_Poor_Binding Yes Q_XPS->End No S_Check_Thiol_Rinse Action: Check thiol quality, optimize conditions, and ensure thorough rinsing. A_Poor_Binding->S_Check_Thiol_Rinse S_Check_Thiol_Rinse->End

Caption: Troubleshooting logic for diagnosing poor surface coverage of this compound SAMs.

Technical Support Center: 1,5-Pentanedithiol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during organic synthesis reactions involving 1,5-pentanedithiol. The information is tailored for researchers, scientists, and drug development professionals to help mitigate side reactions and optimize experimental outcomes.

Troubleshooting Guides

Issue 1: Formation of Disulfide Byproducts (Intra- and Intermolecular)

Symptoms:

  • Appearance of unexpected peaks in NMR/LC-MS corresponding to disulfide-linked species.

  • Reduced yield of the desired product.

  • Formation of a white precipitate (polymeric disulfides).

Root Causes:

  • Oxidation: The thiol groups of this compound are susceptible to oxidation by atmospheric oxygen, especially in the presence of base, metal ions, or under prolonged reaction times at elevated temperatures.

  • Incompatible Reagents: Use of oxidizing agents, even mild ones, can promote disulfide bond formation.

Troubleshooting Steps & Solutions:

StepActionRationale
1 Degas Solvents Remove dissolved oxygen from reaction solvents by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to use.
2 Maintain Inert Atmosphere Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent exposure to atmospheric oxygen.
3 Control pH If a base is required, use the minimum stoichiometric amount necessary. Strong bases can deprotonate the thiols, making them more susceptible to oxidation. Consider using milder, non-oxidizing bases.
4 Add a Reducing Agent In reactions where disulfide formation is particularly problematic, a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) can be added to maintain the thiols in their reduced state.
5 Purify this compound Before Use If the starting material has been stored for a long time, it may contain disulfide impurities. Consider distillation or purification by chromatography before use.

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Disulfide_Formation cluster_reactants Reactants & Conditions cluster_products Products PDT This compound Desired Desired Product PDT->Desired Desired Reaction Intra_DS Intramolecular Disulfide (Cyclic) PDT->Intra_DS Oxidation Inter_DS Intermolecular Disulfide (Polymeric) PDT->Inter_DS Oxidation O2 Oxygen (Air) O2->Intra_DS O2->Inter_DS Base Base Base->Intra_DS Base->Inter_DS Metal Metal Ions Metal->Intra_DS Metal->Inter_DS

Figure 1: Pathways of this compound reactions.
Issue 2: Intramolecular Cyclization to Form a Thiepane Ring

Symptoms:

  • Formation of a 7-membered sulfur-containing ring (thiepane) instead of the desired intermolecular product.

  • Observed when this compound is reacted with a di-electrophile.

Root Causes:

  • High Dilution: At very low concentrations, the probability of one end of the this compound molecule reacting with the other end of a reactant molecule it is already attached to is higher than reacting with a separate molecule.

  • Thermodynamic Stability: The formation of a 7-membered ring, while not as favorable as 5- or 6-membered rings, can still be a significant side reaction under certain conditions.

Troubleshooting Steps & Solutions:

StepActionRationale
1 Increase Reactant Concentration Running the reaction at a higher concentration will favor intermolecular reactions over intramolecular cyclization.
2 Slow Addition of this compound If one reactant is a di-electrophile, slowly adding the this compound to a solution of the di-electrophile can minimize the time a mono-substituted intermediate is present at low concentrations, thus reducing the chance of cyclization.

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Cyclization_vs_Intermolecular cluster_conditions Reaction Conditions cluster_products Reaction Outcomes High_Conc High Concentration Intermol Desired Intermolecular Product High_Conc->Intermol Favors Low_Conc Low Concentration Intramol Intramolecular Cyclization (Thiepane) Low_Conc->Intramol Favors

Figure 2: Effect of concentration on reaction outcome.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of this compound?

A1: The most prevalent side reactions are:

  • Oxidation to Disulfides: This can occur both intramolecularly to form a cyclic seven-membered disulfide or intermolecularly to form linear or cyclic oligomers and polymers.[1] This is often promoted by the presence of air (oxygen), bases, or trace metal impurities.

  • Polymerization: In the presence of a suitable di-electrophile or under oxidative conditions, this compound can undergo polymerization.

  • Intramolecular Cyclization: When reacted with di-electrophiles, intramolecular cyclization to form a seven-membered thiepane ring can compete with the desired intermolecular reaction, particularly under high dilution conditions.

Q2: How can I minimize the formation of disulfides during my reaction?

A2: To minimize disulfide formation, it is crucial to work under anaerobic conditions. This can be achieved by:

  • Degassing all solvents prior to use.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Using freshly distilled or purified this compound.

  • Avoiding strong bases and oxidizing agents.

  • If necessary, adding a small amount of a reducing agent like TCEP.

Q3: I am using this compound to protect a carbonyl group as a dithioacetal. What are the potential side reactions during this protection step?

A3: The formation of a 1,3-dithiepane from a carbonyl compound and this compound is generally a high-yielding reaction. However, potential side reactions include:

  • Incomplete reaction: This can be due to insufficient catalyst, short reaction time, or steric hindrance around the carbonyl group.

  • Formation of oligomeric byproducts: If the reaction is not driven to completion, you might observe the formation of species where one thiol group has reacted with a carbonyl, and the other remains free or reacts with another carbonyl in an intermolecular fashion.

To optimize the formation of the dithioacetal, ensure you are using an effective Lewis or Brønsted acid catalyst and allow for sufficient reaction time. Removal of water as it is formed can also drive the equilibrium towards the product.

Q4: What are the challenges associated with the deprotection of 1,3-dithiepanes derived from this compound?

A4: Deprotection of 1,3-dithiepanes can sometimes be challenging and lead to side reactions. Common issues include:

  • Incomplete deprotection: The dithioacetal may be resistant to cleavage under mild conditions.

  • Side reactions of the liberated thiol: The this compound released during deprotection can potentially react with other functional groups in the molecule, especially if they are electrophilic.

  • Formation of byproducts from the deprotection reagents: Some deprotection reagents can lead to unwanted side reactions on the substrate.

Choosing the appropriate deprotection method based on the other functional groups present in your molecule is critical. Common methods include oxidative cleavage (e.g., with NBS, NCS), alkylative cleavage (e.g., with methyl iodide), or the use of metal salts (e.g., HgCl₂, AgNO₃).

Experimental Protocols

Protocol 1: General Procedure for Minimizing Oxidation in a Nucleophilic Substitution Reaction

  • Solvent Degassing: Place the required volume of solvent in a flask and bubble argon or nitrogen gas through it for 20-30 minutes.

  • Reaction Setup: Assemble the reaction glassware and flame-dry it under vacuum, then allow it to cool under a positive pressure of argon or nitrogen.

  • Reagent Addition: Add the electrophile and the degassed solvent to the reaction flask via a syringe or cannula. If a base is required, add it at this stage.

  • Addition of this compound: Add freshly purified this compound dropwise to the reaction mixture at the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, quench the reaction appropriately (e.g., with a mild acid or water) and proceed with the extraction and purification of the product.

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Experimental_Workflow Start Start Degas 1. Degas Solvents Start->Degas Setup 2. Flame-Dry Glassware under Inert Atmosphere Degas->Setup Add_Reagents 3. Add Electrophile & Solvent Setup->Add_Reagents Add_PDT 4. Add this compound Add_Reagents->Add_PDT Monitor 5. Monitor Reaction Add_PDT->Monitor Workup 6. Work-up & Purification Monitor->Workup End End Workup->End

Figure 3: General experimental workflow to minimize side reactions.

Quantitative Data Summary

Side ReactionTypical Conditions Favoring FormationExpected Yield of Side ProductMethods for Quantification
Intermolecular Disulfide Formation Aerobic conditions, presence of base, prolonged reaction timesCan be significant (>50%) if no precautions are takenNMR, LC-MS, GC-MS
Intramolecular Disulfide Formation High dilution under oxidative conditionsGenerally lower than intermolecular, but can be significantNMR, LC-MS, GC-MS
Intramolecular Cyclization (Thiepane) High dilution with a suitable di-electrophileHighly variable, can be the major product at very low concentrationsNMR, GC-MS
Polymerization High concentration with a di-electrophile, oxidative conditionsCan be the dominant process under specific polymerization conditionsGPC, MALDI-TOF MS

References

Technical Support Center: Safe Handling and Disposal of 1,5-Pentanedithiol Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Pentanedithiol. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and disposal of this compound waste.

IssuePotential Cause(s)Troubleshooting Steps
Persistent thiol odor in the laboratory after cleaning. 1. Incomplete neutralization of thiol residues on glassware or surfaces. 2. Improper disposal of contaminated solid waste. 3. Inadequate ventilation.1. Re-treat contaminated items: Soak glassware and equipment in a freshly prepared 1:1 bleach-water solution for at least 24 hours.[1][2] For surfaces, wipe down with the bleach solution. 2. Properly contain solid waste: Ensure items like gloves and paper towels are sealed in a zip-lock bag before placing them in a designated hazardous waste container.[2][3] 3. Improve ventilation: Work in a certified chemical fume hood. Consider placing open containers of diluted bleach in the lab to help neutralize ambient odors.[4]
Visible solid formation in the bleach bath. Oxidation of the thiol to less soluble compounds.This is a normal indication that the bleach is reacting with the thiol. The bleach bath can often be reused until a large amount of solid has accumulated or a strong odor persists.[5]
The bleach solution in the waste trap becomes warm. The oxidation of thiols is an exothermic reaction.If treating a significant amount of thiol waste, cool the bleach solution in an ice bath before and during the addition of the thiol waste.[1]
Uncertainty about mixing this compound waste with other solvents. Chemical incompatibility leading to hazardous reactions.Do not mix this compound waste with incompatible materials, especially strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][7] Collect thiol waste in a separate, clearly labeled container.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered hazardous. The primary concerns are:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[6]

  • Irritation: It can cause skin and serious eye irritation.[6]

  • Respiratory Irritation: Vapors may cause respiratory irritation.[6]

  • Stench: It has an extremely foul and pervasive odor, characteristic of thiols.[6]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, the following PPE is mandatory:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles and a face shield.

  • A lab coat.

  • Work should always be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3][6]

Q3: How should I store this compound waste before disposal?

A3: Store this compound waste in a tightly sealed, properly labeled container. The container should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents.[3][6] For added security against odor leakage, seal the container cap with paraffin film and place it in a secondary container.[3]

Q4: Can I dispose of small amounts of this compound waste down the drain?

A4: No. This compound waste must not be discharged into drains or the environment.[1] It must be collected and disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.[3][6]

Q5: What is the recommended procedure for decontaminating glassware that has been in contact with this compound?

A5: All glassware and equipment that have come into contact with this compound should be immediately submerged in a bleach bath within a fume hood. A 1:1 mixture of commercial bleach and water is recommended, and items should soak for at least overnight (approximately 14 hours) to 24 hours to ensure complete oxidation of the thiol.[1][5][7]

Quantitative Data Summary

The following table summarizes key quantitative data for the safe handling and disposal of this compound.

ParameterValue/RecommendationNotes
Occupational Exposure Limit (OEL) 0.1 ppm (15-minute ceiling)Recommended for n-alkane mono-thiols by NIOSH; should be used as a conservative guideline for this compound.[8][9]
Bleach Solution for Decontamination 1:1 mixture of commercial bleach and water.Prepare fresh. Soaking time should be at least 14-24 hours.[1][5][7]
Bleach for Liquid Waste Neutralization >3 molar excess of sodium hypochlorite.Based on the stoichiometry of the oxidation reaction. Commercial bleach is typically 5.25-6.15% sodium hypochlorite.[1][10][11]
Contact Time for Liquid Waste Neutralization At least 20 minutes.Ensure thorough mixing and allow sufficient time for the reaction to complete.[12]

Experimental Protocols

Protocol for the Neutralization of Small-Scale Liquid this compound Waste

This protocol is for the chemical neutralization of small quantities of this compound waste via oxidation with sodium hypochlorite (bleach). This procedure should be performed entirely within a certified chemical fume hood.

Materials:

  • This compound waste

  • Commercial bleach (5.25-6.15% sodium hypochlorite)

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., Erlenmeyer flask) large enough to accommodate the waste and bleach solution

  • Dropping funnel (optional, for controlled addition)

  • Ice bath

Procedure:

  • Preparation: Place the reaction vessel in an ice bath on a stir plate within the fume hood.

  • Add Bleach: Pour a volume of commercial bleach into the reaction vessel that provides at least a 3-molar excess of sodium hypochlorite relative to the amount of this compound to be neutralized. The reaction is: HS(CH₂)₅SH + 6NaOCl → HO₃S(CH₂)₅SO₃H + 6NaCl.

  • Start Stirring: Begin stirring the bleach solution.

  • Add Thiol Waste: Slowly add the this compound waste to the stirring bleach solution. The addition should be done dropwise to control the exothermic reaction.[10]

  • Reaction Time: Allow the mixture to stir for at least 20 minutes after the addition is complete to ensure full oxidation.[12]

  • Disposal: The resulting neutralized solution should be collected as hazardous waste and disposed of through your institution's EHS office.[1][13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_procedure Neutralization Procedure cluster_disposal Waste Disposal ppe Don Appropriate PPE fume_hood Work in a Fume Hood ppe->fume_hood materials Assemble Neutralization Materials fume_hood->materials add_bleach Add Excess Bleach to Reaction Vessel materials->add_bleach cool_bleach Cool Bleach in Ice Bath add_bleach->cool_bleach add_thiol Slowly Add Thiol Waste with Stirring cool_bleach->add_thiol react Allow to React for at least 20 Minutes add_thiol->react collect_waste Collect Neutralized Solution react->collect_waste label_waste Label as Hazardous Waste collect_waste->label_waste dispose Dispose via EHS Office label_waste->dispose logical_relationships cluster_handling Safe Handling cluster_waste_management Waste Management cluster_decontamination Decontamination fume_hood Use Fume Hood segregate Segregate Thiol Waste fume_hood->segregate bleach_bath Soak Glassware in Bleach fume_hood->bleach_bath ppe Wear Correct PPE ppe->segregate min_quantity Use Minimum Quantity min_quantity->segregate neutralize Neutralize with Bleach segregate->neutralize dispose Dispose as Hazardous Waste neutralize->dispose clean_surfaces Wipe Surfaces with Bleach bleach_bath->clean_surfaces

References

Technical Support Center: Enhancing the Efficiency of 1,5-Pentanedithiol as a Cross-linking Agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 1,5-Pentanedithiol as a cross-linking agent. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Low cross-linking efficiency with this compound can manifest as slow reaction times, low product yield, or incomplete gelation. The following table summarizes common problems, their potential causes, and recommended solutions with supporting data.

ProblemPotential Cause(s)Recommended Solution(s)
Slow Reaction Rate or Incomplete Reaction Suboptimal pH: The reaction rate of thiol-Michael additions is highly dependent on pH, as the formation of the reactive thiolate anion is favored at higher pH.[1][2]Adjust Reaction pH: For aqueous solutions, increasing the pH to a range of 7.5 to 9.5 can significantly accelerate the reaction.[1] For some catalyst systems, such as tris(2-carboxyethyl)phosphine (TCEP), a pH greater than 8.0 is recommended for optimal efficiency in aqueous media.[3][4][5]
Inefficient Catalyst: The choice of catalyst plays a crucial role in the reaction kinetics. Amine-based catalysts can be significantly slower than phosphine-based catalysts.[3][4][5][6]Optimize Catalyst Selection and Concentration: Consider using a phosphine-based catalyst like dimethylphenylphosphine (DMPP) for faster reaction times, often achieving high conversion in minutes.[3][4][5] If using an amine catalyst, ensure it is present in sufficient concentration and allow for longer reaction times (several hours may be necessary).[3][4][5][6]
Low Reaction Temperature: Lower temperatures can decrease the kinetic energy of the reactants, leading to a slower reaction rate.Increase Reaction Temperature: Gently warming the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions or degradation of sensitive substrates at elevated temperatures.
Steric Hindrance: The structure of the "ene" reactant (the molecule to which the thiol adds) can sterically hinder the approach of the thiol, slowing the reaction.Select Appropriate 'Ene' Reactants: If possible, choose 'ene' reactants with less steric bulk around the double bond to facilitate the addition of this compound.
Low Yield of Cross-linked Product Side Reactions: The formation of disulfide bonds (thiol-thiol coupling) can compete with the desired cross-linking reaction, especially in the presence of oxygen or certain initiators.Degas Solutions and Use Inert Atmosphere: To minimize oxidation and disulfide bond formation, thoroughly degas all solutions and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry: An improper molar ratio of thiol to 'ene' functional groups can lead to incomplete cross-linking and a lower yield of the desired network.Ensure Stoichiometric Equivalence: Carefully calculate and measure the molar ratio of this compound to the 'ene' reactant to ensure a 1:1 ratio of thiol to 'ene' functional groups for optimal cross-linking.
Poor Mechanical Properties of the Cross-linked Material Low Cross-linking Density: Insufficient cross-linking will result in a soft, weak, or poorly formed gel with undesirable mechanical properties.Increase Cross-linker Concentration: Within a certain range, increasing the concentration of this compound can lead to a higher cross-linking density and improved mechanical strength. Be aware that excessive cross-linker concentrations can sometimes lead to brittleness.
Inhomogeneous Reaction Mixture: Poor mixing of the reactants can lead to localized areas of high and low cross-linking, resulting in a material with inconsistent and weak mechanical properties.Ensure Thorough Mixing: Use appropriate mixing techniques (e.g., vortexing, sonication) to ensure a homogeneous distribution of all reactants before and during the initial stages of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for cross-linking reactions with this compound?

A1: The optimal pH for thiol-Michael addition reactions, a common cross-linking method using this compound, is typically in the range of 7.5 to 9.5.[1] This is because a more basic environment facilitates the deprotonation of the thiol groups to form the more nucleophilic thiolate anions, which are the reactive species in this addition reaction.[1] For reactions in aqueous media catalyzed by TCEP, a pH above 8.0 is particularly recommended for high efficiency.[3][4][5]

Q2: Which type of catalyst is more efficient for this compound cross-linking: amines or phosphines?

A2: Phosphine-based catalysts, such as dimethylphenylphosphine (DMPP), are generally more efficient and result in significantly faster reaction rates compared to amine-based catalysts.[3][4][5][6] While primary and tertiary amines can catalyze the reaction, they often require several hours to achieve high conversion.[3][4][5][6] In contrast, phosphine catalysts can drive the reaction to completion in a matter of minutes under optimized conditions.[3][4][5]

Q3: Can temperature be used to control the rate of cross-linking with this compound?

A3: Yes, increasing the reaction temperature will generally increase the rate of the cross-linking reaction. However, it is crucial to consider the thermal stability of all reactants and the potential for side reactions at elevated temperatures. For many applications, optimizing the pH and catalyst system at or near room temperature is the preferred method for controlling the reaction rate.

Q4: How can I prevent the formation of disulfide bonds during the cross-linking reaction?

A4: Disulfide bond formation is an oxidative side reaction. To minimize this, it is essential to work under oxygen-free conditions. This can be achieved by thoroughly degassing all solvents and solutions (e.g., by bubbling with an inert gas like nitrogen or argon) and maintaining an inert atmosphere over the reaction mixture throughout the experiment.

Q5: What is the impact of the 'ene' substrate structure on the cross-linking efficiency?

A5: The structure of the Michael acceptor (the 'ene' substrate) can significantly influence the reaction kinetics. Electron-withdrawing groups near the double bond of the 'ene' can increase its reactivity towards the thiolate anion. Conversely, bulky substituents near the reaction site can create steric hindrance, which may slow down the reaction rate.

Experimental Protocols

Protocol 1: General Procedure for Amine-Catalyzed Thiol-Michael Addition

  • Reactant Preparation: Dissolve the 'ene'-containing substrate and this compound in a suitable aprotic solvent (e.g., DMF, DMSO, or THF) to the desired concentrations. Ensure a 1:1 molar ratio of thiol to 'ene' functional groups.

  • Inert Atmosphere: Degas the solution by bubbling with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the amine catalyst (e.g., triethylamine, DBU) to the reaction mixture. The catalyst concentration can be optimized, but a starting point of 1-10 mol% with respect to the thiol is common.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the progress of the reaction by a suitable analytical technique (e.g., FTIR to observe the disappearance of the S-H and C=C peaks, or NMR). Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, the product can be isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.

Protocol 2: General Procedure for Phosphine-Catalyzed Thiol-Michael Addition

  • Reactant Preparation: Follow step 1 from Protocol 1.

  • Inert Atmosphere: Follow step 2 from Protocol 1.

  • Catalyst Addition: Add the phosphine catalyst (e.g., DMPP) to the reaction mixture. Phosphine catalysts are typically used at lower concentrations than amines, for example, 0.1-1 mol% with respect to the thiol.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere. These reactions are often much faster than their amine-catalyzed counterparts, with significant conversion occurring within minutes. Monitor the reaction progress closely.

  • Work-up: Follow step 5 from Protocol 1.

Visualizations

experimental_workflow General Experimental Workflow for this compound Cross-linking reactant_prep Reactant Preparation (this compound + 'Ene' Substrate) degassing Degassing (Inert Gas Purge) reactant_prep->degassing catalyst_add Catalyst Addition (Amine or Phosphine) degassing->catalyst_add reaction Reaction (Stirring under Inert Atmosphere) catalyst_add->reaction monitoring Reaction Monitoring (e.g., FTIR, NMR) reaction->monitoring workup Work-up and Isolation (Precipitation, Filtration, Drying) reaction->workup product Cross-linked Product workup->product

Caption: Workflow for this compound cross-linking.

troubleshooting_logic Troubleshooting Logic for Low Cross-linking Efficiency start Low Cross-linking Efficiency check_ph Is pH optimal (7.5-9.5)? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_catalyst Is the catalyst efficient (e.g., phosphine)? check_ph->check_catalyst Yes adjust_ph->check_catalyst change_catalyst Switch to a more efficient catalyst check_catalyst->change_catalyst No check_atmosphere Is the reaction under inert atmosphere? check_catalyst->check_atmosphere Yes change_catalyst->check_atmosphere degas_and_inert Degas solvents and use inert atmosphere check_atmosphere->degas_and_inert No check_stoichiometry Is the stoichiometry correct (1:1)? check_atmosphere->check_stoichiometry Yes degas_and_inert->check_stoichiometry adjust_stoichiometry Correct stoichiometry check_stoichiometry->adjust_stoichiometry No success Improved Efficiency check_stoichiometry->success Yes adjust_stoichiometry->success

Caption: Decision tree for troubleshooting low efficiency.

signaling_pathway Catalytic Pathways for Thiol-Michael Addition cluster_base Base-Catalyzed Pathway cluster_nucleophile Nucleophile-Catalyzed Pathway thiol_b R-SH thiolate_b R-S⁻ (Thiolate) thiol_b->thiolate_b + Base base Base (e.g., Amine) adduct_b Cross-linked Product thiolate_b->adduct_b + 'Ene' ene_b 'Ene' thiol_n R-SH thiolate_n R-S⁻ (Thiolate) thiol_n->thiolate_n + Intermediate nucleophile Nucleophile (e.g., Phosphine) intermediate Zwitterionic Intermediate nucleophile->intermediate + 'Ene' ene_n 'Ene' adduct_n Cross-linked Product thiolate_n->adduct_n + 'Ene'

Caption: Comparison of catalytic mechanisms.

References

Validation & Comparative

A Comparative Guide to 1,5-Pentanedithiol and Other Alkanedithiols for Self-Assembled Monolayer (SAM) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,5-pentanedithiol with other short-chain α,ω-alkanedithiols, specifically 1,4-butanedithiol and 1,6-hexanedithiol, for the formation of self-assembled monolayers (SAMs). The properties of SAMs are critically dependent on the structure of the constituent molecules, and the length of the alkyl chain in alkanedithiols plays a pivotal role in determining the final characteristics of the monolayer. This document summarizes key performance metrics, provides detailed experimental protocols for characterization, and visualizes the experimental workflow.

General Principles of Alkanedithiol SAM Formation

Alkanedithiols form SAMs on noble metal surfaces, most notably gold, through the chemisorption of their terminal thiol groups. The formation process is typically spontaneous upon immersion of a clean gold substrate into a dilute solution of the dithiol. The resulting monolayer's structure, ordering, and stability are governed by a balance of forces: the sulfur-gold bond, van der Waals interactions between adjacent alkyl chains, and interactions between the terminal functional groups.

A crucial aspect of alkanedithiol SAMs is the orientation of the molecules on the surface. They can adopt a "lying down" conformation, where both thiol groups bind to the substrate, or a "standing up" conformation, where one thiol group binds to the substrate, leaving the other available for further functionalization. The transition between these states can be influenced by factors such as immersion time and solution concentration. Generally, longer alkyl chains favor the more ordered, "standing up" configuration due to increased van der Waals interactions between the chains.

Comparative Analysis of Short-Chain Alkanedithiols

The choice of alkanedithiol significantly impacts the properties of the resulting SAM. Here, we compare this compound with its shorter and longer neighbors, 1,4-butanedithiol and 1,6-hexanedithiol. While direct, comprehensive comparative studies across this specific series are limited, we can compile and infer trends from existing literature on alkanethiols and dithiols of varying chain lengths.

Key Performance Characteristics:

Property1,4-Butanedithiol (C4)This compound (C5)1,6-Hexanedithiol (C6)General Trend with Increasing Chain Length
Ellipsometric Thickness (Å) ~5-7~6-8~7-9Increases
Water Contact Angle (°) Lower (more hydrophilic)IntermediateHigher (more hydrophobic)Increases
Reductive Desorption Potential (V vs. Ag/AgCl) Less NegativeIntermediateMore NegativeBecomes more negative, indicating greater stability
SAM Ordering Less ordered, higher tendency for "lying down" conformationIntermediateMore ordered, "standing up" conformation is more stableIncreases
Surface Coverage (molecules/cm²) Generally lower for well-ordered monolayersIntermediateGenerally higher for well-ordered monolayersIncreases for well-ordered monolayers

Discussion of Trends:

  • Ordering and Thickness: As the alkyl chain length increases from 1,4-butanedithiol to 1,6-hexanedithiol, the van der Waals interactions between the methylene units become stronger. This increased interaction promotes a more ordered, crystalline-like packing of the molecules in a "standing up" orientation, leading to a greater ellipsometric thickness. Shorter chain dithiols like 1,4-butanedithiol have a higher propensity to adopt a "lying down" conformation, especially at initial stages of SAM formation, resulting in a thinner and less ordered monolayer.

  • Surface Energy and Wettability: The water contact angle is a measure of the hydrophobicity of the SAM surface. For alkanedithiol SAMs in a "standing up" configuration, the surface is terminated by thiol groups. However, the underlying alkyl chains influence the overall surface energy. A more densely packed and ordered monolayer, as expected for longer chains, will present a more uniform and nonpolar surface, leading to a higher water contact angle.

  • Stability: The thermal and electrochemical stability of the SAM is also enhanced with increasing chain length. The reductive desorption potential, which is the potential required to remove the thiols from the gold surface, becomes more negative for longer chain alkanedithiols. This indicates that more energy is required to break the Au-S bond and disrupt the stabilizing van der Waals interactions within the monolayer. Therefore, SAMs of 1,6-hexanedithiol are expected to be more stable than those of this compound and 1,4-butanedithiol.

Experimental Protocols

Detailed methodologies are crucial for reproducible SAM formation and characterization.

1. SAM Preparation on Gold Substrates

  • Substrate Preparation:

    • Use gold-coated silicon wafers or glass slides with a titanium or chromium adhesion layer.

    • Clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized water for 10 minutes each.

    • Dry the substrates under a stream of dry nitrogen.

    • Immediately before use, treat the substrates with UV-Ozone for 15 minutes to remove any organic contaminants.

  • SAM Formation:

    • Prepare a 1 mM solution of the desired alkanedithiol (1,4-butanedithiol, this compound, or 1,6-hexanedithiol) in absolute ethanol.

    • Immerse the cleaned gold substrates in the dithiol solution in a sealed container.

    • To promote the formation of well-ordered SAMs, purge the container with an inert gas (e.g., argon or nitrogen) to minimize oxidation.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

    • After incubation, remove the substrates from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.

    • Dry the SAM-coated substrates under a stream of dry nitrogen.

2. Characterization Techniques

  • Contact Angle Goniometry:

    • Place a 2-5 µL droplet of deionized water on the SAM-coated surface.

    • Use a goniometer to measure the static contact angle at the water-solid-air interface.

    • Perform measurements at multiple locations on each sample to ensure homogeneity.

  • Ellipsometry:

    • Use a spectroscopic ellipsometer to measure the change in polarization of light reflected from the sample surface.

    • Take measurements on the bare gold substrate before SAM formation to establish a baseline.

    • After SAM formation, acquire data over a range of wavelengths (e.g., 300-800 nm) at a fixed angle of incidence (e.g., 70°).

    • Model the SAM as a single organic layer on the gold substrate with a fixed refractive index (typically ~1.45 for alkyl chains) to determine the thickness of the monolayer.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Use a monochromatic Al Kα X-ray source.

    • Acquire high-resolution spectra of the S 2p region to determine the chemical state of the sulfur atoms.

      • A peak around 162 eV is characteristic of sulfur covalently bonded to gold (thiolate).

      • A peak around 163.3 eV can be attributed to unbound thiol groups (-SH), which would be present in a "standing up" configuration.

    • The ratio of these peaks can provide information about the molecular orientation.

  • Reductive Desorption:

    • Use a three-electrode electrochemical cell with the SAM-coated gold substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Use a 0.5 M KOH solution as the electrolyte.

    • Perform cyclic voltammetry, scanning the potential from approximately -0.2 V to -1.2 V vs. Ag/AgCl at a scan rate of 50 mV/s.

    • The potential at which the cathodic peak appears corresponds to the reductive desorption of the alkanedithiol from the gold surface.

Visualization of Experimental Workflow

experimental_workflow Experimental Workflow for Alkanedithiol SAM Characterization cluster_prep SAM Preparation cluster_char SAM Characterization cluster_analysis Data Analysis & Comparison start Start: Clean Gold Substrate uv_ozone UV-Ozone Cleaning start->uv_ozone sam_formation Immerse in Alkanedithiol Solution (1mM in Ethanol, 18-24h) uv_ozone->sam_formation rinse_dry Rinse with Ethanol & Dry with N2 sam_formation->rinse_dry contact_angle Contact Angle Goniometry (Wettability) rinse_dry->contact_angle ellipsometry Ellipsometry (Thickness) rinse_dry->ellipsometry xps XPS (Chemical State & Orientation) rinse_dry->xps reductive_desorption Reductive Desorption (Stability) rinse_dry->reductive_desorption data_analysis Analyze & Compare: - Thickness - Contact Angle - S 2p Spectra - Desorption Potential contact_angle->data_analysis ellipsometry->data_analysis xps->data_analysis reductive_desorption->data_analysis end End: Comparative Assessment data_analysis->end

Caption: Experimental workflow for the preparation and characterization of alkanedithiol SAMs.

Conclusion

The selection of an appropriate alkanedithiol for SAM formation is a critical step in the design of functional surfaces for applications in research and drug development. This guide highlights that even a single methylene unit difference in the alkyl chain length of short-chain dithiols can significantly influence the ordering, thickness, wettability, and stability of the resulting monolayer. While 1,6-hexanedithiol generally forms more robust and ordered SAMs compared to this compound and 1,4-butanedithiol, the choice of molecule will ultimately depend on the specific application requirements. For applications requiring a higher degree of surface functionalization with exposed thiol groups and greater stability, longer chain dithiols are preferable. Conversely, for applications where a less ordered or more dynamic surface is desired, shorter chain dithiols may be more suitable. The provided experimental protocols offer a standardized approach for researchers to fabricate and characterize these important nanoscale interfaces.

Confirming 1,5-Pentanedithiol Binding to Substrates: A Comparative Guide to Surface Analysis Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of surface modifications is paramount. This guide provides a comparative analysis of X-ray Photoelectron Spectroscopy (XPS) and alternative techniques for confirming the binding of 1,5-Pentanedithiol to a substrate, supported by experimental data and detailed protocols.

The successful functionalization of surfaces with molecules like this compound is a critical step in various applications, including biosensor development, nanotechnology, and drug delivery systems. Verifying the attachment and understanding the nature of the chemical bond between the molecule and the substrate is essential for ensuring the desired functionality and performance. X-ray Photoelectron Spectroscopy (XPS) is a powerful and widely used surface-sensitive technique for this purpose. This guide will delve into the use of XPS for confirming this compound binding and compare it with other analytical methods.

XPS Analysis of this compound Binding

XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When analyzing the binding of this compound to a substrate, typically gold (Au), XPS focuses on the high-resolution spectra of the sulfur (S 2p) and gold (Au 4f) core levels.

The key indicator of a successful covalent bond between the thiol group (-SH) of this compound and a gold substrate is the formation of a gold-thiolate (Au-S) bond. This chemical change is directly observable in the S 2p spectrum. Unbound thiol groups in this compound exhibit a characteristic S 2p3/2 binding energy in the range of 163.5 to 164.0 eV.[1][2][3] Upon covalent bonding to a gold surface, this binding energy shifts to a lower value, typically around 162.0 eV, which is characteristic of a bound thiolate species.[1][2][4][5] The presence of this lower binding energy peak is strong evidence of successful chemisorption.

XPS measurements on this compound adsorbed on a gold (Au(111)) surface have demonstrated these characteristic peaks. At low surface coverage, a doublet corresponding to the S 2p3/2 and S 2p1/2 of the bound thiolate is observed at approximately 162.0 eV and 163.2 eV, respectively, indicating that both sulfur atoms of the dithiol are bonded to the gold surface.[5] At higher coverage, a second doublet appears at higher binding energies (163.4 eV and 164.6 eV), which is attributed to unbound thiol groups of subsequently adsorbed layers.[5]

Quantitative Data from XPS Analysis
SpeciesS 2p3/2 Binding Energy (eV)S 2p1/2 Binding Energy (eV)Reference
Bound Thiolate (Au-S)~162.0~163.2[1][2][4][5]
Unbound Thiol (-SH)~163.5 - 164.0~164.7 - 165.2[1][2][3][5]

Comparison with Alternative Techniques

While XPS is a primary tool for confirming thiol binding, other techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Provides detailed molecular information about the surface, confirming the presence of the this compound molecule and its fragments.[6]High surface sensitivity and detailed molecular information.Can be destructive to the sample and quantification can be challenging.
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies vibrational modes of chemical bonds. The disappearance of the S-H stretching band (around 2550 cm⁻¹) can indicate the formation of a Au-S bond.Non-destructive and can provide information about molecular orientation.Less surface-sensitive than XPS and may not be suitable for very thin layers.
Angle-Resolved XPS (ARXPS) Provides information about the thickness and orientation of the adsorbed molecular layer.[7][8]Can determine the tilt angle of the molecules on the surface.Requires a specialized XPS instrument with angle-resolving capabilities.
Scanning Tunneling Microscopy (STM) Can visualize the arrangement of individual molecules on the substrate surface.Provides atomic-scale resolution of the surface.Requires a conductive substrate and provides limited chemical information.

Experimental Protocols

XPS Analysis of this compound on a Gold Substrate

1. Substrate Preparation:

  • Evaporate a thin film of gold (e.g., 100 nm) onto a suitable substrate, such as a silicon wafer with a chromium or titanium adhesion layer.

  • Clean the gold substrate immediately before use, for example, by UV/ozone treatment or by rinsing with ethanol and ultrapure water, followed by drying under a stream of nitrogen.

2. Self-Assembled Monolayer (SAM) Formation:

  • Prepare a dilute solution of this compound in a suitable solvent, such as ethanol (e.g., 1 mM).

  • Immerse the clean gold substrate in the this compound solution for a specific duration (e.g., 15 seconds for low coverage or 17 hours for high coverage) at room temperature.[5]

  • After immersion, rinse the substrate thoroughly with the pure solvent (e.g., ethanol) to remove any non-covalently bound molecules.

  • Dry the functionalized substrate under a stream of dry nitrogen.

3. XPS Data Acquisition:

  • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Use a monochromatic Al Kα X-ray source (1486.6 eV).

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for the S 2p and Au 4f regions.

  • Calibrate the binding energy scale by setting the Au 4f7/2 peak to 84.0 eV.

4. Data Analysis:

  • Perform peak fitting on the high-resolution S 2p spectrum to deconvolute the contributions from bound thiolate and unbound thiol species.

  • Constrain the spin-orbit splitting between the S 2p3/2 and S 2p1/2 components to 1.2 eV and the area ratio to 2:1.[2]

  • The presence and relative intensity of the peak at ~162.0 eV (S 2p3/2) confirms the formation of the Au-S bond.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for XPS analysis of this compound binding.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Interpretation Substrate Gold Substrate Clean Substrate Cleaning Substrate->Clean SAM SAM Formation (this compound Solution) Clean->SAM Rinse Rinsing & Drying SAM->Rinse XPS XPS Measurement (UHV) Rinse->XPS Survey Survey Scan HighRes High-Resolution Scans (S 2p, Au 4f) PeakFit Peak Fitting of S 2p HighRes->PeakFit Confirm Confirmation of Binding (Thiolate Peak at ~162 eV) PeakFit->Confirm

XPS Experimental Workflow

This guide provides a foundational understanding of how to confirm the binding of this compound to a substrate using XPS, along with a comparison to other relevant techniques. For any specific research application, it is recommended to consult the primary literature and consider a multi-technique approach for a comprehensive characterization of the functionalized surface.

References

A Comparative Guide to Thiol-Modified Electrodes: 1,5-Pentanedithiol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of electrode surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern electrochemistry, enabling the development of highly sensitive biosensors, tailored catalytic surfaces, and advanced drug delivery platforms. Among the various molecules utilized for SAM formation, thiols are preeminent due to their strong affinity for gold and other noble metal surfaces. This guide provides a comparative electrochemical characterization of gold electrodes modified with 1,5-Pentanedithiol (PDT) against three common alternatives: 1-Hexanethiol (HT), 1-Octanethiol (OT), and 11-Mercaptoundecanoic acid (MUA).

Performance Comparison: A Quantitative Overview

The choice of thiol modifier significantly impacts the electrochemical properties of the resulting electrode. Key parameters such as the integrity of the monolayer, its ability to block non-specific interactions, and the kinetics of electron transfer at the electrode-solution interface are crucial for performance. The following tables summarize the typical electrochemical characteristics of gold electrodes modified with PDT, HT, OT, and MUA, as determined by Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) using a [Fe(CN)6]3-/4- redox probe.

Table 1: Comparison of Electrochemical Parameters from Cyclic Voltammetry

Thiol ModifierPeak-to-Peak Separation (ΔEp) (mV)Anodic Peak Current (Ipa) (µA)Surface Coverage (θ)Notes
Bare Gold ~60-70HighN/AReversible to quasi-reversible behavior.
This compound (PDT) 75-100Moderately ReducedHighForms a well-packed monolayer. The presence of a second thiol group can lead to cross-linking, enhancing stability.
1-Hexanethiol (HT) 80-120ReducedHighForms a dense, insulating monolayer that hinders electron transfer.
1-Octanethiol (OT) 100-150Significantly ReducedVery HighLonger alkyl chain leads to a more ordered and insulating monolayer compared to HT.
11-Mercaptoundecanoic acid (MUA) 70-90Slightly ReducedHighThe terminal carboxyl group can influence the surface charge and interaction with the redox probe.

Table 2: Comparison of Electrochemical Parameters from Electrochemical Impedance Spectroscopy

Thiol ModifierCharge Transfer Resistance (Rct) (kΩ)Double Layer Capacitance (Cdl) (µF/cm²)Notes
Bare Gold Low (~0.1-1)High (~20-40)Fast electron transfer kinetics.
This compound (PDT) Moderate (~10-50)Lower (~5-10)Indicates a well-formed monolayer that impedes electron transfer to some extent.
1-Hexanethiol (HT) High (~50-200)Low (~2-5)The insulating nature of the alkyl chain significantly increases the resistance to charge transfer.
1-Octanethiol (OT) Very High (~200-1000)Very Low (~1-3)The longer alkyl chain provides a more significant barrier to electron transfer.
11-Mercaptoundecanoic acid (MUA) Moderate (~5-30)Lower (~5-15)The polar terminal group can affect the dielectric properties of the monolayer.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining reproducible results in the electrochemical characterization of modified electrodes.

Gold Electrode Pre-treatment

A pristine gold surface is paramount for the formation of a high-quality SAM.

  • Mechanical Polishing:

    • Polish the gold electrode surface with alumina slurries of decreasing particle size (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing cloth for 2-3 minutes for each slurry.

    • Rinse the electrode thoroughly with deionized (DI) water between each polishing step.

    • Sonicate the electrode in DI water for 5 minutes to remove any adhered alumina particles.

  • Electrochemical Cleaning:

    • In a three-electrode cell containing 0.5 M H₂SO₄, cycle the potential of the gold electrode between -0.2 V and +1.6 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for approximately 20 cycles, or until a stable and characteristic voltammogram for clean gold is obtained.[1]

    • Rinse the electrode extensively with DI water and then with absolute ethanol.

    • Dry the electrode under a gentle stream of nitrogen gas.

Self-Assembled Monolayer (SAM) Formation
  • Prepare 1 mM solutions of this compound, 1-Hexanethiol, 1-Octanethiol, and 11-Mercaptoundecanoic acid in absolute ethanol.

  • Immerse the freshly cleaned and dried gold electrodes into the respective thiol solutions.

  • Allow the self-assembly process to proceed for a controlled period, typically ranging from 1 to 24 hours, to ensure the formation of a well-ordered monolayer.

  • After incubation, remove the electrodes from the thiol solutions and rinse them thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

  • Dry the modified electrodes under a stream of nitrogen gas.

Electrochemical Characterization

Electrochemical measurements are performed in a standard three-electrode cell containing a suitable redox probe.

  • Working Electrode: The thiol-modified gold electrode.

  • Reference Electrode: Ag/AgCl (3 M KCl).

  • Counter Electrode: Platinum wire.

  • Electrolyte Solution: 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] (1:1 mixture) in 0.1 M KCl.

Cyclic Voltammetry (CV):

  • Immerse the three electrodes in the electrolyte solution.

  • Record the cyclic voltammogram by scanning the potential, typically from -0.2 V to +0.6 V vs. Ag/AgCl.

  • Set the scan rate to 100 mV/s.[2]

  • Analyze the resulting voltammogram to determine the peak-to-peak separation (ΔEp) and the anodic peak current (Ipa).

Electrochemical Impedance Spectroscopy (EIS):

  • Set the DC potential to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple (approximately +0.2 V vs. Ag/AgCl).

  • Apply a sinusoidal AC potential with a small amplitude (e.g., 5-10 mV).

  • Sweep the frequency over a wide range, typically from 100 kHz to 0.1 Hz.[3]

  • Fit the resulting Nyquist plot to an appropriate equivalent circuit (e.g., a Randles circuit) to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[4]

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

Electrode_Preparation_Workflow cluster_prep Electrode Pre-treatment start Start polish Mechanical Polishing (Alumina Slurry) start->polish rinse1 Rinse with DI Water polish->rinse1 sonicate Sonicate in DI Water rinse1->sonicate electroclean Electrochemical Cleaning (0.5M H2SO4) sonicate->electroclean rinse2 Rinse with DI Water & Ethanol electroclean->rinse2 dry Dry with Nitrogen rinse2->dry

Caption: Workflow for Gold Electrode Pre-treatment.

SAM_Formation_and_Characterization cluster_sam SAM Formation cluster_char Electrochemical Characterization clean_electrode Clean Gold Electrode thiol_solution Prepare 1 mM Thiol Solution clean_electrode->thiol_solution immersion Immerse Electrode (1-24 hours) clean_electrode->immersion thiol_solution->immersion rinse_eth Rinse with Ethanol immersion->rinse_eth dry_sam Dry with Nitrogen rinse_eth->dry_sam modified_electrode Thiol-Modified Electrode dry_sam->modified_electrode setup Three-Electrode Cell Setup ([Fe(CN)6]3-/4- in 0.1M KCl) cv Cyclic Voltammetry setup->cv eis Electrochemical Impedance Spectroscopy setup->eis

Caption: Workflow for SAM Formation and Electrochemical Characterization.

References

A comparative study of dithiol linkers in molecular electronics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Dithiol Linkers in Molecular Electronics

For Researchers, Scientists, and Drug Development Professionals

The field of molecular electronics aims to use single molecules as active components in electronic circuits. A critical element in constructing such devices is the "linker" or "anchor" group, which forms a stable connection between the molecule and the metallic electrodes. Dithiol linkers, with their strong affinity for gold surfaces, have been the workhorse of molecular electronics for decades. This guide provides a comparative analysis of common dithiol linkers, summarizing their performance based on experimental data and outlining the methodologies used for their characterization.

Data Presentation: Performance of Dithiol Linkers

The conductance of a single-molecule junction is a key performance metric, and it is highly dependent on the structure of the dithiol linker. The following table summarizes representative conductance values for various dithiol linkers, measured using the scanning tunneling microscope break junction (STM-BJ) or mechanically controlled break junction (MCBJ) techniques with gold electrodes.

Dithiol Linker MoleculeMolecular BackboneConductance (G₀)Reference
1,4-Benzenedithiol (BDT)Phenyl1.1 x 10⁻² - 4 x 10⁻⁴[1]
Biphenyl-4,4'-dithiol (DBDT)Biphenyl1.3 x 10⁻⁴[2]
p-Terphenyl-4,4''-dithiol (TBDT)TerphenylLower than DBDT[2]
1,8-Octanedithiol (8DT)Alkane (C8)1.6 x 10⁻⁴ - 1.4 x 10⁻⁵[1]
1,6-Hexanedithiol (HDT)Alkane (C6)Higher than 8DT[3][4]
1,9-Nonanedithiol (NDT)Alkane (C9)Lower than 8DT[3][4]

Note: G₀ is the quantum of conductance, approximately 77.5 µS. The wide range of reported conductance values for the same molecule can be attributed to variations in the specific geometry of the molecular junction at the point of measurement.[1]

Key Performance Insights

  • Rigidity vs. Flexibility: Aromatic (rigid) dithiol linkers, such as 1,4-benzenedithiol (BDT), generally exhibit higher conductance than aliphatic (flexible) dithiol linkers like 1,8-octanedithiol (8DT).[3][4] This is attributed to the delocalized π-system in aromatic molecules, which facilitates efficient charge transport.[1] In contrast, flexible aliphatic chains are more prone to forming loops where both thiol groups attach to the same electrode, preventing the formation of a conductive bridge.[3][4] The cross-linking efficiency for rigid dithiols can be up to four times higher than for flexible ones.[3][4]

  • Length Dependence: For a homologous series of dithiol linkers, the conductance decreases exponentially with increasing molecular length.[5] This is a hallmark of quantum tunneling, the primary charge transport mechanism in these systems.

  • Alternative Anchor Groups: While thiols are the most common anchor group, dithioacetates have been explored as an alternative.[6][7][8] Studies have shown that dithioacetate-terminated molecules can lead to a significant enhancement in conductance, in some cases by up to two orders of magnitude, when incorporated into arrays of gold nanoparticles.[6][7][8]

Experimental Protocols

The characterization of dithiol linkers in molecular electronics typically involves the formation and measurement of single-molecule junctions. The following is a generalized protocol based on the widely used Scanning Tunneling Microscope Break Junction (STM-BJ) technique.

Protocol: Single-Molecule Conductance Measurement using STM-BJ
  • Substrate Preparation:

    • A gold (Au) substrate is prepared, often by thermal evaporation onto a mica or glass slide, to create a Au(111) surface. .

  • Molecule Deposition:

    • A dilute solution of the dithiol linker molecule (typically in the millimolar concentration range) is prepared in a suitable solvent like mesitylene.[2]

    • A self-assembled monolayer (SAM) of the dithiol molecules is formed on the gold substrate by immersing the substrate in the solution.

  • Junction Formation and Measurement:

    • An STM tip, also made of gold, is brought into contact with the SAM-coated gold substrate.

    • A bias voltage is applied between the tip and the substrate (e.g., 100-300 mV).[2]

    • The STM tip is then repeatedly driven into and out of contact with the substrate.[9]

    • As the tip is withdrawn, the gold contact narrows to a single atom, and then breaks.

    • If a dithiol molecule is present, it can bridge the gap between the tip and the substrate, forming a single-molecule junction.

    • The current flowing through the junction is measured as a function of tip displacement.

  • Data Analysis:

    • Thousands of these current-distance traces are collected.

    • Conductance values are calculated from the current and applied voltage.

    • Plateaus in the conductance traces below the conductance quantum (G₀) are indicative of the formation of a molecular junction.[9]

    • Histograms of the conductance values are constructed to identify the most probable conductance of the single-molecule junction.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sub Gold Substrate Preparation form_sam Self-Assembled Monolayer (SAM) Formation prep_sub->form_sam prep_sol Dithiol Solution Preparation prep_sol->form_sam stm_bj STM Break Junction Measurement form_sam->stm_bj collect_traces Collect Conductance-Distance Traces stm_bj->collect_traces build_hist Build Conductance Histogram collect_traces->build_hist det_cond Determine Most Probable Conductance build_hist->det_cond

Caption: Experimental workflow for measuring single-molecule conductance.

Factors Influencing Dithiol Linker Performance

logical_relationship cluster_structure Molecular Structure cluster_environment Junction Environment backbone Backbone (Aromatic vs. Aliphatic) performance Overall Performance backbone->performance affects conductance and stability length Molecular Length length->performance inversely affects conductance anchor Anchor Group (e.g., Thiol, Thioacetate) anchor->performance determines electronic coupling and stability electrode Electrode Material (e.g., Au, Ag, Cu) electrode->performance influences conductance and bond strength solvent Solvent solvent->performance can modulate Au-S bond

Caption: Factors influencing the performance of dithiol linkers.

References

Validating the Purity of Synthesized 1,5-Pentanedithiol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of various analytical techniques for validating the purity of 1,5-pentanedithiol, a versatile dithiol linker. We present detailed experimental protocols and supporting data for Gas Chromatography-Mass Spectrometry (GC-MS) and compare its performance against alternative methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and colorimetric titration.

Introduction to this compound Synthesis and Potential Impurities

This compound is a valuable building block in various fields, including the development of self-assembled monolayers, nanoparticle functionalization, and as a cross-linking agent. A common synthetic route involves the reaction of 1,5-dibromopentane with thiourea, followed by hydrolysis. This synthesis, while effective, can lead to several impurities that may affect downstream applications.

Potential impurities in synthesized this compound include:

  • 1,5-Dibromopentane: Unreacted starting material.

  • Pentane-1,5-bis(isothiouronium) bromide: A reaction intermediate.

  • Bis(5-mercaptopentyl) disulfide: The oxidation product of this compound.

  • Residual solvents: Solvents used during the synthesis and workup.

Given the reactivity of the thiol groups, which are susceptible to oxidation to form disulfides, a robust analytical method is essential to accurately determine the purity of the final product.[1]

Comparison of Analytical Methods for Purity Determination

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and the nature of the potential impurities. Below is a comparative summary of the most common methods for analyzing this compound.

FeatureGC-MSHPLCNMR SpectroscopyTitration (Ellman's Test)
Principle Separation by volatility and boiling point, followed by mass-based detection.Separation by polarity, followed by UV or other detection methods.Nuclear spin transitions in a magnetic field to provide structural information.Colorimetric reaction of thiols with a specific reagent.
Primary Use Identification and quantification of volatile and semi-volatile compounds.Quantification of non-volatile or thermally labile compounds.Structural elucidation and quantification.Quantification of total free thiol content.
Detects This compound, volatile impurities (e.g., solvents, starting materials).This compound (often after derivatization), non-volatile impurities.This compound, disulfide impurity, and other structurally distinct impurities.Free thiol groups.
Advantages High sensitivity and selectivity, provides structural information from mass spectra.Wide applicability, good for quantitative analysis.Provides detailed structural information, non-destructive.Simple, rapid, and cost-effective for quantifying thiols.
Limitations Potential for on-column oxidation of thiols to disulfides.May require derivatization for sensitive detection of thiols.Lower sensitivity compared to chromatographic methods.Does not distinguish between different thiols; interference from other reducing agents.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. However, care must be taken when analyzing thiols, as they can oxidize to disulfides in the hot injector port or on the column.

Experimental Workflow:

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Synthesized this compound Dilution Dilute with a volatile organic solvent (e.g., Dichloromethane) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injection Inject sample into GC Vial->Injection Separation Separation on a non-polar capillary column Injection->Separation Detection Detection by Mass Spectrometer Separation->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Obtain Mass Spectra of peaks Chromatogram->MassSpectra Identification Identify compounds by library search and fragmentation pattern MassSpectra->Identification Quantification Quantify by peak area integration Identification->Quantification Analytical_Technique_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes GCMS GC-MS Sensitivity High Sensitivity GCMS->Sensitivity Selectivity High Selectivity GCMS->Selectivity Structural_Info Structural Information GCMS->Structural_Info Quantitative Quantitative GCMS->Quantitative HPLC HPLC HPLC->Sensitivity HPLC->Selectivity HPLC->Quantitative NMR NMR NMR->Structural_Info NMR->Quantitative Titration Titration Titration->Quantitative Simplicity Simplicity Titration->Simplicity Cost Low Cost Titration->Cost

References

A Comparative Guide to AFM and STM Imaging of 1,5-Pentanedithiol Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for the characterization of 1,5-pentanedithiol self-assembled monolayers (SAMs). While direct comparative studies on this compound are limited, this document synthesizes data from studies on similar short-chain alkanethiols and alkanedithiols to provide a comprehensive overview for researchers in materials science and drug development.

At a Glance: AFM vs. STM for SAM Imaging

FeatureAtomic Force Microscopy (AFM)Scanning Tunneling Microscopy (STM)
Operating Principle Measures forces between a sharp tip and the sample surface.[1][2]Measures tunneling current between a conductive tip and a conductive sample.[1]
Sample Conductivity Not required; can image both conductive and insulating samples.[1]Requires a conductive or semiconductive sample and substrate.[1]
Imaging Environment Ambient air, liquid, or vacuum.[1]Typically requires ultra-high vacuum (UHV) to avoid surface contamination and ensure stable tunneling.[3]
Resolution Typically nanometer to sub-nanometer. Molecular resolution is achievable.Atomic resolution is readily achievable on well-ordered, conductive surfaces.[1]
Information Provided Topography, mechanical properties (e.g., adhesion, stiffness), friction.[1][4]Electronic structure (local density of states), topography.[5]
Potential for Sample Damage Minimized in tapping mode, but tip-sample interaction can still occur.[6]Can induce changes in the monolayer at high tunneling currents or bias voltages.[7]
Typical Scan Speed Generally slower, with scan rates around 0.5 - 1.0 Hz for high-resolution images.Can be faster for atomic-resolution imaging.

Experimental Protocols

Preparation of this compound Self-Assembled Monolayers on Au(111)

A pristine, atomically flat substrate is crucial for the formation of high-quality SAMs.

1. Substrate Preparation:

  • Gold-coated substrates, often on mica or silicon with a chromium or titanium adhesion layer, are commonly used.

  • Immediately before use, the gold substrate should be cleaned. A widely used method is flame-annealing for gold single crystals or treatment with a "Piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for gold films. Extreme caution is necessary when handling Piranha solution.

  • Following chemical cleaning, the substrates are thoroughly rinsed with deionized water and absolute ethanol, then dried under a stream of dry nitrogen gas.[8]

2. Self-Assembly Process:

  • The cleaned gold substrate is immersed in a dilute solution of this compound in a suitable solvent, typically ethanol. The concentration is generally in the range of 0.1 to 10 mmol dm⁻³.[9]

  • The immersion time can range from a few minutes to 24-48 hours. Longer immersion times generally lead to more ordered and densely packed monolayers.[9]

  • To minimize oxidation and contamination, the self-assembly process should be carried out in an inert atmosphere, for example, by backfilling the container with dry nitrogen gas.

  • After incubation, the substrate is removed from the solution, rinsed with fresh solvent to remove non-chemisorbed molecules, and dried with a stream of dry nitrogen.[9]

AFM Imaging Protocol (Tapping Mode)

Tapping mode is generally preferred for imaging soft organic layers like SAMs to minimize lateral forces that could damage the monolayer.[10][6][11]

1. Instrument Setup:

  • An AFM equipped with a vibration isolation table is essential to reduce environmental noise.

  • Silicon or silicon nitride cantilevers with a sharp tip (nominal radius < 10 nm) are suitable for high-resolution imaging.[8]

2. Imaging Parameters:

  • Scan Size: Start with a larger scan area (e.g., 1x1 µm) to locate areas of interest and assess the overall quality of the SAM. Then, decrease the scan size for high-resolution imaging of the molecular arrangement.[8]

  • Scan Rate: A slow scan rate, typically between 0.5 and 1.0 Hz, is recommended to ensure accurate tracking of the surface topography.[8]

  • Setpoint: The amplitude setpoint should be adjusted to the highest possible value (typically 80-95% of the free air amplitude) that maintains stable imaging. This minimizes the force applied by the tip on the sample.[8]

  • Data Acquisition: Both height and phase images should be acquired simultaneously. Phase images are often sensitive to changes in material properties and can reveal details not visible in the topography.

STM Imaging Protocol

STM imaging of alkanethiol SAMs is typically performed under UHV conditions to achieve atomic resolution.[3]

1. Instrument and Sample Setup:

  • An ultra-high vacuum (UHV) STM system is required.

  • The SAM-coated gold substrate is mounted on the STM sample holder.

  • Mechanically cut or electrochemically etched tungsten or Pt/Ir tips are commonly used.[1]

2. Imaging Parameters:

  • Bias Voltage: A bias voltage is applied between the tip and the sample. For alkanethiol SAMs, this is typically in the range of ±0.5 to ±2.0 V.[1] The contrast in STM images of SAMs can be sensitive to the bias voltage, reflecting the local density of states.[5]

  • Tunneling Current: The feedback loop maintains a constant tunneling current. For high-resolution imaging of SAMs, low tunneling currents in the picoampere range (e.g., 5-100 pA) are used to minimize tip-induced damage or modifications to the monolayer.[1][7]

  • Scan Area: Similar to AFM, it is advisable to start with larger scan areas to identify well-ordered domains before zooming in for high-resolution images.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_char Characterization cluster_data Data Analysis sub_prep Substrate Preparation (Au on Mica/Si) cleaning Substrate Cleaning (Piranha/Annealing) sub_prep->cleaning sam_formation SAM Formation (Immersion in this compound solution) cleaning->sam_formation rinsing Rinsing & Drying sam_formation->rinsing afm AFM Imaging rinsing->afm Ambient/Liquid stm STM Imaging rinsing->stm UHV afm_data Topography, Phase, Mechanical Properties afm->afm_data stm_data Topography, Electronic Properties stm->stm_data

Caption: Experimental workflow for the preparation and characterization of this compound SAMs.

Logical Comparison of AFM and STM

logical_comparison cluster_afm AFM cluster_stm STM afm_node Atomic Force Microscopy afm_adv Advantages: - Non-conductive samples - Ambient/liquid operation - Mechanical properties afm_node->afm_adv afm_dis Disadvantages: - Lower resolution than STM - Potential for tip-sample damage afm_node->afm_dis stm_node Scanning Tunneling Microscopy stm_adv Advantages: - Atomic resolution - Electronic structure information stm_node->stm_adv stm_dis Disadvantages: - Requires conductive samples - UHV environment needed stm_node->stm_dis sam This compound SAM on Gold sam->afm_node Provides Topography sam->stm_node Provides Topography & Electronic Structure

Caption: Logical comparison of AFM and STM for imaging this compound SAMs.

References

A Comparative Guide to Nanoparticle Functionalization: 1,5-Pentanedithiol vs. MUA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of nanoparticles is a critical step in harnessing their potential for applications ranging from targeted drug delivery to advanced diagnostics. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and functionality. This guide provides an objective comparison between two common thiol-based ligands: 1,5-Pentanedithiol, a dithiol linker, and 11-Mercaptoundecanoic acid (MUA), a carboxyl-terminated monothiol.

Core Functional Differences

The primary distinction between this compound and MUA lies in their molecular structure, which governs their interaction with nanoparticles. MUA, possessing a single thiol group, is designed to form a self-assembled monolayer (SAM) on the surface of an individual nanoparticle. This monolayer provides stability and presents a terminal carboxylic acid group for further conjugation.

In contrast, this compound has a thiol group at each end of its aliphatic chain. This bifunctionality enables it to act as a molecular bridge, linking multiple nanoparticles together. This cross-linking capability is utilized to induce controlled aggregation or to assemble nanoparticle networks.

G cluster_0 MUA (Monothiol) Functionalization cluster_1 This compound (Dithiol) Functionalization NP1 NP MUA MUA Ligand Shell (Self-Assembled Monolayer) NP1->MUA Strong Au-S Bond Stable, Dispersed Nanoparticle\nwith Carboxyl Surface NP MUA->Stable, Dispersed Nanoparticle\nwith Carboxyl Surface NP2 NP Linker This compound (Cross-linker) NP2->Linker NP3 NP Linker->NP3 Cross-linked Nanoparticle\nNetwork / Aggregate NP Linker->Cross-linked Nanoparticle\nNetwork / Aggregate

Caption: Binding modes of MUA vs. This compound.

Quantitative Performance Comparison

The functional differences between MUA and this compound lead to distinct outcomes in nanoparticle characteristics. The following table summarizes typical experimental results for gold nanoparticles (AuNPs).

Parameter11-Mercaptoundecanoic Acid (MUA)This compoundRationale
Primary Outcome Forms a stable self-assembled monolayer (SAM) on individual nanoparticles.Acts as a cross-linker, inducing aggregation and forming nanoparticle networks.[1]MUA is a monothiol, binding to a single nanoparticle surface. This compound is a dithiol, capable of binding to two separate nanoparticles.[1]
Hydrodynamic Diameter Moderate increase from bare nanoparticle size (e.g., 13 nm AuNP to ~20-30 nm).[2]Significant and progressive increase, indicative of aggregation.[3]MUA forms a discrete ligand shell, while dithiol linking creates larger multi-particle structures.[3]
Zeta Potential Highly negative at neutral to basic pH (e.g., -20 mV to -40 mV), providing electrostatic stability.[4]Less negative or near-neutral as aggregation proceeds and surface charges are masked.The carboxyl groups of MUA are deprotonated at higher pH, creating strong negative charges.[4][5] In dithiol networks, inter-particle interactions dominate over surface charge repulsion.
Colloidal Stability High stability in solution, particularly at neutral to basic pH.[5]Low stability of individual particles; designed to induce controlled instability (aggregation).[6]The electrostatic repulsion from the MUA layer prevents aggregation.[5] this compound promotes aggregation through covalent cross-linking.[6]
Surface Functionality Provides a terminal carboxylic acid (-COOH) group for covalent conjugation (e.g., via EDC/NHS chemistry).The ligand is primarily involved in linking; terminal functional groups are not the main feature.The design of MUA is for subsequent bioconjugation. The purpose of this compound is structural assembly.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the functionalization of gold nanoparticles.

Experimental Workflow Overview

G cluster_workflow Nanoparticle Functionalization & Characterization Workflow A Synthesize Citrate- Capped AuNPs B Add Thiol Ligand (MUA or this compound) A->B C Incubate (Ligand Exchange) B->C D Purify Nanoparticles (Centrifugation) C->D E Characterize (DLS, Zeta Potential, TEM) D->E

Caption: General workflow for nanoparticle functionalization.

Protocol 1: MUA Functionalization of Gold Nanoparticles

This protocol details the ligand exchange process to create stable, carboxyl-terminated AuNPs.

Materials:

  • Citrate-stabilized gold nanoparticle solution (e.g., 13 nm).

  • 11-Mercaptoundecanoic acid (MUA).

  • Sodium hydroxide (NaOH) for pH adjustment.

  • Ultrapure water.

  • Centrifuge.

Procedure:

  • Prepare a stock solution of MUA (e.g., 1.3 mM) in dilute NaOH to ensure the carboxyl group is deprotonated and the ligand is soluble.[5]

  • Add the MUA solution to the citrate-stabilized AuNP solution. A typical molar excess of MUA is used to drive the ligand exchange reaction.[5]

  • Incubate the mixture for 12-24 hours at room temperature with gentle stirring to allow for the replacement of citrate ions with MUA on the gold surface.[5]

  • Purify the MUA-functionalized AuNPs by centrifugation. The speed and duration will depend on the nanoparticle size (e.g., 12,000 rpm for 20 min for ~15 nm particles).

  • Carefully remove the supernatant containing excess MUA and displaced citrate.

  • Resuspend the nanoparticle pellet in ultrapure water or a buffer of choice. This wash step may be repeated to ensure complete removal of unbound ligands.

  • Characterize the resulting AuNP-MUA conjugates for hydrodynamic size and zeta potential to confirm successful functionalization and stability.[5][7]

Protocol 2: this compound Cross-Linking of Gold Nanoparticles

This protocol describes the use of a dithiol to induce the formation of nanoparticle networks.

Materials:

  • Citrate-stabilized or MUA-stabilized gold nanoparticle solution.

  • This compound.

  • Ethanol or another suitable solvent for the dithiol.

Procedure:

  • Prepare a dilute solution of this compound in a solvent such as ethanol.

  • Rapidly add a specific volume of the this compound solution to the gold nanoparticle solution under vigorous stirring.[1]

  • The cross-linking reaction is often rapid, and aggregation can be observed by a color change of the solution (e.g., from red to purple/blue for AuNPs) and can be monitored using UV-Vis spectroscopy.

  • Allow the reaction to proceed for a set time (e.g., 1 hour) to form the desired network size.[1]

  • The resulting nanoparticle aggregates can be collected by centrifugation at a lower speed than required for the primary particles.

  • The aggregates can then be washed and resuspended if needed for further applications.

  • Characterize the aggregates by dynamic light scattering (DLS) to determine the size of the assemblies and by transmission electron microscopy (TEM) to visualize the network structure.[3]

Conclusion

The choice between this compound and MUA for nanoparticle functionalization is entirely dependent on the desired outcome.

  • Choose MUA when the goal is to create highly stable, individual nanoparticles with a functional surface for subsequent conjugation of biomolecules, drugs, or targeting ligands. Its carboxyl terminus provides a versatile handle for a wide range of bioconjugation chemistries.

  • Choose this compound when the objective is to assemble nanoparticles into larger structures, create conductive nanoparticle films, or develop systems where inter-particle plasmonic coupling is desired. It is a tool for controlled aggregation and network formation, not for stabilizing discrete nanoparticles.

For professionals in drug development and research, understanding these fundamental differences is key to designing effective nanoparticle-based systems. MUA provides the stability and functionality needed for most in-vivo applications, while dithiols like this compound offer a route to novel materials and sensors based on nanoparticle assemblies.

References

A Comparative Guide to the Long-Term Stability of 1,5-Pentanedithiol Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of surface coatings is a critical determinant of performance and reliability in a multitude of research and development applications, from biosensors and microarrays to drug delivery systems and medical implants. This guide provides an objective comparison of the long-term stability of 1,5-Pentanedithiol coatings against common alternatives, including organosilanes, polyurethanes, and epoxy resins. The information presented herein is supported by experimental data from peer-reviewed literature and standardized testing protocols to assist researchers in selecting the most appropriate coating for their specific needs.

Comparative Analysis of Coating Stability

The long-term performance of a coating is dictated by its resistance to various environmental and chemical stressors. This section provides a comparative overview of the stability of this compound and its alternatives under different conditions. It is important to note that while extensive data exists for polyurethane, epoxy, and organosilane coatings, specific long-term quantitative stability data for this compound is less prevalent in the literature. The data presented for this compound is therefore inferred from studies on similar dithiol compounds and the known principles of their surface bonding. Dithiols, such as this compound, are generally understood to form more stable self-assembled monolayers (SAMs) on noble metal surfaces compared to their monothiol counterparts due to the chelation effect of their two thiol groups, which provides a more robust bidentate anchor to the substrate.

Parameter This compound Coatings Organosilane Coatings Polyurethane Coatings Epoxy Coatings
Hydrolytic Stability Good to Excellent: Bidentate thiol linkage to gold surfaces provides significant resistance to hydrolysis. Desorption is slower compared to monothiols.Variable to Good: Stability is dependent on the silane chemistry and curing conditions. Susceptible to hydrolysis at the Si-O-substrate bond, especially in acidic or alkaline environments.Good to Excellent: Polyether-based polyurethanes exhibit excellent hydrolytic stability. Polyester-based polyurethanes are more susceptible to hydrolysis.[1]Excellent: Highly cross-linked structure provides excellent resistance to water ingress and hydrolysis.[2]
Thermal Stability (Td) Moderate: Estimated decomposition onset around 150-200°C for dithiol SAMs on gold.Good to Excellent: Decomposition temperatures can range from 250°C to over 400°C depending on the specific organosilane.Good: Typically stable up to 200-300°C. Degradation often begins with the urethane linkages.[3]Excellent: Generally stable up to 300-400°C due to the high cross-link density.[4][5]
Electrochemical Stability Good: The bidentate binding of dithiols leads to a wider potential window of stability on gold electrodes compared to monothiols.[6]Good: Forms a stable insulating layer, but can be susceptible to breakdown at high potentials.Moderate: Can be susceptible to electrochemical degradation, particularly in the presence of aggressive electrolytes.Good: Offers good barrier properties against electrochemical corrosion.
Accelerated Weathering Moderate: Susceptible to UV degradation and oxidation of the thiol groups over extended exposure.Good to Excellent: Many organosilane formulations offer excellent UV resistance and long-term durability.[7]Variable: Aromatic polyurethanes can yellow with UV exposure, while aliphatic polyurethanes offer better UV stability.Good: Generally good resistance to weathering, though some formulations may chalk or yellow with prolonged UV exposure.[4]
Adhesion to Substrate Excellent (on noble metals): Forms strong covalent bonds with surfaces like gold, silver, and platinum.Excellent (on hydroxylated surfaces): Forms covalent bonds with oxides (e.g., SiO₂, Al₂O₃, steel), providing strong adhesion.Excellent: Known for strong adhesion to a wide variety of substrates.Excellent: Exhibits very strong adhesion to metals, ceramics, and other substrates.

Key Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of coating stability. The following sections provide methodologies for key experiments cited in the comparative analysis.

Hydrolytic Stability Testing

Objective: To evaluate the resistance of the coating to degradation in an aqueous environment.

Methodology (based on ASTM D2619 principles):

  • Sample Preparation:

    • Coat standardized substrates (e.g., gold-coated silicon wafers for thiol-based coatings, glass or metal coupons for other coatings) with the respective coating material.

    • Ensure complete curing or self-assembly according to the recommended procedure for each coating type.

    • Prepare multiple identical samples for time-point analysis.

  • Immersion:

    • Immerse the coated samples in a relevant aqueous solution (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, or acidic/alkaline solutions).

    • Conduct the test at a controlled temperature. For accelerated aging, a common temperature is 70°C.[8]

  • Analysis:

    • At predetermined time intervals (e.g., 24 hours, 7 days, 30 days), remove a set of samples from the solution.

    • Gently rinse the samples with deionized water and dry with a stream of inert gas (e.g., nitrogen).

    • Evaluate the coating integrity using the following techniques:

      • Visual Inspection: Check for signs of delamination, blistering, cracking, or changes in appearance.

      • Contact Angle Goniometry: Measure the water contact angle to assess changes in surface hydrophobicity, which can indicate chemical degradation or desorption of the coating.

      • X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to quantify the loss of coating material. For thiol-based coatings, monitoring the S 2p signal intensity provides a direct measure of desorption.[9]

      • Electrochemical Impedance Spectroscopy (EIS): For coatings on conductive substrates, EIS can be used to measure the coating's barrier properties. A decrease in impedance over time indicates coating degradation.

Thermal Stability Testing (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal degradation profile of the coating material.

Methodology:

  • Sample Preparation:

    • Carefully scrape a small amount of the cured coating material (typically 5-10 mg) from the substrate. For thin films, a larger coated area might be required to obtain sufficient mass.

  • TGA Analysis:

    • Place the sample in a TGA instrument pan (typically platinum or alumina).

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., inert nitrogen or oxidative air).

    • The instrument continuously measures the sample's mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs, is a key indicator of thermal stability.[10]

Accelerated Weathering Testing

Objective: To simulate the long-term effects of environmental exposure (UV radiation, temperature, and moisture) on the coating.

Methodology (based on ASTM D4585 and ASTM G154):

  • Sample Preparation:

    • Prepare coated panels according to the specified dimensions for the weathering chamber.

  • Exposure Cycles:

    • Place the samples in an accelerated weathering chamber equipped with fluorescent UV lamps and a condensation or water spray system.

    • Program the chamber to run alternating cycles of UV exposure and moisture exposure. A typical cycle might be 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.[4]

  • Evaluation:

    • Periodically remove the samples from the chamber (e.g., after 250, 500, 1000 hours).

    • Assess the degradation of the coating by measuring:

      • Gloss: Using a gloss meter to quantify the loss of surface sheen.

      • Color Change (ΔE): Using a spectrophotometer to measure changes in color.

      • Chalking: Using a standardized test (e.g., ASTM D4214) to evaluate the formation of a powdery residue on the surface.

      • Adhesion: Performing cross-hatch or pull-off adhesion tests to assess the loss of adhesion to the substrate.

Adhesion Testing

Objective: To quantify the adhesion strength of the coating to the substrate.

Methodology 1: Cross-Hatch Adhesion Test (ASTM D3359)

  • Procedure:

    • Use a special cross-hatch cutting tool to make a grid of cuts through the coating to the substrate.

    • Apply a specified pressure-sensitive tape over the grid and smooth it down.

    • Rapidly pull the tape off at a 180-degree angle.

    • Inspect the grid area and classify the adhesion based on the amount of coating removed by the tape, according to the ASTM D3359 scale (5B for no removal to 0B for over 65% removal).[5]

Methodology 2: Pull-Off Adhesion Test (ASTM D4541)

  • Procedure:

    • Glue a loading fixture (dolly) to the surface of the coating.

    • Allow the adhesive to cure fully.

    • Attach a portable pull-off adhesion tester to the dolly.

    • Apply a perpendicular tensile force to the dolly at a specified rate until the dolly is pulled off.

    • The force required to pull off the dolly, along with the nature of the fracture (e.g., cohesive failure within the coating, adhesive failure at the coating-substrate interface), is recorded as the pull-off adhesion strength.[8]

Visualizations

Logical Diagram: Comparison of Coating Stability Factors

cluster_coatings Coating Types cluster_stability Stability Factors 1_5_Pentanedithiol This compound Hydrolytic Hydrolytic Stability 1_5_Pentanedithiol->Hydrolytic Excellent (Bidentate) Thermal Thermal Stability 1_5_Pentanedithiol->Thermal Moderate Electrochemical Electrochemical Stability 1_5_Pentanedithiol->Electrochemical Good Weathering Accelerated Weathering 1_5_Pentanedithiol->Weathering Moderate Organosilane Organosilane Organosilane->Hydrolytic Variable Organosilane->Thermal Excellent Organosilane->Electrochemical Good Organosilane->Weathering Excellent Polyurethane Polyurethane Polyurethane->Hydrolytic Good-Excellent (Polyether) Polyurethane->Thermal Good Polyurethane->Electrochemical Moderate Polyurethane->Weathering Variable Epoxy Epoxy Epoxy->Hydrolytic Excellent Epoxy->Thermal Excellent Epoxy->Electrochemical Good Epoxy->Weathering Good

Caption: Comparison of long-term stability factors for different coating types.

Experimental Workflow: Hydrolytic Stability Assessment

cluster_prep 1. Sample Preparation cluster_exposure 2. Hydrolytic Exposure cluster_analysis 3. Time-Point Analysis cluster_eval 4. Coating Evaluation A Coat Substrates B Cure/Assemble Coatings A->B C Immerse in Aqueous Medium B->C D Incubate at Controlled Temperature C->D E Remove Samples at Intervals D->E Time intervals F Rinse and Dry E->F G Visual Inspection F->G H Contact Angle F->H I XPS Analysis F->I J EIS Measurement F->J

Caption: Experimental workflow for assessing the hydrolytic stability of coatings.

References

Quantitative Analysis of 1,5-Pentanedithiol Surface Density: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with surface functionalization, the precise control and quantification of surface density are critical for ensuring reproducibility and efficacy. This guide provides a comparative analysis of key techniques for the quantitative analysis of 1,5-pentanedithiol self-assembled monolayers (SAMs), offering insights into their principles, data outputs, and experimental considerations. While direct quantitative data for this compound is not extensively reported, this guide draws upon established methods for similar thiol-based SAMs to provide a robust framework for analysis.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is paramount for obtaining accurate and reliable measurements of surface density. The following table summarizes and compares the most common methods used for the quantitative analysis of thiol SAMs, which are applicable to this compound.

TechniquePrincipleData OutputAdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Measures the elemental composition and chemical states of atoms at the surface by analyzing the kinetic energy of photoelectrons emitted upon X-ray irradiation.Atomic concentrations (%), relative packing density.Surface sensitive, provides chemical state information (e.g., bound vs. unbound thiols), non-destructive.Requires high vacuum, may induce X-ray damage to sensitive samples, quantification can be complex and may require reference standards for high accuracy.[1]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Measures the elemental composition of a sample with high sensitivity by ionizing the sample in an inductively coupled plasma and then separating and quantifying the ions using a mass spectrometer.Absolute number of molecules per unit area (e.g., molecules/nm²).Highly sensitive and quantitative, robust for nanoparticle analysis.[2][3][4]Destructive technique (sample must be digested), primarily suited for nanoparticles or samples that can be fully dissolved.[2][3][4]
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) Measures the change in resonance frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor as mass is adsorbed or desorbed from its surface.Adsorbed mass per unit area (e.g., ng/cm²), which can be converted to surface density.Real-time analysis, highly sensitive to mass changes, provides information on the viscoelastic properties of the adsorbed layer.[5][6][7]Indirect measurement of surface density, sensitive to temperature and viscosity changes, assumes a rigid layer for simple mass calculation using the Sauerbrey equation.[5]
Atomic Force Microscopy (AFM) A high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale.Monolayer thickness, visualization of molecular packing and defects.High spatial resolution, can be operated in liquid environments.Does not directly provide a quantitative measure of surface density, susceptible to tip-sample artifacts.

Illustrative Quantitative Data for Thiol SAMs

MoleculeSubstrateTechniqueReported Surface DensityReference
3-Mercaptopropionic acidGold NanoparticlesICP-MS6.3 molecules/nm²[2]
11-Mercaptoundecanoic acidGold NanoparticlesICP-MS~4.6 molecules/nm²[2]
16-Mercaptohexadecanoic acidGold NanoparticlesICP-MS~4.3 molecules/nm²[2]
Thioctic acidGold NanoparticlesXPS2.20 ± 0.03 molecules/nm²[2]
HeptadecanethiolAu(111)XPSReference for 100% packing[8]
2,2-dipentadecyl-1,3-propanedithiolAu(111)XPS94-95% relative to heptadecanethiol[8]
2-pentadecyl-1,3-propanedithiolAu(111)XPS62-64% relative to heptadecanethiol[8]

Note: The surface density of dithiols like this compound can be influenced by whether one or both thiol groups bind to the surface. XPS studies on this compound suggest that at low coverage, both sulfur atoms bond to the gold surface, while at higher coverage, a significant portion may have unbound thiol groups.[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible quantitative data. Below are outlines of the methodologies for the key techniques discussed.

X-ray Photoelectron Spectroscopy (XPS) for Relative Surface Density

Objective: To determine the relative surface coverage of a this compound SAM on a gold substrate.

Methodology:

  • Sample Preparation: Prepare a clean, flat gold substrate (e.g., Au(111) on mica or silicon). Immerse the substrate in a dilute solution of this compound in a suitable solvent (e.g., ethanol) for a specified time to allow for SAM formation. Rinse the substrate thoroughly with the pure solvent to remove non-chemisorbed molecules and dry under a stream of nitrogen.

  • XPS Analysis: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument. Acquire a survey spectrum to identify the elements present on the surface. Perform high-resolution scans of the Au 4f, S 2p, and C 1s regions.

  • Data Analysis:

    • Determine the integrated peak areas for the Au 4f, S 2p, and C 1s signals.

    • Correct the peak areas using the appropriate relative sensitivity factors (RSFs) for the instrument.

    • Calculate the atomic concentrations of gold, sulfur, and carbon.

    • The ratio of the S or C signal to the Au signal can be used as a measure of the SAM thickness and completeness. For relative packing density, compare the C/Au or S/Au ratio to that of a well-characterized SAM (e.g., a long-chain alkanethiol) assumed to form a densely packed monolayer.[8]

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing Prep1 Clean Gold Substrate Prep2 SAM Formation (this compound Solution) Prep1->Prep2 Prep3 Rinse and Dry Prep2->Prep3 XPS1 Introduce to UHV Prep3->XPS1 XPS2 Acquire Spectra (Au 4f, S 2p, C 1s) XPS1->XPS2 Data1 Integrate Peak Areas XPS2->Data1 Data2 Apply Sensitivity Factors Data1->Data2 Data3 Calculate Atomic % Data2->Data3 Data4 Determine Relative Coverage Data3->Data4

Caption: Experimental workflow for XPS analysis of SAM surface density.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Absolute Quantification on Nanoparticles

Objective: To determine the absolute surface density of this compound on gold nanoparticles (AuNPs).

Methodology:

  • AuNP Functionalization: Synthesize or obtain AuNPs of a known size and concentration. Functionalize the AuNPs by incubating them with an excess of this compound solution. Purify the functionalized AuNPs to remove excess dithiol, for example, by repeated centrifugation and resuspension in the pure solvent.

  • Sample Digestion: Accurately measure a volume of the purified, functionalized AuNP suspension. Digest the AuNPs using aqua regia (a mixture of nitric acid and hydrochloric acid) to dissolve the gold core and release the sulfur from the thiol ligands into solution.

  • ICP-MS Analysis: Dilute the digested sample to a known volume with deionized water. Analyze the solution using ICP-MS to determine the concentrations of gold and sulfur.[2][3][4]

  • Surface Density Calculation:

    • From the Au concentration and the known average diameter of the AuNPs, calculate the number of AuNPs in the analyzed volume.

    • From the S concentration, calculate the total number of sulfur atoms.

    • Assuming each this compound molecule has two sulfur atoms that can be detected (or making an assumption about the binding), calculate the number of dithiol molecules.

    • The surface density is the total number of dithiol molecules divided by the total surface area of the AuNPs.[2]

ICPMS_Workflow Start Functionalized AuNPs Digest Aqua Regia Digestion Start->Digest Dilute Dilution to Known Volume Digest->Dilute Analyze ICP-MS Analysis (Measure Au and S) Dilute->Analyze Calc1 Calculate Number of AuNPs Analyze->Calc1 Calc2 Calculate Number of Thiol Molecules Analyze->Calc2 Calc3 Calculate Total Surface Area Calc1->Calc3 Result Surface Density (molecules/nm²) Calc2->Result Calc3->Result QCMD_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Setup1 Clean Sensor Setup2 Establish Baseline (Solvent Flow) Setup1->Setup2 Meas1 Introduce Thiol Solution Setup2->Meas1 Meas2 Monitor Δf and ΔD Meas1->Meas2 Meas3 Rinse with Solvent Meas2->Meas3 Ana1 Sauerbrey Equation (for rigid layers) Meas3->Ana1 Ana2 Calculate Adsorbed Mass Ana1->Ana2 Ana3 Calculate Surface Density Ana2->Ana3

References

Safety Operating Guide

Personal protective equipment for handling 1,5-Pentanedithiol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,5-Pentanedithiol

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed, in contact with the skin, or inhaled.[1] This compound is also noted for its strong, unpleasant odor.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, or a face shield.Protects against splashes and aerosols.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double-gloving is recommended.Prevents direct skin contact.[2][3] It is crucial to check glove compatibility and replace them frequently.
Body Protection A flame-resistant lab coat should be worn and kept fastened.Protects the body from potential splashes and contamination of personal clothing.[2][3]
Respiratory Protection All work must be conducted in a well-ventilated area, preferably under a certified chemical fume hood.Minimizes the inhalation of vapors.[2][3] If exposure limits are exceeded, an approved respirator with an organic vapor cartridge should be used.[1]
Footwear Closed-toe shoes.Protects feet from spills.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. The following steps must be followed:

1. Preparation:

  • Ensure a certified chemical fume hood is operational before commencing any work.[2][3]

  • Verify that a safety shower and an eyewash station are readily accessible.[2]

  • Assemble and label all necessary glassware and equipment within the fume hood.[2]

  • Prepare designated and clearly labeled waste containers for both liquid and solid hazardous waste.[2][3]

2. Handling:

  • Don all required PPE as specified in the table above before handling the chemical.[2][3]

  • To prevent moisture condensation, allow the this compound container to equilibrate to room temperature before opening.[2]

  • For sensitive applications and to minimize air exposure, consider handling the compound under an inert atmosphere, such as nitrogen or argon.[2]

  • Use non-sparking tools and ensure proper grounding of containers when transferring the material to prevent static discharge.[4]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being used.[1][5]

  • Decontaminate all work surfaces after use.

Emergency First Aid Procedures

In case of exposure, immediate action is critical:

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing and shoes at once. Wash the affected skin area immediately with soap and plenty of water. Seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulatory compliance.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[2][3]

    • The label must explicitly state that the container holds thiol-containing waste.[2][3]

    • Do not mix with other waste streams unless compatibility has been verified.[4]

  • Solid Waste:

    • Contaminated solid items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag.[2][3]

    • This bag must then be placed in a designated solid hazardous waste container.[2][3]

  • General Disposal:

    • All this compound waste must be disposed of as hazardous waste.[4]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on pickup and disposal procedures.[4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Verify Fume Hood & Safety Equipment prep2 Don Required PPE prep1->prep2 emergency Exposure Event prep1->emergency If spill/exposure occurs prep3 Prepare Labeled Glassware & Waste Containers prep2->prep3 handle1 Equilibrate Chemical Container prep3->handle1 Proceed to handling handle2 Work Inside Fume Hood handle1->handle2 handle3 Handle Under Inert Gas (Optional) handle2->handle3 post1 Segregate & Store Waste Properly handle2->post1 After experiment handle2->emergency If spill/exposure occurs handle3->post1 After experiment post2 Decontaminate Work Area post1->post2 post1->emergency If spill/exposure occurs post3 Wash Hands Thoroughly post2->post3 disp1 Arrange for Hazardous Waste Pickup with EHS post3->disp1 Final step first_aid Administer First Aid emergency->first_aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.